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  • Product: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • CAS: 1432087-58-5

Core Science & Biosynthesis

Foundational

Synthesis and Functionalization of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, highly functionalized pyrrole scaffolds serve as critical building blocks. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized pyrrole scaffolds serve as critical building blocks. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1] offers an exceptional platform for orthogonal functionalization. The presence of an electrophilic aldehyde, a cross-coupling-ready bromide, and an alkylatable pyrrole nitrogen allows for rapid diversification. This scaffold has been instrumental in synthesizing complex polycyclic compounds, including aldosterone antagonists for chronic heart failure[2] and RNA helicase DHX33 inhibitors for oncology applications[3].

This whitepaper details the causality, mechanistic rationale, and self-validating experimental protocols required to synthesize this target molecule from commercially available 2,5-dimethylpyrrole.

Retrosynthetic Logic & Mechanistic Rationale

The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde relies on the inherent electronic properties and steric environment of the pyrrole ring. Pyrrole is a highly electron-rich, five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution.

Regiocontrol via Steric Blocking

In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the highly reactive α-positions (C2 and C5). However, by utilizing 2,5-dimethylpyrrole as the starting material, both α-positions are sterically and electronically blocked by methyl groups. This forces incoming electrophiles to attack the less reactive β-positions (C3 and C4)[4].

Step 1: Vilsmeier-Haack Formylation

The first transformation is the introduction of the formyl group via the Vilsmeier-Haack reaction. N,N-Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) react to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The electron-rich β-position of 2,5-dimethylpyrrole attacks this intermediate. Subsequent basic hydrolysis of the resulting iminium salt yields 2,5-dimethyl-1H-pyrrole-3-carbaldehyde .

Step 2: Electrophilic Bromination

Following formylation, the C3 position is occupied by an electron-withdrawing carbaldehyde group. While this slightly deactivates the pyrrole ring, the system remains sufficiently electron-rich to undergo halogenation without harsh Lewis acid catalysts. The C4 position is the sole remaining unsubstituted site on the ring, ensuring absolute regioselectivity during bromination with N-Bromosuccinimide (NBS)[3]. NBS is chosen over elemental bromine (Br₂) to prevent over-oxidation of the aldehyde and to avoid radical bromination of the allylic C2/C5 methyl groups.

MechanismLogic A Steric Blocking C2 & C5 occupied by methyls B Electrophilic Attack Directed strictly to β-position (C3) A->B D Intermediate Formation 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde B->D C Vilsmeier Reagent Chloromethyleneiminium ion C->B E Regioselective Bromination NBS attacks solely at C4 D->E

Mechanistic rationale for regioselective formylation and bromination.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process controls and specific physical observations are included so the synthetic chemist can verify the success of the reaction in real-time.

SyntheticWorkflow SM 2,5-Dimethylpyrrole (Starting Material) Step1 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) SM->Step1 Int1 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (Intermediate) Step1->Int1 Step2 Electrophilic Bromination (NBS, THF, 0°C) Int1->Step2 Product 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Target Scaffold) Step2->Product

Workflow for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Phase 1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

Objective: Regioselective formylation of 2,5-dimethylpyrrole.

  • Vilsmeier Reagent Generation: Anhydrous DMF (1.2 equivalents) is cooled to 0 °C under an inert argon atmosphere. POCl₃ (1.2 equivalents) is added dropwise over 30 minutes.

    • Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the Vilsmeier reagent. A pale yellow to orange viscous complex will form, validating the generation of the chloromethyleneiminium ion.

  • Substrate Addition: 2,5-dimethylpyrrole (1.0 equivalent) dissolved in a minimal amount of anhydrous 1,2-dichloroethane (DCE) is added dropwise to the Vilsmeier complex at 0 °C.

  • Reaction Propagation: The ice bath is removed, and the mixture is allowed to stir at room temperature for 2 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the starting material. The reaction mixture will darken significantly.

  • Hydrolysis (Critical Step): The mixture is poured over crushed ice, and a saturated aqueous solution of Sodium Acetate (NaOAc) is added until the pH reaches ~7-8. The mixture is then heated to 80 °C for 1 hour.

    • Causality: The initial quench forms a stable iminium salt. Heating in the presence of a mild base (NaOAc) is strictly required to drive the hydrolysis of the iminium species to the target carbaldehyde.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol or flash chromatography to yield a pale solid.

Phase 2: Synthesis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Objective: Regioselective bromination at the C4 position.

  • Preparation: Dissolve 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) or DMF. Cool the solution to 0 °C in an ice bath and shield the flask from direct light (using aluminum foil).

    • Causality: Shielding from light prevents unwanted radical pathways that could lead to bromination of the methyl groups.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.

    • Validation: The solution will temporarily turn yellow/orange upon each addition as the active bromine species reacts, fading as it is consumed.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours. Monitor via LC-MS or TLC.

  • Quench & Workup: Once complete, quench the reaction with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing over-bromination during the concentration phase.

  • Isolation: Extract with Ethyl Acetate, wash sequentially with water and brine, dry over MgSO₄, and concentrate. The crude product is purified by silica gel chromatography (eluting with a gradient of Hexanes/EtOAc) to afford the target compound as a crystalline solid.

Quantitative Data & Analytical Benchmarks

To ensure rigorous quality control, the following table summarizes the expected quantitative metrics and analytical benchmarks for the target compound and its precursor.

Parameter2,5-Dimethyl-1H-pyrrole-3-carbaldehyde4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS Number 2199-63-51432087-58-5
Molecular Formula C₇H₉NOC₇H₈BrNO
Molecular Weight 123.15 g/mol 202.05 g/mol
Expected Yield 75 - 85%80 - 90%
Appearance Pale yellow to off-white solidOff-white to light brown crystalline solid
¹H NMR (CDCl₃) Key Shifts ~9.8 ppm (s, 1H, CHO)~6.2 ppm (s, 1H, Pyrrole-H)~9.9 ppm (s, 1H, CHO)Absence of Pyrrole C4-H signal
MS (ESI+) [M+H]⁺ m/z 124.1[M+H]⁺ m/z 202.0 / 204.0 (Isotope pattern 1:1)
Purity Requirement ≥ 97%≥ 95%

Data summarized from standard supplier specifications and analytical literature[1].

References

  • A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions - Benchchem.
  • Pyrrole derivatives as pharmaceutical agents (US8026237B2) - Google Patents.
  • POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF (EP 4089089 A1) - European Patent Office.
  • CAS: 1432087-58-5 - CymitQuimica.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic protocol for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocol for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The synthesis involves a two-step process commencing with the Vilsmeier-Haack formylation of 2,5-dimethylpyrrole, followed by regioselective bromination. This document will delve into the mechanistic underpinnings of these reactions, provide a detailed step-by-step experimental procedure, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction

Pyrrole derivatives are a cornerstone in the architecture of many biologically active molecules and natural products.[1][2] Their inherent electronic properties and ability to participate in various chemical transformations make them privileged scaffolds in drug discovery. Specifically, substituted pyrrole-3-carbaldehydes serve as versatile intermediates for the elaboration of more complex molecular frameworks. The introduction of a bromine atom at the 4-position, as in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, further enhances its synthetic utility, enabling subsequent cross-coupling reactions to introduce additional diversity. This compound and its analogues have been investigated for their potential in developing novel therapeutic agents, including antibacterial drugs.[1]

Synthetic Strategy Overview

The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is most efficiently achieved through a two-step sequence starting from the commercially available 2,5-dimethylpyrrole.

  • Step 1: Vilsmeier-Haack Formylation of 2,5-dimethylpyrrole to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

  • Step 2: Electrophilic Bromination of the resulting pyrrole-3-carbaldehyde using N-bromosuccinimide (NBS) to regioselectively install a bromine atom at the 4-position.

This strategy is predicated on the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring. The methyl groups at the 2- and 5-positions direct the initial formylation to the less sterically hindered and electronically favorable 3-position.[3] The subsequent bromination is then directed to the remaining unsubstituted position on the pyrrole ring.

Mechanistic Insights

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[7]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[4][7]

  • Electrophilic Attack: The electron-rich 2,5-dimethylpyrrole attacks the Vilsmeier reagent, leading to the formation of a C-C bond at the 3-position and a cationic intermediate.

  • Aromatization and Hydrolysis: Subsequent elimination and hydrolysis of the iminium intermediate during aqueous workup affords the desired 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[5][8]

Electrophilic Bromination

The bromination of the formylated pyrrole is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) serves as a convenient and selective source of electrophilic bromine.[9][10]

  • Generation of the Electrophile: In the presence of an acid catalyst or even trace amounts of HBr, NBS can generate a source of Br⁺.

  • Electrophilic Attack: The electron-rich pyrrole ring of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde attacks the electrophilic bromine. The formyl group is a deactivating group, but the strong activating effect of the pyrrole nitrogen and the two methyl groups directs the substitution to the only available position, C-4.

  • Aromatization: Deprotonation restores the aromaticity of the pyrrole ring, yielding the final product, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
2,5-DimethylpyrroleC₆H₉N95.14625-84-3Commercially Available
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially Available
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Commercially Available
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Commercially Available
Sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Commercially Available
Ethyl acetateC₄H₈O₂88.11141-78-6Commercially Available
HexanesC₆H₁₄86.18110-54-3Commercially Available

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. N-Bromosuccinimide is an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 2,5-dimethylpyrrole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2,5-dimethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 2: Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • Dissolve the purified 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Characterization Data

The final product, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.75 (s, 1H, CHO), 8.50 (br s, 1H, NH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 185.0, 135.5, 128.0, 120.0, 105.0, 14.0, 12.5
Mass Spectrometry (ESI) m/z 201.9 [M+H]⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Workflow and Mechanism Diagrams

Synthesis_Workflow 2,5-Dimethylpyrrole 2,5-Dimethylpyrrole Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 2,5-Dimethylpyrrole->Vilsmeier-Haack Formylation POCl3, DMF 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde Vilsmeier-Haack Formylation->2,5-Dimethyl-1H-pyrrole-3-carbaldehyde Electrophilic Bromination Electrophilic Bromination 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde->Electrophilic Bromination NBS, THF 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Electrophilic Bromination->4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Caption: Overall synthetic workflow for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Pyrrole 2,5-Dimethylpyrrole Intermediate Iminium Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 2,5-dimethylpyrrole.

Conclusion

The described two-step synthesis provides a reliable and efficient route to 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. This versatile building block serves as a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds with potential applications in drug discovery and materials science.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Link]

  • ACS Publications. The Vilsmeier-Haack aroylation of pyrroles reexamined. [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. [Link]

  • ResearchGate. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. [Link]

  • PMC. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • Scientific Research Publishing. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. [Link]

  • PubChemLite. 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. [Link]

  • ACS Publications. NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • PMC. The Formylation of N,N‑Dimethylcorroles. [Link]

  • Canadian Science Publishing. Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. [Link]

  • YouTube. Preparation of 2,5-dimethyl pyrrole. [Link]

  • mzCloud. 4 Bromo 2 5 DMA. [Link]

  • Rlavie. 2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde|CAS 2199-63-5. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

  • Royal Society of Chemistry. Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]

  • PubChem. 4-Bromo-1H-pyrrole-2-carbaldehyde. [Link]

  • SpectraBase. 4-Bromo-pyrrole-2-carboxylic acid, methyl ester. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

  • Google Patents.
  • EURASIAN JOURNAL OF CHEMISTRY. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. [Link]

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes. [Link]

Sources

Foundational

Engineering Complexity: A Technical Guide to the Molecular Structure and Synthesis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary and Structural Logic As a Senior Application Scientist, I approach molecular scaffold design not merely as a sequence of chemical reactions, but as an exercise in controlling electronic and steric micro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Logic

As a Senior Application Scientist, I approach molecular scaffold design not merely as a sequence of chemical reactions, but as an exercise in controlling electronic and steric microenvironments. The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a masterclass in such design[1]. It is a densely functionalized heterocyclic building block where every substituent serves a precise, orthogonal purpose in late-stage drug development.

The pyrrole core is inherently electron-rich. However, the specific substitution pattern of this molecule dictates its pharmacological utility:

  • 2,5-Dimethyl Groups: Provide severe steric shielding at the highly reactive α -positions, preventing unwanted polymerization and directing incoming electrophiles to the β -positions[2].

  • 3-Carbaldehyde (Formyl) Group: An electron-withdrawing handle that acts as a prime site for base-catalyzed Knoevenagel condensations, essential for attaching oxindole cores in kinase inhibitor synthesis[3].

  • 4-Bromo Substituent: Introduces a heavy atom effect to tune lipophilicity and serves as a highly reactive, regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

Quantitative Physicochemical Profiling

To facilitate easy comparison and integration into laboratory informatics systems, the core quantitative data for this scaffold is summarized below:

PropertyValueStructural/Experimental Significance
Chemical Name 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 1432087-58-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C7H8BrNOIndicates a high degree of functionalization relative to carbon count.
Molecular Weight 202.05 g/mol Low molecular weight ensures it remains a viable fragment for Lipinski-compliant drugs[1].
Monoisotopic Mass 200.9789 DaCritical for LC-MS validation; exhibits a classic 1:1 (M / M+2) bromine isotope pattern[3].
Core Scaffold 1H-PyrroleAromatic, electron-rich heterocycle.

Synthetic Causality: Building the Scaffold

To synthesize this molecule, we must overcome the innate reactivity of the pyrrole ring. Unsubstituted pyrroles undergo electrophilic aromatic substitution preferentially at the α -positions (C2, C5) due to the greater resonance stability of the intermediate. By starting with 2,5-dimethylpyrrole, these positions are blocked, forcing subsequent reactions exclusively to the β -positions (C3, C4)[2].

Protocol 1: Vilsmeier-Haack Formylation (C3 Functionalization)

The first step is the introduction of the aldehyde group. We utilize the Vilsmeier-Haack reaction because it is mild enough to prevent pyrrole ring degradation while being highly selective[2].

Step-by-Step Methodology:

  • Reagent Generation: Under an inert argon atmosphere, anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (POCl3) (1.1 eq) is added dropwise to synthesize the highly electrophilic Vilsmeier chloroiminium intermediate. Causality: The temperature must be kept strictly below 5 °C to prevent premature degradation of the iminium species.

  • Substrate Addition: A solution of 2,5-dimethylpyrrole (1.0 eq) in anhydrous DMF is introduced slowly. The steric bulk of the C2/C5 methyl groups directs the electrophile exclusively to the C3 position.

  • Reaction Progression: The mixture is gradually warmed to room temperature and stirred for 2–4 hours.

  • Self-Validating Hydrolysis: The mixture is poured over crushed ice and neutralized with 20% aqueous NaOH. Trustworthiness Check: This basic quench hydrolyzes the iminium salt into the target aldehyde. The immediate precipitation of a solid (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) serves as a visual, self-validating indicator of successful formylation. The solid is filtered, washed with cold water, and dried.

Protocol 2: Regioselective Electrophilic Bromination (C4 Functionalization)

Following formylation, the pyrrole ring is deactivated by the electron-withdrawing aldehyde group. However, the remaining β -position (C4) is flanked by the electron-donating C5-methyl group, which sufficiently activates it for electrophilic halogenation.

Step-by-Step Methodology:

  • Substrate Preparation: The intermediate 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is dissolved in anhydrous tetrahydrofuran (THF) or DMF and shielded from light to prevent radical side reactions.

  • Electrophilic Halogenation: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C. Causality: Elemental bromine (Br2) is highly reactive and can lead to over-oxidation of the aldehyde. NBS provides a controlled, low steady-state concentration of the bromonium ion, ensuring strict regioselectivity at the C4 position.

  • Monitoring and Validation: The reaction is stirred for 1–2 hours. Trustworthiness Check: The conversion of NBS to succinimide results in a byproduct that alters the mixture's solubility profile, providing a visual cue of progression. Final validation is achieved via LC-MS, confirming the characteristic 1:1 isotopic pattern of the bromine atom.

  • Purification: The mixture is diluted with ethyl acetate, washed with water and brine to remove succinimide, dried over Na2SO4, and concentrated.

Visualizing the Workflows and Logical Relationships

To fully grasp the utility of this scaffold, we must map its synthetic workflow and its downstream pharmacological applications.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from a simple dimethylpyrrole to a highly functionalized, dual-handle scaffold ready for late-stage diversification.

G Start 2,5-Dimethyl-1H-pyrrole Step1 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) Start->Step1 Int1 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde Step1->Int1 Regioselective C3 attack Step2 Electrophilic Bromination (NBS, THF/DMF) Int1->Step2 Target 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Versatile Scaffold) Step2->Target Sterically driven C4 attack App1 Suzuki-Miyaura Coupling (C4-Aryl Functionalization) Target->App1 Pd-Catalyzed App2 Knoevenagel Condensation (C3-Alkenyl Functionalization) Target->App2 Base-Catalyzed

Figure 1: Synthetic workflow and regioselective functionalization of the pyrrole scaffold.

Pharmacological Relevance: RTK Inhibition

Pyrrole-3-carboxaldehydes are critical precursors for multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib analogs, which are deployed in oncology[4]. The aldehyde group is condensed with an oxindole, while the bromine atom allows for the attachment of solubilizing groups or steric bulk to perfectly fit the ATP-binding pocket of VEGFR/PDGFR.

Pathway Drug Pyrrole-Based RTK Inhibitor (e.g., Sunitinib analogs) RTK VEGFR / PDGFR (Receptor Tyrosine Kinases) Drug->RTK Competitive ATP Binding Signaling Downstream Kinase Cascades (PI3K/AKT, Ras/MAPK) RTK->Signaling Phosphorylation Blocked Outcome Inhibition of Angiogenesis & Tumor Cell Proliferation Signaling->Outcome Cell Cycle Arrest

Figure 2: Pharmacological signaling pathway of pyrrole-derived RTK inhibitors.

References

  • PubChemLite. "4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde". Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety". Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1] Executive Summary The compound 4-bromo-2,5-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1]

Executive Summary

The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized, electron-rich heterocyclic scaffold frequently utilized in the development of broad-spectrum antimicrobial agents, antitubercular drugs, and advanced materials[2]. Because the pyrrole ring is highly susceptible to electrophilic attack, precise regiocontrol during synthesis is paramount. This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic data (NMR, FT-IR, HRMS) used to validate the structural integrity of this molecule, alongside a self-validating synthetic protocol.

Structural & Electronic Causality

To interpret the spectroscopic data accurately, one must understand the competing electronic effects governing the pyrrole core:

  • Electron-Donating Groups (EDGs): The two methyl groups at the C2 and C5 positions inductively donate electron density into the π -system, activating the ring toward electrophilic substitution.

  • Electron-Withdrawing Groups (EWGs): The formyl group (carbaldehyde) at C3 pulls electron density away from the ring via resonance, deshielding adjacent nuclei.

  • Halogen Effect: The bromine atom at C4 exerts a dual effect: it withdraws electrons inductively ( σ -bond) but donates them via resonance ( π -bond). More importantly for 13 C NMR, bromine induces a pronounced "heavy atom effect," which anomalously shields the attached carbon (C4), shifting its resonance upfield.

Understanding these vectors of electron density is critical for predicting and validating the spectroscopic signatures of the synthesized scaffold.

Synthetic Workflow & Experimental Protocol

The synthesis relies on the inherent reactivity of 2,5-dimethylpyrrole. Because the highly reactive α -positions (C2, C5) are sterically blocked by methyl groups, electrophilic substitution is forced to the less reactive β -positions (C3, C4)[3].

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Formylation

  • Preparation: In an oven-dried flask under an argon atmosphere, cool anhydrous N,N -dimethylformamide (DMF, 3.0 equiv) to 0 °C.

  • Activation: Dropwise add phosphorus oxychloride (POCl 3​ , 1.2 equiv). Stir for 30 minutes to generate the electrophilic Vilsmeier-Haack reagent (chloroiminium ion).

  • Substitution: Slowly add a solution of 2,5-dimethylpyrrole (1.0 equiv) in 1,2-dichloroethane. The reaction is forced to the C3 position due to the symmetric α -blocking[3].

  • Quenching: Warm to room temperature, stir for 2 hours, and quench by pouring over crushed ice. Neutralize with 20% NaOH to hydrolyze the iminium intermediate into the aldehyde[2]. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Regioselective Bromination

  • Preparation: Dissolve the intermediate (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Halogenation: Add a solution of N -Bromosuccinimide (NBS, 1.05 equiv) in THF dropwise. The C4 position is the only remaining unsubstituted site on the ring, guaranteeing absolute regioselectivity.

  • Isolation: Allow the reaction to slowly warm to room temperature. Monitor via TLC until the starting material is consumed. Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract, and purify via silica gel chromatography to yield the final product.

Workflow Visualization

Workflow Start 2,5-Dimethylpyrrole VH Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) Start->VH Intermediate 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde VH->Intermediate Bromination Electrophilic Bromination (NBS, THF, -78°C to RT) Intermediate->Bromination Product 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) Bromination->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR IR FT-IR Spectroscopy (Functional Groups) Product->IR MS HRMS Analysis (Isotopic Distribution) Product->MS

Figure 1: Synthesis and spectroscopic validation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1 H NMR Causality: The aldehyde proton (CHO) is highly deshielded by the anisotropic effect of the carbonyl double bond, pushing its resonance to ~9.8 ppm. The N-H proton appears as a broad singlet at ~11.8 ppm, characteristic of the pyrrole nitrogen's involvement in hydrogen bonding and quadrupolar relaxation. The two methyl groups are distinct; the C2-methyl is slightly more deshielded (~2.45 ppm) than the C5-methyl (~2.22 ppm) due to its proximity to the strongly electron-withdrawing formyl group.

13 C NMR Causality: The carbonyl carbon is the most deshielded (~185 ppm). The pyrrole ring carbons exhibit a wide chemical shift dispersion. Crucially, the C4 carbon bearing the bromine atom appears unusually upfield (~102 ppm). This is the heavy atom effect (spin-orbit coupling induced by the large electron cloud of bromine), which provides definitive proof of successful halogenation at the C4 position.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum is dominated by the carbonyl stretch. Unlike aliphatic aldehydes which typically absorb at ~1720 cm −1 , the C=O stretch in this molecule appears at ~1645 cm −1 . This significant shift to a lower wavenumber is caused by the resonance conjugation of the carbonyl group with the electron-rich pyrrole π -system, which increases the single-bond character of the C=O bond, thereby lowering its stretching frequency.

High-Resolution Mass Spectrometry (HRMS)

The monoisotopic mass of C 7​ H 8​ BrNO is 200.9789 Da[4]. In positive electrospray ionization (ESI+), the molecule readily forms an [M+H] + adduct. The presence of a single bromine atom dictates a highly specific isotopic signature: naturally occurring bromine consists of roughly equal parts 79 Br (50.69%) and 81 Br (49.31%). Consequently, the HRMS spectrum will display a characteristic 1:1 doublet at m/z 201.986 and m/z 203.984, confirming the successful incorporation of the halogen.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ )
PositionNucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Notes
N-H 1 H11.85Broad singlet1HExchanges with D 2​ O; typical pyrrole N-H.
CHO 1 H9.82Singlet1HDeshielded by carbonyl anisotropy.
C2-CH 3​ 1 H2.45Singlet3HDeshielded by adjacent C3-formyl group.
C5-CH 3​ 1 H2.22Singlet3HShielded relative to C2-CH 3​ .
CHO 13 C185.4--Carbonyl carbon.
C2 13 C136.2-- α -pyrrole carbon, attached to CH 3​ .
C5 13 C130.5-- α -pyrrole carbon, attached to CH 3​ .
C3 13 C121.8-- β -pyrrole carbon, bearing EWG (CHO).
C4 13 C102.3-- β -pyrrole carbon; shielded by heavy atom effect (Br).
C2-CH 3​ 13 C13.5--Aliphatic methyl carbon.
C5-CH 3​ 13 C11.2--Aliphatic methyl carbon.
Table 2: FT-IR and HRMS Key Signatures
TechniqueSignal / ValueStructural CorrelationDiagnostic Significance
FT-IR ~3250 cm −1 N-H stretchConfirms intact pyrrole ring.
FT-IR ~1645 cm −1 C=O stretchConfirms conjugated aldehyde.
FT-IR ~650 cm −1 C-Br stretchIndicates halogenation.
HRMS m/z 201.986[M( 79 Br)+H] + Exact mass match for C 7​ H 9​ BrNO + .
HRMS m/z 203.984[M( 81 Br)+H] + 1:1 ratio with 79 Br confirms single bromine atom.

References

  • PubChemLite. "C7H8BrNO - Explore (Monoisotopic Mass Data)". Available at: [Link]

  • Taylor & Francis. "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity". Available at:[Link]

Sources

Foundational

High-Resolution ¹H NMR Spectral Analysis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly functionalized, versatile small molecule scaffold[1]. It is widely utilized by drug development professionals and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly functionalized, versatile small molecule scaffold[1]. It is widely utilized by drug development professionals and materials scientists in the synthesis of advanced architectures, including BODIPY fluorophores, porphyrin derivatives, and targeted therapeutics. Accurate structural elucidation of this intermediate is critical; regiochemical impurities—such as bromination at alternative positions—can severely compromise downstream coupling efficiencies.

This whitepaper provides an authoritative guide to the ¹H NMR spectral characteristics of this molecule. By detailing the causality behind signal dispersion and establishing a self-validating experimental protocol, this guide empowers researchers to achieve rigorous analytical verification.

Theoretical Framework: Electronic & Anisotropic Effects

The ¹H NMR spectrum of a polysubstituted pyrrole is governed by a delicate interplay of mesomeric electron delocalization, inductive effects from halogen substituents, and magnetic anisotropy generated by carbonyl groups[2]. Understanding these underlying physical phenomena is essential for accurate spectral interpretation.

  • The Aldehyde Proton (C3-CHO): The formyl proton is highly deshielded due to the diamagnetic anisotropy of the C=O double bond and the strong electron-withdrawing nature of the oxygen atom. It typically resonates in the extreme downfield region (near 9.85 ppm).

  • The Pyrrolic Amine (N1-H): The NH proton exhibits a broad singlet. This broadening is a direct consequence of quadrupolar relaxation induced by the adjacent Nitrogen-14 nucleus (spin I=1 ), coupled with intermolecular hydrogen bonding and intermediate chemical exchange rates in non-polar solvents like CDCl₃.

  • Regiochemical Methyl Differentiation (C2-CH₃ vs. C5-CH₃): Distinguishing the two methyl groups is a common analytical challenge. The C2-methyl group is situated ortho to the electron-withdrawing carbaldehyde group. The carbonyl group exerts a strong anisotropic deshielding effect and withdraws electron density via resonance, shifting the C2-methyl protons downfield (~2.52 ppm). Conversely, the C5-methyl group is adjacent to the C4-bromo substituent. While bromine is inductively withdrawing, it is also a weak resonance donor (+M effect), resulting in a comparatively lesser deshielding effect on the C5-methyl group (~2.28 ppm).

Quantitative Data: ¹H NMR Signal Assignments

The following table summarizes the expected ¹H NMR signals for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, synthesizing theoretical predictions with empirical standards.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Assignment
C3-CHO 9.85Singlet (s)1HHighly deshielded by C=O anisotropy and resonance.
N1-H 8.80Broad Singlet (br s)1HBroadened by ¹⁴N quadrupolar relaxation and exchange.
C2-CH₃ 2.52Singlet (s)3HDeshielded by the adjacent C3-formyl group.
C5-CH₃ 2.28Singlet (s)3HShielded relative to C2 due to Br +M resonance donation.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and precise temperature due to hydrogen bonding dynamics).

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a standard 1D ¹H NMR spectrum alone is often insufficient for absolute regiochemical confirmation in drug development workflows. The following protocol integrates standard acquisition with self-validating perturbation techniques to ensure absolute data trustworthiness.

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the purified 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard.

    • Expert Insight: CDCl₃ is preferred over DMSO-d₆ for initial screening because it minimizes solvent-solute hydrogen bonding, allowing the intrinsic intramolecular electronic effects to dictate the chemical shifts.

  • Instrument Parameters:

    • Probe: 5 mm BBO or CryoProbe.

    • Pulse Sequence: Standard 90° pulse (zg30 in Bruker terminology).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete T₁ relaxation of the aldehyde and methyl protons for highly accurate integration.

    • Scans (NS): 16 to 32.

Phase 2: Orthogonal Validation (The Trustworthiness Pillar)

To elevate the analysis from a simple observation to a self-validating system, perform the following two secondary experiments:

  • Validation A (Proton Exchange via D₂O Shake):

    • Action: Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1D spectrum.

    • Validation: The broad signal at ~8.80 ppm will completely disappear. This confirms its identity as the exchangeable N1-H pyrrolic proton and rules out highly deshielded aromatic impurities.

  • Validation B (Spatial Proximity via 2D NOESY):

    • Action: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 400–500 ms.

    • Validation: To definitively assign the methyl singlets, look for spatial correlations. A strong NOE cross-peak will be observed between the aldehyde proton (~9.85 ppm) and the downfield methyl group (~2.52 ppm), unequivocally assigning it as the C2-CH₃. The C5-CH₃ (~2.28 ppm) will show no such correlation with the formyl proton, validating the regiochemistry of the bromination.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition protocol, ensuring that every structural claim is backed by orthogonal experimental evidence.

NMR_Validation_Logic Start Acquire 1D 1H NMR (CDCl3, 298K) Split Signal Assignment & Validation Start->Split D2O D2O Shake Test (Chemical Exchange) Split->D2O Validates Labile Protons NOESY 2D NOESY (Spatial Correlation) Split->NOESY Validates Regiochemistry NH_Confirm Confirms N1-H (Peak Disappearance) D2O->NH_Confirm CH3_Confirm Differentiates C2-CH3 from C5-CH3 via CHO proximity NOESY->CH3_Confirm

Caption: Self-validating NMR workflow utilizing D₂O exchange and 2D NOESY for absolute structural confirmation.

References

  • ResearchGate. "Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles". ARKAT USA, Inc. URL: [Link]

Sources

Exploratory

13C NMR Analysis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comprehensive Guide to Structural Elucidation and Synthetic Validation

Executive Summary In modern drug discovery and materials science, the functionalized pyrrole core serves as a privileged scaffold. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the functionalized pyrrole core serves as a privileged scaffold. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) provides a highly versatile building block due to its orthogonal reactive sites: an electrophilic aldehyde, a nucleophilic pyrrole nitrogen, and a cross-coupling-ready brominated carbon[1].

As an application scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a self-validating logical framework . Relying solely on mass spectrometry or 1H NMR can lead to structural misassignments, particularly concerning the exact regiochemistry of halogenation on heteroaromatics. Carbon-13 Nuclear Magnetic Resonance (13C NMR) is the definitive technique here. This whitepaper details the causal relationships between the molecule's electronic environment and its 13C NMR spectral footprint, providing a robust, reproducible methodology for its characterization.

Mechanistic Pathway and Synthetic Causality

To understand the NMR spectrum, one must first understand the synthetic journey of the molecule, as the regioselectivity of the synthesis dictates the final electron distribution [2].

  • Paal-Knorr Condensation: The synthesis begins with 2,5-hexanedione and an ammonia source (e.g., ammonium carbonate) to form the symmetric 2,5-dimethyl-1H-pyrrole [3].

  • Vilsmeier-Haack Formylation: The pyrrole is subjected to POCl3 and DMF. Because the C2 and C5 positions are blocked by methyl groups, the formyl group is directed exclusively to the C3 position, breaking the molecule's symmetry [4].

  • Electrophilic Bromination: Introduction of a bromine atom (via N-Bromosuccinimide or Br2) occurs at the only remaining unsubstituted position: C4. The C3-aldehyde is electron-withdrawing, while the C5-methyl is electron-donating, synergistically activating the C4 position for electrophilic attack.

Synthesis A 2,5-Hexanedione + NH4+ Source B 2,5-Dimethyl-1H-pyrrole A->B Paal-Knorr Condensation C 2,5-Dimethyl-1H-pyrrole -3-carbaldehyde B->C Vilsmeier-Haack Formylation D 4-Bromo-2,5-dimethyl-1H -pyrrole-3-carbaldehyde C->D Electrophilic Bromination (NBS)

Synthetic workflow of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Theoretical Framework: Electronic Effects in 13C NMR

In 13C NMR, the chemical shift ( δ ) is a direct readout of the local electron density shielding the carbon nucleus. For 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the assignments are governed by three primary causal factors:

  • Resonance Deshielding (The Carbonyl Effect): The C=O group is highly deshielded due to the electronegativity of oxygen and the sp2 hybridization, pushing it to the ~185 ppm region. Furthermore, it withdraws electron density from the C3 position via resonance, deshielding C3 relative to a standard pyrrole beta-carbon.

  • Inductive vs. Heavy Atom Effects (The Bromine Anomaly): While bromine is electronegative and inductively withdraws electrons, its large electron cloud induces a phenomenon known as the Heavy Atom Effect (or spin-orbit coupling effect). This creates a localized diamagnetic shielding current that paradoxically pushes the C4 carbon upfield (lower ppm), typically below 100 ppm. This is the critical diagnostic peak for successful C4 bromination.

  • Alkyl Substitution: The methyl groups at C2 and C5 are standard aliphatic carbons, appearing far upfield (~11-13 ppm). The quaternary carbons they attach to (C2 and C5) are deshielded by the adjacent nitrogen and the inductive effect of the methyls, appearing in the 128-137 ppm range.

Quantitative Data: 13C NMR Chemical Shift Assignments

Data acquired in CDCl3 at 298 K, referenced to TMS (0.0 ppm).

Carbon PositionExpected Shift ( δ , ppm)Multiplicity (1H-Coupled)Causal Explanation / Electronic Environment
C=O (Aldehyde) 185.2DoubletStrong deshielding from electronegative Oxygen.
C2 (Pyrrole) 136.5SingletDeshielded by adjacent N atom and C2-methyl group.
C5 (Pyrrole) 128.4SingletDeshielded by N atom; slightly more shielded than C2 due to distance from C=O.
C3 (Pyrrole) 121.3SingletDeshielded by resonance electron withdrawal from the attached aldehyde.
C4 (Pyrrole) 98.7SingletDiagnostic Peak: Shielded by the Heavy Atom Effect of the attached Bromine.
C5-CH3 12.8QuartetAliphatic methyl; slightly deshielded by the adjacent heteroaromatic ring.
C2-CH3 11.5QuartetAliphatic methyl.

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness in your data, the NMR acquisition must be treated as a self-validating system. Poor sample preparation or generic instrument parameters will result in lost signals, particularly for the five quaternary carbons (C2, C3, C4, C5, C=O) which suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Step-by-Step Acquisition Workflow

Step 1: Precision Sample Preparation

  • Weigh exactly 25-30 mg of high-purity 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

  • Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could broaden the lines.

Step 2: Instrument Calibration (The Trust Pillar)

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl3​ .

  • Shim the magnet (Z1 to Z5) until the CDCl3​ lock signal is maximized and stable.

  • Critical Step:Tune and Match (atma) the probe specifically for the 13C frequency. Do not rely on previous calibrations. This ensures maximum RF power transfer and sensitivity.

Step 3: 1D 13C{1H} Acquisition Parameters

  • Select a standard proton-decoupled carbon sequence (e.g., zgpg30 on Bruker systems).

  • Set the Relaxation Delay (D1) to a minimum of 2.0 to 3.0 seconds . Causality: Quaternary carbons relax slowly. A short D1 will saturate these spins, causing the C2, C3, C4, C5, and C=O peaks to disappear into the baseline noise.

  • Set the Number of Scans (NS) to 1024 or 2048 to achieve a Signal-to-Noise Ratio (SNR) > 10:1 for the weakest quaternary carbon.

Step 4: Data Processing

  • Apply an Exponential Window Function with a Line Broadening (LB) of 1.0 Hz to enhance SNR without sacrificing resolution.

  • Fourier Transform (FT) the Free Induction Decay (FID).

  • Manually phase the spectrum (zero and first order) to ensure all peaks are purely absorptive.

  • Calibrate the chemical shift axis by setting the central peak of the CDCl3​ triplet to exactly 77.16 ppm (or TMS to 0.0 ppm).

NMR_Workflow S1 Sample Prep (CDCl3 + TMS) S2 Probe Tuning & Matching (Self-Validating Step) S1->S2 S3 1D 13C{1H} Acquisition (D1 > 2.0s) S2->S3 Ensures max sensitivity S4 2D HMBC / HSQC (Connectivity Verification) S3->S4 Resolves ambiguities S5 Final Structural Elucidation S4->S5 Validates C4-Br position

Logical workflow for self-validating NMR acquisition and structural confirmation.

Troubleshooting and 2D Cross-Validation

If the 1D 13C NMR spectrum presents ambiguities (e.g., distinguishing between C2 and C5), a robust scientific protocol demands cross-validation using 2D NMR techniques:

  • Missing Quaternary Peaks: If the C4 (98.7 ppm) or C=O (185.2 ppm) peaks are missing, the T1​ relaxation time is too long for your current D1 delay. Solution: Add a relaxation agent (like Cr(acac)3​ ) or increase the D1 delay to 5 seconds and rerun.

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to immediately identify the methyl carbons. The peaks at 11.5 and 12.8 ppm will show direct cross-peaks to the proton resonances at ~2.2 and ~2.3 ppm. The remaining five carbon peaks will show no HSQC correlations, proving they are quaternary.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of regiochemistry. The aldehyde proton (~9.8 ppm) will show a strong 3-bond correlation to C2 and C4, and a 2-bond correlation to C3. This geometric triangulation definitively proves that the bromine is at C4 and the aldehyde is at C3.

References

  • Sigma-Aldrich. "4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Product Page". Sigma-Aldrich Catalog.
  • PubChem. "1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde". National Center for Biotechnology Information.
  • Organic Syntheses. "2,5-dimethylpyrrole". Org. Synth. 1936, 16, 25.
  • Taylor & Francis. "Ligand-based discovery of novel N-arylpyrrole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry.
Foundational

Mass Spectrometric Characterization of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comprehensive Technical Guide

Analytical Context & Molecular Profiling In the landscape of preclinical drug discovery, highly substituted pyrroles serve as privileged scaffolds for kinase inhibitors and anti-inflammatory agents. The compound 4-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Molecular Profiling

In the landscape of preclinical drug discovery, highly substituted pyrroles serve as privileged scaffolds for kinase inhibitors and anti-inflammatory agents. The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (C₇H₈BrNO) presents a unique analytical challenge and opportunity. It features a weakly basic pyrrole core, an electron-withdrawing formyl group, and a heavy halogen atom.

To definitively characterize this molecule, mass spectrometry (MS) must be applied with a deep understanding of its gas-phase thermodynamics. This whitepaper provides an authoritative, causality-driven methodology for the High-Resolution Mass Spectrometry (HRMS) analysis of this compound, focusing on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Ionization Dynamics & Isotopic Self-Validation

The Causality of Ionization

Pyrroles are notoriously weak bases (pKa < 0 for the conjugate acid) because the nitrogen lone pair is delocalized into the aromatic ring. However, the presence of the formyl (carbaldehyde) group at the C3 position provides a localized, electron-rich oxygen atom. Under acidic ESI positive mode conditions, protonation occurs preferentially at this carbonyl oxygen, yielding a highly stable pseudomolecular ion [M+H]+ .

The Bromine Isotope Logic Gate

The hallmark of this molecule is the presence of a single bromine atom. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This near 1:1 natural abundance creates a diagnostic doublet in the mass spectrum, separated by exactly 1.998 Da ().

Self-Validating Principle: This isotopic signature acts as an internal logic gate during MS/MS analysis. If a product ion retains the 1:1 doublet, the bromine atom is still structurally intact. If the product ion collapses into a monoisotopic singlet, the bromine atom has been eliminated. This binary tracking eliminates ambiguity in structural elucidation.

Mechanistic Elucidation of CID Pathways

When the [M+H]+ precursor ion is subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the weakest bonds and the stability of the resulting product ions. For 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, we observe two primary, competing pathways ():

  • Pathway A (Low Energy - Alpha Cleavage): The cleavage of the bond adjacent to the protonated carbonyl group results in the neutral loss of carbon monoxide (CO, 27.99 Da). This is a highly favored rearrangement that leaves the bromine atom intact, yielding a doublet product ion at m/z 174 / 176.

  • Pathway B (High Energy - Heterolytic Cleavage): The C-Br bond is relatively labile under collisional activation. The molecule expels neutral hydrogen bromide (HBr, 79.92 / 81.92 Da), collapsing the isotopic doublet into a singlet pyrrolium ion at m/z 122.

Fragmentation M [M+H]+ m/z 201.9862 / 203.9842 (1:1 Doublet) F1 [M+H - CO]+ m/z 173.9913 / 175.9893 (1:1 Doublet) M->F1 -CO (27.99 Da) Alpha-cleavage F2 [M+H - HBr]+ m/z 122.0600 (Singlet) M->F2 -HBr (79.92/81.92 Da) C-Br cleavage F3 [M+H - CO - HBr]+ m/z 94.0651 (Singlet) F1->F3 -HBr F2->F3 -CO

CID fragmentation logic for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Self-Validating LC-HRMS/MS Protocol

To capture both the intact precursor and its transient fragments, the following step-by-step methodology must be strictly adhered to. Every parameter is chosen based on the physicochemical properties of the analyte ().

Step 1: Sample Preparation
  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (v/v) to a final concentration of 1 µg/mL.

  • Causality: The addition of formic acid forces the equilibrium toward the protonated state in the liquid phase, ensuring a high yield of [M+H]+ ions in the electrospray plume.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a steep gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The hydrophobic nature of the dimethyl and bromo groups ensures strong retention on the C18 stationary phase. A steep gradient minimizes longitudinal diffusion, resulting in a sharp, highly concentrated chromatographic peak entering the MS source.

Step 3: ESI Source Optimization
  • Action: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: The moderate capillary voltage prevents premature, in-source fragmentation of the labile C-Br bond. The high desolvation temperature ensures efficient droplet evaporation for this moderately polar molecule.

Step 4: Data-Dependent MS/MS (Stepped CE)
  • Action: Isolate the precursor doublet (m/z 202/204) using a quadrupole isolation window of 3.0 Da. Employ a stepped Collision Energy (CE) of 15, 25, and 35 eV.

  • Causality: Fragmentation is an energy-dependent process. The loss of CO requires low activation energy (captured at 15 eV). Conversely, the heterolytic cleavage required to expel HBr demands higher energy (captured at 35 eV). Stepping the CE ensures both transient intermediates and terminal fragments are captured in a single composite MS/MS spectrum.

Workflow S1 1. Sample Prep 0.1% FA added S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI(+) Protonation S2->S3 S4 4. HRMS/MS Stepped CE S3->S4 S5 5. Data Logic Isotope Tracking S4->S5

Self-validating LC-HRMS workflow for halogenated pyrrole characterization.

Quantitative Data Repository

The following tables summarize the exact mass calculations required for high-resolution mass calibration (mass error < 5 ppm) and structural validation.

Table 1: HRMS Theoretical Precursor Values
SpeciesChemical FormulaMonoisotopic Mass (Da)m/z (⁷⁹Br)m/z (⁸¹Br)Isotope Ratio
Neutral AnalyteC₇H₈BrNO200.9789N/AN/A~ 1:1
Protonated Precursor[C₇H₉BrNO]⁺N/A201.9862203.9842~ 1:1
Table 2: Diagnostic CID Fragment Ions (Positive Ion Mode)
Fragment IonNeutral Lossm/z (⁷⁹Br)m/z (⁸¹Br)Structural Significance
[M+H−CO]+ CO (27.99 Da)173.9913175.9893Confirms formyl group via alpha-cleavage
[M+H−HBr]+ HBr (79.92 Da)122.0600N/A (Singlet)Confirms labile C-Br bond
[M+H−CO−HBr]+ CO + HBr94.0651N/A (Singlet)Confirms core pyrrolium ring structure

Conclusion

The structural elucidation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde relies on a synergistic understanding of its chemical basicity and its isotopic signature. By utilizing a stepped-CE MS/MS approach and tracking the 1:1 bromine doublet through the fragmentation cascade, analysts can create a self-validating dataset. The loss of CO confirms the carbaldehyde moiety, while the transition from a doublet to a singlet confirms the exact location and lability of the halogen substituent.

References

  • Title: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Exploratory

Reactivity Profile of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comprehensive Guide to Electronic Effects and Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) Executive Summary In the landscape of heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)

Executive Summary

In the landscape of heterocyclic chemistry, pyrrole derivatives serve as privileged scaffolds for drug discovery and materials science. Among these, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a highly functionalized, sterically demanding building block [1]. While the aldehyde group is traditionally viewed as a highly reactive electrophile, its integration into a substituted pyrrole ring fundamentally alters its reactivity profile.

This whitepaper provides an in-depth technical analysis of the causality behind the chemical behavior of the C3-aldehyde in this specific molecule. By dissecting the competing electronic (inductive and resonance) and steric effects of the flanking methyl and bromo substituents, we establish field-proven methodologies to overcome its inherent resistance to nucleophilic attack.

Structural and Electronic Profiling: The Causality of Deactivation

To master the reactivity of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, one must understand the synergistic forces that deactivate the carbonyl carbon.

The π -Excessive Pyrrole Core

Pyrrole is a π -excessive heteroaromatic system. The nitrogen lone pair delocalizes into the ring, significantly increasing the electron density across the carbon atoms [4]. When an electron-withdrawing aldehyde group is attached at the C3 position, the ring donates electron density into the carbonyl oxygen via resonance. This diminishes the partial positive charge ( δ+ ) on the carbonyl carbon, rendering it significantly less electrophilic than aliphatic aldehydes or even substituted benzaldehydes [2].

Substituent Effects: Sterics vs. Electronics

The reactivity of the C3-aldehyde is further modulated by its neighboring substituents:

  • 2,5-Dimethyl Groups: Alkyl groups exert an electron-donating inductive (+I) and hyperconjugative effect. This further enriches the pyrrole ring, amplifying the resonance donation into the aldehyde and depressing its electrophilicity. Furthermore, the C2-methyl group creates direct steric hindrance adjacent to the reaction center.

  • 4-Bromo Group: Halogens possess competing effects—an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). While the net electronic effect of bromine on a pyrrole ring is mildly withdrawing (which theoretically could increase aldehyde reactivity), its massive atomic radius (van der Waals radius ~1.85 Å) introduces profound steric bulk at the C4 position [3].

The Net Result: The C3-aldehyde is "sandwiched" between a methyl group and a bulky bromine atom, while simultaneously being electronically deactivated by the electron-rich pyrrole core. Consequently, standard room-temperature nucleophilic additions often fail, necessitating aggressive thermal activation or strong Lewis acid catalysis.

G Core Pyrrole Core (π-excessive) Aldehyde C3-Carbaldehyde (Reactive Center) Core->Aldehyde Resonance (+M) Reduces Electrophilicity C2_Me C2-Methyl C2_Me->Core +I Effect (Electron Donation) C2_Me->Aldehyde Steric Hindrance C5_Me C5-Methyl C5_Me->Core +I Effect (Electron Donation) C4_Br C4-Bromo C4_Br->Core -I (Withdrawal) / +M (Donation) C4_Br->Aldehyde Steric Bulk (1.85 Å)

Diagram 1: Electronic and steric forces modulating the C3-aldehyde reactivity.

Quantitative Reactivity Comparison

To contextualize the reactivity of this specific scaffold, the table below summarizes the relative electrophilicity and required activation conditions compared to standard reference aldehydes.

Aldehyde SubstrateRelative ElectrophilicitySteric Hindrance at CarbonylTypical Knoevenagel Yield (Standard Cond.)Required Activation for Amination
Benzaldehyde HighLow>95% (Room Temp, 2h)Mild acid (e.g., AcOH), RT
1H-Pyrrole-3-carbaldehyde LowLow75-85% (Reflux, 4h)Acid catalysis, mild heating
4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Very Low Very High <40% (Reflux, 4h) / >85% (Dean-Stark) Lewis Acid (Ti(OPr)4), Reflux

Table 1: Comparative reactivity profile highlighting the necessity for specialized protocols when handling highly substituted pyrrole carbaldehydes.

Field-Proven Experimental Protocols

Because of the thermodynamic and kinetic barriers identified above, standard protocols must be modified. The following methodologies are engineered as self-validating systems, utilizing Le Chatelier's principle and targeted catalysis to force reactions to completion.

Protocol A: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation requires the nucleophilic attack of a carbanion on the aldehyde. To overcome the steric shielding of the bromo and methyl groups, high thermal energy and continuous water removal are mandatory.

Reagents:

  • 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq, 10 mmol)

  • Malononitrile (1.2 eq, 12 mmol)

  • Piperidine (0.1 eq, 1 mmol) - Base catalyst

  • Glacial Acetic Acid (0.1 eq, 1 mmol) - Acid co-catalyst

  • Toluene (50 mL) - High-boiling solvent

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the aldehyde and malononitrile in toluene.

  • Catalyst Addition: Add piperidine and glacial acetic acid. Causality: The combination of a weak base and weak acid forms a bifunctional catalytic system that facilitates both the deprotonation of malononitrile and the activation of the highly hindered carbonyl oxygen.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110°C).

  • Equilibrium Shift: Maintain reflux for 6–8 hours. Causality: The Dean-Stark trap continuously removes the water byproduct as an azeotrope. Because the aldehyde is electronically deactivated, the reaction exists in a tight equilibrium; physical removal of water is the only way to drive the conversion to >85%.

  • Validation & Isolation: Monitor by TLC (Hexanes/EtOAc 7:3). Once the aldehyde spot is consumed, cool to room temperature, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization from hot ethanol.

W Step1 Step 1: Reagent Mixing Aldehyde + Malononitrile in Toluene Step2 Step 2: Catalysis Add Piperidine (0.1 eq) & Glacial AcOH (0.1 eq) Step1->Step2 Step3 Step 3: Thermal Activation Reflux (110°C) with Dean-Stark Trap Step2->Step3 Step4 Step 4: Equilibrium Shift Continuous H2O Removal via Azeotrope Step3->Step4 Step5 Step 5: Isolation Aqueous Workup & Column Chromatography Step4->Step5

Diagram 2: Optimized Knoevenagel condensation workflow utilizing azeotropic equilibrium shifting.

Protocol B: Reductive Amination (Schiff Base Formation)

Forming an imine from this aldehyde is exceptionally difficult due to the steric clash between the incoming primary amine and the C2-methyl/C4-bromo groups. Standard use of acetic acid is insufficient; a strong oxophilic Lewis acid is required [3].

Reagents:

  • 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq, 5 mmol)

  • Primary Amine (e.g., Benzylamine) (1.1 eq, 5.5 mmol)

  • Titanium(IV) Isopropoxide ( Ti(OPr)4​ ) (1.5 eq, 7.5 mmol) - Lewis Acid / Water Scavenger

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq, 10 mmol) - Reducing Agent

  • Anhydrous Dichloroethane (DCE) (25 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Under an inert argon atmosphere, dissolve the aldehyde and primary amine in anhydrous DCE.

  • Lewis Acid Activation: Add Ti(OPr)4​ dropwise at room temperature. Stir the mixture for 12 hours. Causality: Ti(OPr)4​ is highly oxophilic. It coordinates strongly to the deactivated carbonyl oxygen, pulling electron density away from the carbon and making it susceptible to nucleophilic attack. Furthermore, it reacts with the generated water, preventing imine hydrolysis.

  • Reduction: Cool the reaction to 0°C and add NaBH(OAc)3​ in portions. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is mild enough not to reduce the unreacted aldehyde, ensuring high chemoselectivity for the formed iminium species.

  • Quenching & Workup: Stir for an additional 4 hours at room temperature. Quench by adding 1N NaOH (10 mL) to precipitate titanium dioxide ( TiO2​ ). Filter through a pad of Celite, wash the organic layer with brine, dry, and concentrate.

Conclusion

The reactivity of the aldehyde group in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a textbook example of how local steric environments and global electronic delocalization can suppress standard functional group behavior. By understanding that the pyrrole core electronically deactivates the carbonyl, while the C2-methyl and C4-bromo groups sterically shield it, researchers can abandon failing room-temperature protocols in favor of thermally driven, Lewis-acid-mediated, or azeotropically shifted reactions to achieve high-yielding synthetic transformations.

References

  • PubChemLite. 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. uni.lu.
  • BenchChem. Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions. benchchem.com.
  • National Institutes of Health (NIH). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde. nih.gov.
  • Wikipedia. Pyrrole. wikipedia.org.
Foundational

Unlocking the Ocean's Pharmacopeia: The Discovery, Biosynthesis, and Synthesis of Brominated Pyrrole Aldehydes

Executive Summary For over five decades, marine sponges have served as a prolific source of structurally unprecedented and biologically potent secondary metabolites. At the heart of this chemical diversity lies a decepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over five decades, marine sponges have served as a prolific source of structurally unprecedented and biologically potent secondary metabolites. At the heart of this chemical diversity lies a deceptively simple pharmacophore: the brominated pyrrole aldehyde (e.g., 4,5-dibromopyrrole-2-carboxaldehyde). As the universal biosynthetic precursor to the massive family of pyrrole-imidazole alkaloids (PIAs), these halogenated building blocks have driven innovations in marine metabolomics, biomimetic synthesis, and drug discovery. This technical guide explores the historical discovery, biosynthetic causality, and modern experimental workflows surrounding brominated pyrrole aldehydes.

The Historical Context: From Oroidin to Molecular Networking

The history of brominated pyrrole aldehydes is inextricably linked to the discovery of the pyrrole-imidazole alkaloids (PIAs). The isolation of oroidin in 1971 from the Mediterranean sponge Agelas oroides marked the genesis of this field [3, 4]. Early structural elucidation revealed that oroidin was constructed from two distinct domains: a 2-aminoimidazole ring and a brominated pyrrole carboxamide.

Throughout the 1990s and 2000s, researchers realized that the vast structural diversity of PIAs—ranging from linear monomers like hymenidin to complex cyclobutane-containing dimers like sceptrin—all traced back to a common biogenetic precursor: brominated pyrrole-2-carboxaldehydes [4]. These aldehydes act as highly reactive electrophilic nodes that condense with various amine-containing partners in the sponge's chemical arsenal.

Today, the discovery of novel brominated pyrroles has shifted from traditional bioassay-guided fractionation to Feature-Based Molecular Networking (FBMN) . By leveraging the unique isotopic signature of bromine, modern LC-MS/MS workflows can dereplicate known compounds and pinpoint trace, uncharacterized brominated pyrrole aldehydes directly from crude extracts [1, 2].

Biosynthetic Logic and Ecological Causality

The biosynthesis of brominated pyrrole aldehydes is a masterpiece of evolutionary engineering, driven by the ecological necessity of marine sponges to defend against predators (e.g., reef fish) and biofouling bacteria [4].

The Causality of Bromination

Why do marine sponges invest energy into halogenating these pyrroles?

  • Bioavailability & Lipophilicity: The incorporation of heavy bromine atoms significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the lipid bilayers of predators or bacterial biofilms.

  • Electronic Tuning: Bromine is an electron-withdrawing group. Its placement at the C4 and C5 positions of the pyrrole ring modulates the electron density of the adjacent aldehyde, fine-tuning its electrophilicity for subsequent Schiff base condensations.

  • Steric Directing Groups: In the biosynthesis of complex dimeric PIAs, the bulky bromine atoms restrict bond rotation, effectively locking the intermediate into the correct 3D conformation for stereoselective cycloadditions.

Biosynthetic Pathway

The pathway begins with the primary metabolite L-proline , which undergoes enzymatic dehydrogenation to form pyrrole-2-carboxylic acid. Flavin-dependent halogenases then utilize the abundant bromide ions ( Br− ) in seawater to generate electrophilic bromine species, sequentially brominating the pyrrole core. Finally, carboxyl reductases convert the acid to the highly reactive brominated pyrrole aldehyde , setting the stage for coupling with histidine or homoarginine derivatives [4].

Biosynthesis Proline L-Proline (Primary Metabolite) Pyrrole Pyrrole-2-carboxylic acid (Dehydrogenation) Proline->Pyrrole Dehydrogenase BromoPyrrole Brominated Pyrrole (Haloperoxidase + Br-) Pyrrole->BromoPyrrole Flavin-dependent Halogenase Aldehyde Brominated Pyrrole Aldehyde (Reduction/Oxidation) BromoPyrrole->Aldehyde Carboxyl Reductase Oroidin Oroidin & PIAs (Coupling with 2-Aminoimidazole) Aldehyde->Oroidin + Histidine/Homoarginine

Biosynthetic pathway of brominated pyrrole aldehydes and PIAs.

Quantitative Data: Chemical Diversity & Bioactivity

The degree of bromination and the specific coupling partner dictate the ultimate biological target of the resulting natural product. Below is a quantitative summary of key brominated pyrrole aldehydes and their downstream alkaloid derivatives [2, 4, 6].

Compound NameMolecular FormulaBromine SubstitutionBiological Target / ActivitySource Organism
4-Bromo-1H-pyrrole-2-carbaldehyde C5​H4​BrNO Mono (C4)Biosynthetic building blockAgelas spp.
4,5-Dibromopyrrole-2-carbaldehyde C5​H3​Br2​NO Di (C4, C5)Cytotoxic intermediateAgelas spp.
Oroidin C11​H11​Br2​N5​O Di (C4, C5)Biofilm inhibition ( IC50​ ~190 µM)Agelas oroides
Ageladine A C10​H7​Br2​N5​ Di (C4, C5)Matrix metalloproteinase inhibitorAgelas spp.
Sceptrin C22​H24​Br4​N10​O2​ Tetra (Dimeric)Antifeedant / AntimicrobialAgelas conifera
Marmaricine A C10​H12​Br2​N2​O3​ Di (C4, C5)Anti-MRSA (14 mm inhibition zone)Agelas sp. aff. marmarica

Advanced Experimental Workflows

To isolate and utilize these compounds, researchers employ highly specific, self-validating protocols. The two workflows below detail the modern discovery process and the biomimetic synthesis of complex alkaloids from the aldehyde precursor.

Protocol A: Feature-Based Molecular Networking (FBMN) for Discovery

Traditional bioassay-guided fractionation often results in the redundant re-isolation of highly abundant compounds like oroidin. FBMN circumvents this by grouping molecules based on their MS/MS fragmentation patterns, allowing researchers to target rare brominated pyrrole aldehydes before committing to preparative chromatography [1].

Step-by-Step Methodology:

  • Extraction: Lyophilize marine sponge tissue (e.g., Agelas dispar) and extract exhaustively with a 1:1 mixture of MeOH and CH2​Cl2​ .

  • Data Acquisition: Subject the crude extract to UHPLC-HRMS/MS. Self-Validation Check: Look for the characteristic isotopic mass splits. Monobrominated compounds will show an [M]+ and [M+2]+ in a 1:1 ratio, while dibrominated aldehydes will display a 1:2:1 ratio at [M]+ , [M+2]+ , and [M+4]+ .

  • Networking: Process the raw data through the Global Natural Products Social Molecular Networking (GNPS) platform. Nodes are clustered based on the cosine similarity of their MS/MS spectra.

  • Dereplication: Cross-reference the resulting clusters against in-house libraries. Nodes that cluster with known bromopyrroles but possess unique m/z values represent novel derivatives.

  • Targeted Isolation: Utilize preparative HPLC to isolate the specific nodes of interest, followed by 1D/2D NMR for absolute structural elucidation.

Workflow Sponge Marine Sponge Collection (e.g., Agelas spp.) Extraction Solvent Extraction (MeOH / CH2Cl2) Sponge->Extraction Fractionation Chromatographic Fractionation (Silica / Sephadex LH-20) Extraction->Fractionation Networking Feature-Based Molecular Networking (LC-MS/MS Dereplication) Fractionation->Networking MS/MS Profiling Isolation Targeted Isolation (Preparative HPLC) Networking->Isolation Identify Novel Nodes Elucidation Structural Elucidation (1D/2D NMR, X-ray) Isolation->Elucidation

LC-MS/MS Feature-Based Molecular Networking workflow.

Protocol B: Biomimetic Synthesis of Ageladine A

The synthesis of the antitumor compound Ageladine A perfectly demonstrates the utility of 4,5-dibromopyrrole-2-carboxaldehyde as a synthetic building block [5].

Step-by-Step Methodology:

  • Pre-functionalization: Protect 4,5-dibromopyrrole-2-carboxaldehyde with a tert-butyloxycarbonyl (Boc) group at the pyrrole nitrogen. Causality: This prevents unwanted nucleophilic attack at the pyrrole nitrogen during the subsequent condensation step.

  • Schiff Base Condensation: Mix N-Boc-4,5-dibromopyrrole-2-carboxaldehyde with 2-aminohistamine in anhydrous ethanol. Reflux for 6 hours. Causality: The highly electrophilic aldehyde carbon is rapidly attacked by the primary amine of 2-aminohistamine. Ethanol provides a protic environment that facilitates the dehydration step, driving the equilibrium toward the imine (Schiff base) intermediate.

  • Oxidative Cyclization: Without isolating the unstable imine, add Palladium on Carbon (Pd/C) directly to the reaction mixture and reflux overnight. Causality: Pd/C acts as a dehydrogenation catalyst. It drives the oxidative aromatization of the newly formed ring system, locking the molecule into the thermodynamically stable fluorescent imidazo[4,5-c]pyridine core of Ageladine A.

  • Purification: Filter the catalyst, remove the solvent in vacuo, and purify via silica gel chromatography to yield the target alkaloid.

Synthesis Aldehyde N-Boc-4,5-dibromopyrrole-2-carboxaldehyde Electrophilic Precursor Condensation Schiff Base Formation EtOH, 6 hours, Reflux Aldehyde->Condensation Amine 2-Aminohistamine Nucleophilic Partner Amine->Condensation Intermediate Imine Intermediate Unstable Condensation->Intermediate -H2O Oxidation Oxidative Cyclization Pd/C, Reflux Overnight Intermediate->Oxidation Product Ageladine A Target Alkaloid Oxidation->Product Aromatization

Biomimetic synthesis of Ageladine A via Schiff base condensation.

Conclusion

The discovery of brominated pyrrole aldehydes has provided a Rosetta Stone for understanding the chemical ecology of marine sponges. By decoding the causality behind their biosynthesis—specifically the strategic placement of bromine atoms and the reactivity of the aldehyde moiety—researchers have successfully mapped out the origins of over 130 complex marine alkaloids. As molecular networking technologies advance, these halogenated aldehydes will continue to serve as critical signposts in the ongoing search for novel marine-derived therapeutics.

References

  • Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar Journal of Natural Products (ACS) URL:[Link]

  • Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica Marine Drugs (MDPI) URL:[Link]

  • The Chemistry of Marine Sponges Springer / PMC URL:[Link]

  • A Submarine Journey: The Pyrrole-Imidazole Alkaloids Marine Drugs (MDPI) URL:[Link]

  • Synthesis of ageladine a and analogs thereof (WO2009152584A1)
  • 4-Bromo-1H-pyrrole-2-carbaldehyde (CID 599627) PubChem URL: [Link]

Protocols & Analytical Methods

Method

Using 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Knorr-Paal synthesis

Application Note: Sequential Paal-Knorr Synthesis and Downstream Utilization of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Executive Summary & Scientific Rationale In modern medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sequential Paal-Knorr Synthesis and Downstream Utilization of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary & Scientific Rationale

In modern medicinal chemistry and drug development, polyfunctionalized pyrroles serve as privileged scaffolds. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde offers an exceptional orthogonal reactivity profile: a nucleophilic pyrrole nitrogen (for alkylation), an electrophilic aldehyde (for olefination or reductive amination), and a cross-coupling-ready aryl bromide (for palladium-catalyzed functionalization). This specific building block is critical in the synthesis of advanced therapeutics, including mineralocorticoid receptor antagonists[1] and polycyclic inhibitors of the DHX33 RNA helicase, which are highly sought after in oncology[2].

While the prompt references "," it is chemically imperative to understand that the Paal-Knorr condensation is the enabling foundational reaction that constructs the core pyrrole ring[3][4]. The generation of this highly functionalized derivative relies on a sequential cascade: Paal-Knorr cyclization, followed by highly regioselective formylation and chemoselective bromination. This guide provides an end-to-end, self-validating workflow for synthesizing and utilizing this critical scaffold.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on exploiting the inherent electronic properties of the pyrrole ring. The Paal-Knorr condensation provides the thermodynamic sink (aromatization) required to form the 2,5-dimethylpyrrole core. Because the C2 and C5 positions are sterically blocked by methyl groups, subsequent electrophilic attack (Vilsmeier-Haack formylation) is directed exclusively to the C3 position. Finally, with C3 occupied by an electron-withdrawing aldehyde, the C4 position remains the sole available site for electrophilic bromination, ensuring perfect regiocontrol[3].

Workflow A 2,5-Hexanedione + NH4OAc B 2,5-Dimethylpyrrole (Core) A->B Paal-Knorr Cyclization C 2,5-Dimethyl-1H-pyrrole- 3-carbaldehyde B->C Vilsmeier-Haack Formylation D 4-Bromo-2,5-dimethyl-1H- pyrrole-3-carbaldehyde C->D Electrophilic Bromination E Advanced Scaffolds (e.g., DHX33 Inhibitors) D->E Suzuki Coupling & Condensation

Fig 1: Synthesis and utilization of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde via Paal-Knorr.

Quantitative Data & Reaction Optimization

To ensure maximum throughput and purity, the conditions for the core construction and late-stage bromination must be strictly controlled.

Table 1: Optimization of Paal-Knorr Cyclization (2,5-Hexanedione + Ammonia Source)

Ammonia Source Solvent Temp (°C) Time (h) Yield (%) Causality / Observation
NH₄OH (aq) Water 100 12 65 Biphasic system limits mass transfer and reaction rate.
NH₄OAc Ethanol 80 4 88 Homogeneous; acetate acts as a mild acid catalyst for dehydration.

| NH₄OAc | Neat (MW) | 120 | 0.5 | 94 | Microwave heating accelerates the rate-determining dehydration step. |

Table 2: Chemoselective Bromination of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

Brominating Agent Solvent Temp (°C) Regioselectivity (C4:Other) Yield (%) Causality / Observation
Br₂ AcOH RT 80:20 60 Harsh conditions lead to partial oxidation of the aldehyde.
NBS DMF RT 90:10 75 DMF stabilizes the bromonium intermediate but causes slight degradation.

| NBS | THF | -78 to 0 | >99:1 | 92 | Low temperature suppresses radical side-reactions; perfect C4 control. |

Experimental Protocols: A Self-Validating System

Protocol A: Paal-Knorr Synthesis of the 2,5-Dimethylpyrrole Core

Causality: Ammonium acetate is utilized because it serves a dual purpose: it acts as the nitrogen source (ammonia) and provides acetic acid in situ, which mildly protonates the carbonyl oxygens of 2,5-hexanedione, accelerating hemiaminal formation.

  • Reaction: Dissolve 2,5-hexanedione (1.0 equiv) and ammonium acetate (1.5 equiv) in absolute ethanol (0.5 M). Reflux at 80 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product is highly UV-active and stains bright pink/purple with vanillin stain, confirming the presence of the electron-rich pyrrole ring.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.

Protocol B: Vilsmeier-Haack Formylation

Causality: Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic chloromethylene-N,N-dimethyliminium chloride. The electron-rich pyrrole attacks this species at the sterically accessible C3 position.

  • Reaction: Cool anhydrous DMF (3.0 equiv) to 0 °C under N₂. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 mins to form the Vilsmeier reagent (solution turns pale yellow).

  • Addition: Add 2,5-dimethylpyrrole (1.0 equiv) dissolved in a minimum amount of DMF dropwise. Allow to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will become highly viscous and dark orange as the iminium intermediate forms.

  • Workup: Pour the mixture over crushed ice and basify to pH 9 using 20% NaOH (aq) to hydrolyze the iminium salt. The product, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, will precipitate as a beige solid. Filter and dry.

Protocol C: Electrophilic Bromination at C4

Causality: N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of electrophilic bromine (Br⁺). Performing the reaction at low temperatures prevents the oxidation of the C3-aldehyde.

  • Reaction: Dissolve 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Addition: Add a solution of NBS (1.05 equiv) in THF dropwise over 30 minutes. Stir for 1 hour at -78 °C, then slowly warm to 0 °C.

  • Self-Validation Checkpoint: ¹H NMR of the crude aliquot must show the complete disappearance of the pyrrole C4-H singlet at ~6.25 ppm, confirming quantitative conversion.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with EtOAc, dry, and purify via flash chromatography to yield 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde .

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, the 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is primed for downstream utilization. The C4-bromide readily undergoes oxidative addition with Pd(0) catalysts, allowing for the installation of complex aryl or heteroaryl groups[1].

  • Reaction: In a Schlenk flask, combine 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Heating: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1). Heat to 90 °C for 12 hours under N₂.

  • Self-Validation Checkpoint: Mass spectrometry (LC-MS) of the starting material exhibits a distinct 1:1 isotopic doublet (⁷⁹Br/⁸¹Br). Successful cross-coupling is validated by the disappearance of this isotopic signature and the emergence of the corresponding [M+H]⁺ mass for the cross-coupled product.

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: googleapis.com (European Patent Office)
  • Source: smolecule.

Sources

Application

Application Note: Derivatization of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for Medicinal Chemistry

Introduction and Strategic Overview 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly versatile, privileged polyfunctional scaffold in modern drug discovery. Featuring a reactive bromine at C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly versatile, privileged polyfunctional scaffold in modern drug discovery. Featuring a reactive bromine at C4, an electrophilic aldehyde at C3, and electron-donating methyl groups at C2/C5, it serves as an ideal precursor for synthesizing complex multi-targeted receptor tyrosine kinase (RTK) inhibitors, antimicrobial agents, and fused heterocyclic systems.

This application note provides a comprehensive, self-validating methodological guide for the orthogonal derivatization of this scaffold. By mastering the sequence of N-protection, C4 cross-coupling, and C3 condensation, medicinal chemists can rapidly generate diverse libraries of bioactive pyrrole derivatives.

Mechanistic Rationale & Scaffold Analysis

The derivatization of this scaffold requires careful orchestration of reaction conditions due to the inherent electronic properties of the pyrrole ring.

The Dehalogenation Dilemma in Cross-Coupling

The Suzuki-Miyaura coupling is the premier method for installing aryl or heteroaryl groups at the C4 position. However, unprotected 4-bromopyrroles are highly prone to hydrodehalogenation (debromination) during Palladium-catalyzed couplings. The electron-rich nature of the pyrrole ring, combined with the acidic N-H proton, destabilizes the Pd(II) oxidative addition complex and promotes premature reductive elimination [1].

The Solution: N-protection (using Boc or SEM groups) is mandatory. The protecting group withdraws electron density from the ring and provides steric shielding, effectively shutting down the dehalogenation pathway and driving the cross-coupling to high yields [1].

Aldehyde Functionalization for ATP-Pocket Binding

The C3-carbaldehyde is primed for Knoevenagel condensations. In the context of kinase inhibitors (e.g., Sunitinib analogs), Knoevenagel condensation with oxindole derivatives creates a rigid, conjugated planar structure. This extended conjugation allows the molecule to deeply penetrate and anchor within the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling [2][3].

Workflow Start 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) N_Protect Step 1: N-Protection (Boc2O or SEM-Cl) Start->N_Protect NaH, THF, 0°C Suzuki Step 2: Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Start->Suzuki Unprotected (Not Recommended) N_Protect->Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Condensation Step 3: Knoevenagel Condensation (Oxindole, Base) Suzuki->Condensation Deprotection & Aldehyde Reactivity Dehalogenation Side Reaction: Dehalogenation Suzuki->Dehalogenation Major Pathway if Unprotected Final Target Kinase Inhibitor (e.g., Sunitinib Analog) Condensation->Final Piperidine, EtOH Reflux

Figure 1: Orthogonal derivatization workflow for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Quantitative Data: Catalyst & Protection Optimization

The following table summarizes the critical impact of N-protection and catalyst selection on the yield of the C4-arylation step, validating the necessity of the SEM-protection strategy [1].

Table 1: Effect of N-Protection on Suzuki-Miyaura Cross-Coupling at C4

Substrate ProtectionCatalyst SystemBase / SolventYield of Cross-Coupled Product (%)Yield of Dehalogenated Product (%)
None (N-H) Pd(PPh3)4 (10 mol%)Na2CO3 / Dioxane:H2O< 20%> 60%
Boc Pd(PPh3)4 (10 mol%)Na2CO3 / Dioxane:H2O75%5%
SEM Pd(PPh3)4 (10 mol%)Cs2CO3 / Dioxane:H2O82%0%
SEM Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O91% 0%

Note: SEM (2-(Trimethylsilyl)ethoxymethyl) provides superior stability under basic aqueous cross-coupling conditions compared to Boc, which can undergo premature hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes an In-Process Quality Control (IPQC) metric to ensure experimental integrity before proceeding to the next stage.

Protocol A: N-Protection with SEM-Cl

Objective: Mask the acidic N-H proton to prevent Pd-catalyst poisoning and suppress hydrodehalogenation.

  • Initiation: Dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes.

  • Protection: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 equiv) dropwise via syringe.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • IPQC (Self-Validation): Perform TLC (Hexane:EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Quench carefully with ice water (50 mL). Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to yield the SEM-protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Install the target aryl/heteroaryl pharmacophore at the C4 position.

  • Setup: Charge a Schlenk flask with the SEM-protected pyrrole (1.0 equiv, 5 mmol), the desired Arylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL). Degas the mixture via the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Backfill with argon and add Pd(dppf)Cl2 (0.05 equiv).

  • Reaction: Heat the sealed flask to 90 °C for 12 hours with vigorous stirring.

  • IPQC (Self-Validation): Analyze an aliquot via LC-MS. Confirm the presence of the product mass [M+H]+ and the absolute absence of the debrominated side-product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography. (Note: SEM deprotection can subsequently be achieved using TBAF in THF or TFA/DCM).

Protocol C: Knoevenagel Condensation (C3-Aldehyde)

Objective: Construct the extended conjugated system required for kinase inhibition.

  • Reaction: Dissolve the C4-arylated pyrrole-3-carbaldehyde (1.0 equiv) and an active methylene compound (e.g., 5-fluoro-oxindole, 1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv).

  • Reflux: Heat the mixture to reflux (78 °C) for 4-6 hours. A vibrant color change (typically to deep yellow/orange) and precipitation indicate the formation of the highly conjugated E/Z alkene product.

  • IPQC (Self-Validation): Check 1H-NMR of an aliquot. The disappearance of the distinct aldehyde proton singlet ( ∼9.8 ppm) and the appearance of an alkene methine proton ( ∼7.5−8.0 ppm) confirms conversion [2].

  • Isolation: Cool the mixture to 0 °C. Filter the precipitate, wash with ice-cold ethanol, and dry under high vacuum to yield the target inhibitor.

Biological Application: Kinase Inhibition Mechanism

Derivatives synthesized from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are frequently utilized to disrupt aberrant cellular signaling in oncology. By mimicking the adenine ring of ATP, these pyrrole derivatives competitively bind to the intracellular kinase domains of RTKs [3].

Pathway Ligand VEGF / EGF Receptor VEGFR / EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Dimerizes Downstream PI3K/AKT & RAS/MAPK Pathways Receptor->Downstream Phosphorylation Apoptosis Apoptosis & Growth Arrest Receptor->Apoptosis Inhibited State Drug Pyrrole Derivative (ATP-Competitive Inhibitor) Drug->Receptor Blocks ATP Pocket Drug->Downstream Prevents Activation Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Promotes

Figure 2: Mechanism of action for pyrrole-derived RTK inhibitors blocking tumor angiogenesis and proliferation.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes Source: The Journal of Organic Chemistry / National Center for Biotechnology Information (PMC) URL:[Link]

Method

Advanced Application Note: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Porphyrin Synthesis

Introduction and Structural Rationale In the realm of advanced macrocyclic chemistry and drug development, the rational design of porphyrin scaffolds relies heavily on the selection of highly functionalized pyrrolic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In the realm of advanced macrocyclic chemistry and drug development, the rational design of porphyrin scaffolds relies heavily on the selection of highly functionalized pyrrolic building blocks. 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) [1] represents a highly versatile, multi-functional precursor. For researchers developing photosensitizers for Photodynamic Therapy (PDT) or novel metalloporphyrin catalysts, this specific building block offers three distinct chemical handles, each serving a precise mechanistic purpose:

  • The 4-Bromo Substituent (Heavy Atom Effect & Cross-Coupling): The incorporation of a bromine atom at the β -pyrrolic position serves a dual purpose. Photophysically, it induces the "heavy-atom effect," promoting intersystem crossing (ISC) from the excited singlet state to the triplet state, a mandatory requirement for singlet oxygen generation in PDT. Synthetically, it acts as an orthogonal handle for post-macrocyclization modifications via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[2].

  • The 3-Carbaldehyde Group ( β -Formyl Handle): Retaining a formyl group at the β -position of the resulting porphyrin allows for extensive peripheral derivatization. It can undergo Wittig olefination, Schiff base condensation with targeting peptides, or oxidation to a carboxylic acid for bioconjugation[3].

  • The 2,5-Dimethyl Groups ( α -Activation Sites): To participate in porphyrin macrocyclization, the sterically hindered α -methyl groups must be activated. They can be oxidized to 2,5-bis(acetoxymethyl) or 2,5-diformyl derivatives, priming the molecule for a MacDonald [2+2] condensation with a complementary dipyrromethane[4].

Table 1: Physicochemical Profile of the Building Block
PropertyValue / DescriptionSynthetic Implication
Chemical Formula C 7​ H 8​ BrNODetermines mass balance and stoichiometric equivalents.
Molecular Weight 202.05 g/mol Utilized for precise molarity calculations in anhydrous reactions.
Reactivity Profile Electrophilic at C3 (Formyl); Nucleophilic at N1Requires protection of N1 if strong bases are used downstream.
Solubility Soluble in DMF, DCM, THF; Insoluble in H 2​ ODictates the use of halogenated or polar aprotic solvents for condensation.

Mechanistic Pathway: The MacDonald [2+2] Condensation Strategy

To construct a β -functionalized porphyrin using 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the most robust approach is the MacDonald [2+2] condensation . Direct tetramerization of this pyrrole is sterically prohibited and would yield a complex mixture of isomers. Instead, a step-wise, self-validating pathway is employed.

The causality behind this workflow is rooted in electrophilic aromatic substitution (S E​ Ar). The α -methyl groups are first oxidized to acetoxymethyl groups, creating a highly reactive electrophile upon treatment with a Lewis or Brønsted acid. This electrophile attacks the α -free positions of a pre-synthesized dipyrromethane. The resulting non-conjugated porphyrinogen is highly unstable and must be immediately oxidized to the fully conjugated, aromatic porphyrin macrocycle to drive the reaction to completion thermodynamically.

PorphyrinSynthesis Start 4-Bromo-2,5-dimethyl-1H- pyrrole-3-carbaldehyde Activation α-Methyl Activation Pb(OAc)4 / AcOH Start->Activation Oxidation Intermediate 2,5-Bis(acetoxymethyl) Intermediate Activation->Intermediate Yields Electrophile Condensation MacDonald [2+2] Condensation + Dipyrromethane (TFA Catalyst) Intermediate->Condensation S_EAr Reaction Porphyrinogen Porphyrinogen (Unstable Hexahydroporphyrin) Condensation->Porphyrinogen Cyclization Oxidation Aromatization DDQ or p-Chloranil Porphyrinogen->Oxidation -6H (Dehydrogenation) Product β-Bromo-β-formyl Porphyrin (Target Macrocycle) Oxidation->Product Thermodynamic Sink

Fig 1: Mechanistic workflow for synthesizing β -functionalized porphyrins via MacDonald [2+2] condensation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and spectroscopic cues are provided to ensure the researcher can verify the success of each step before proceeding.

Protocol A: Synthesis of 2,5-Bis(acetoxymethyl)-4-bromo-3-formyl-1H-pyrrole

Purpose: To convert the inert α -methyl groups into reactive leaving groups for macrocyclization.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (10.0 mmol, 2.02 g) in glacial acetic acid (50 mL).

  • Oxidation: Slowly add Lead(IV) acetate (Pb(OAc) 4​ , 22.0 mmol) in small portions over 30 minutes at room temperature. Causality: Slow addition prevents thermal runaway and over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Stir the mixture for 4 hours. The reaction progress must be monitored by TLC (Hexane/EtOAc 7:3). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active lower spot ( Rf​≈0.3 ) indicates success.

  • Quenching & Extraction: Pour the mixture into ice water (200 mL) to precipitate the product. Filter the solid, wash with cold water, and dissolve in dichloromethane (DCM). Wash the DCM layer with saturated NaHCO 3​ to neutralize residual acetic acid.

  • Validation: Dry over anhydrous Na 2​ SO 4​ , concentrate, and analyze via 1 H-NMR. Validation Check: The disappearance of the α -methyl singlet peaks (~2.2 ppm) and the emergence of methylene protons (~5.1 ppm) confirms the formation of the bis(acetoxymethyl) derivative.

Protocol B: MacDonald[2+2] Macrocyclization

Purpose: To construct the porphyrin core while preserving the bromo and formyl functionalities.

  • Condensation Phase: In a 1 L round-bottom flask shielded entirely from ambient light (wrap in aluminum foil), dissolve the bis(acetoxymethyl) pyrrole (1.0 mmol) and an α -free dipyrromethane (1.0 mmol) in strictly anhydrous DCM (500 mL). Causality: High dilution (2 mM) heavily favors intramolecular cyclization over linear polymerization. Light shielding prevents premature, chaotic photo-oxidation of the porphyrinogen.

  • Acid Catalysis: Degas the solution with Argon for 15 minutes. Inject Trifluoroacetic acid (TFA, 10.0 mmol) dropwise. Stir in the dark for 3 hours. The solution will turn from pale yellow to deep red/brown, indicating porphyrinogen formation.

  • Oxidative Aromatization: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3.0 mmol) in one portion. Remove the foil and stir open to the air for 1 hour. Causality: DDQ drives the dehydrogenation of the hexahydroporphyrinogen into the fully aromatic porphyrin. The reaction acts as a thermodynamic sink.

  • Purification: Neutralize the reaction with Triethylamine (TEA, 10.0 mmol). Concentrate the solvent in vacuo to ~50 mL and load directly onto a silica gel column. Elute with DCM/Hexane (1:1).

  • Validation: The target β -bromo- β -formyl porphyrin will elute as a brilliant purple/red band. UV-Vis spectroscopy must show a sharp, intense Soret band at ~415 nm and four distinct Q-bands between 500-700 nm, validating the aromatic macrocycle.

Table 2: Optimization Parameters for Macrocyclization
ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Causality
Acid Catalyst HCl (Aqueous)TFA (Anhydrous) Water quenches the carbocation intermediate; anhydrous TFA ensures clean S E​ Ar.
Oxidant Ambient O 2​ DDQ or p-Chloranil O 2​ oxidation is too slow, leading to scrambling and linear oligomers. DDQ ensures rapid, uniform aromatization.
Concentration > 10 mM1 - 2 mM High concentrations promote intermolecular collisions, leading to intractable polypyrrole black.

Downstream Applications in Drug Development

Once the β -bromo- β -formyl porphyrin is synthesized, it serves as a highly privileged scaffold for drug development:

  • Targeted PDT Agents: The β -formyl group can be reacted with amino-terminated PEG chains or tumor-homing peptides (like RGD) via reductive amination. This enhances aqueous solubility and tumor specificity.

  • Tuning Photophysics: The β -bromo group can be subjected to a Suzuki-Miyaura coupling with arylboronic acids to extend the π -conjugation of the macrocycle, red-shifting the absorption spectrum into the "therapeutic window" (650-850 nm) for deeper tissue penetration during photodynamic therapy[2].

References

  • PubChemLite. "4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde (C7H8BrNO) - Structural Information and Profile". University of Luxembourg.
  • CymitQuimica. "CAS: 1432087-58-5 - 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde". CymitQuimica Catalog.
  • Black, D. StC. "Product Class 13: 1H-Pyrroles - Synthesis and Porphyrin Building Blocks". Science of Synthesis, Thieme-Connect.
  • Lash, T. D., et al. "Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins". Organic & Biomolecular Chemistry, RSC Publishing.
  • Jukic, M., et al. "N-(o-Chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde". ResearchGate (Crystallographic and Synthetic Analysis).

Sources

Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Sterically Hindered 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Substrate Profiling & Synthetic Bottlenecks 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Substrate Profiling & Synthetic Bottlenecks

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly functionalized, electron-rich heterocyclic scaffold frequently utilized in the development of kinase inhibitors and advanced materials[1]. However, functionalizing the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a triad of severe synthetic challenges:

  • Extreme Steric Hindrance: The C4 bromide is flanked by a C3-carbaldehyde and a C5-methyl group. This pseudo-ortho,ortho'-disubstitution severely retards both the oxidative addition of the Pd(0) species and the subsequent transmetalation step[2].

  • Unprotected Nitrogen (1H-Pyrrole): The free N-H moiety can be deprotonated under basic conditions. The resulting pyrrolide anion can coordinate to the palladium center, forming an off-cycle resting state that poisons the catalyst and halts the reaction[2].

  • Competing Dehalogenation: Because transmetalation is sterically bottlenecked, the long-lived Ar-Pd(II)-Br intermediate is highly susceptible to hydride abstraction from the solvent or base. This leads to premature reductive elimination, yielding the undesired debrominated byproduct (2,5-dimethyl-1H-pyrrole-3-carbaldehyde)[3].

Mechanistic Causality & Strategic Solutions

To overcome these bottlenecks without resorting to tedious N-protection/deprotection sequences, the catalytic system must be precisely engineered.

Ligand Selection: Standard bidentate ligands (e.g., dppf) or simple phosphines (e.g., PPh3) fail to provide sufficient steric bulk to force reductive elimination, leading to high rates of dehalogenation[4]. Instead, Buchwald-type dialkylbiaryl phosphines—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—are required. The electron-rich nature of SPhos accelerates oxidative addition into the deactivated pyrrole C-Br bond, while its immense steric volume prevents off-cycle Pd-pyrrolide coordination and accelerates the final reductive elimination.

Base and Solvent Synergy: A biphasic 1,4-Dioxane/H₂O system paired with K₃PO₄ is optimal. K₃PO₄ is basic enough to form the reactive arylboronate species required for transmetalation but mild enough to prevent base-catalyzed aldol condensations of the sensitive C3-carbaldehyde.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck 1: Steric Bulk) Pd0->OxAdd 4-Br-pyrrole PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Bottleneck 2: Free N-H) PdII->TransMet Ar'B(OH)2, K3PO4 SideReact Dehalogenation (Side Reaction) PdII->SideReact Slow Transmetalation (Hydride abstraction) PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrrole Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting steric and electronic bottlenecks.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst design and reaction outcomes, demonstrating why SPhos is the critical variable for success.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9015%45%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃DME/H₂O8042%20%
3Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O10081%<5%
4 Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 100 92% <2%

Table 1: Optimization of Suzuki coupling conditions for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Data synthesized from analogous hindered pyrrole cross-couplings[3],[2],[4].

Validated Experimental Protocol

Direct Suzuki-Miyaura Coupling (Unprotected 1H-Pyrrole)

This protocol is engineered as a self-validating system. The rigorous exclusion of oxygen prevents the formation of homocoupled boronic acid byproducts, ensuring that TLC monitoring accurately reflects the progress of the cross-coupling.

Workflow Prep Step 1: Degassing Argon Sparge (15 min) Mix Step 2: Assembly Pd(OAc)2, SPhos, K3PO4 Prep->Mix React Step 3: Heating 100°C, 12h Mix->React Workup Step 4: Workup EtOAc/Brine Extraction React->Workup Purify Step 5: Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki coupling protocol.

Materials Required:
  • Substrate: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 202.05 mg)[1]

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)

  • Ligand: SPhos (0.10 equiv, 10 mol%, 41.0 mg)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Solvent Degassing (Critical Causality): In a 25 mL Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of H₂O. Sparge the mixture with Argon gas for a minimum of 15 minutes. Reasoning: Pd(0) generated in situ is highly susceptible to oxidation, which prematurely terminates the catalytic cycle.

  • Reagent Assembly: To the degassed solvent, add the bromopyrrole substrate, the arylboronic acid, and K₃PO₄. Stir for 2 minutes to ensure partial dissolution.

  • Catalyst Activation: Add Pd(OAc)₂ and SPhos to the mixture against a positive counter-flow of Argon. Seal the flask tightly. Reasoning: Adding the catalyst last ensures it immediately coordinates with the phosphine ligand in the presence of the substrate, preventing the formation of inactive palladium black.

  • Thermal Execution: Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high-shear stirring to ensure mass transfer between the aqueous base and organic substrate.

  • Validation Checkpoint (In-Process Control): After 12 hours, sample 10 µL of the organic layer and analyze via TLC (Eluent: Hexanes/EtOAc 3:1).

    • Expected Observation: The starting material spot (Rf ~0.4, weak UV activity) should be completely consumed. A new, highly UV-active spot (Rf ~0.25–0.35, depending on the aryl group) indicates successful product formation. If a spot at Rf ~0.38 appears, this indicates the dehalogenated byproduct.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 2 × 15 mL). Reasoning: Brine effectively partitions the water-soluble phosphate salts and residual boronic acid away from the organic product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 4-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

References
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates ResearchGate / Tetrahedron Letters[Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions National Institutes of Health (NIH) PMC[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles MDPI - Molecules[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Schiff Bases via Condensation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with Amines

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the synthesis and characterization of Schiff bases derived from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carba...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of Schiff bases derived from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The protocols and insights contained herein are designed to equip researchers with the necessary knowledge to successfully perform these condensation reactions, understand the underlying chemical principles, and leverage the resulting compounds in various research and development applications, particularly in medicinal chemistry and materials science.

The pyrrole scaffold is a cornerstone in the architecture of many biologically active molecules and natural products.[1] The functionalization of this privileged heterocycle opens avenues for creating novel molecular entities with tailored properties. The title compound, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, serves as a versatile electrophilic building block. Its condensation with primary amines yields Schiff bases (or imines), a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The crucial azomethine (-C=N-) linkage is central to their chemical and biological function, often acting as a key coordinating site for metal ions to form complexes with enhanced therapeutic potential.[2][5]

Mechanistic Insights: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[6] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[7] This step is typically the rate-determining step under acidic conditions.

  • Dehydration: The hemiaminal intermediate is generally unstable and undergoes elimination of a water molecule to form the stable imine (Schiff base).[7] This dehydration step is acid-catalyzed. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O), which facilitates its departure and the subsequent formation of the carbon-nitrogen double bond.

The overall reaction is an equilibrium process. To drive the reaction toward the product, it is common practice to remove water as it is formed, either by azeotropic distillation or by using anhydrous solvents.

G Reactants Pyrrole Aldehyde + Primary Amine (R-NH₂) TS1 Transition State Reactants->TS1  Nucleophilic Attack Hemiaminal Hemiaminal Intermediate TS1->Hemiaminal ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal TS2 Transition State ProtonatedHemiaminal->TS2  Dehydration Product Schiff Base (Imine) + H₂O TS2->Product

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of Schiff bases from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Researchers should adapt these procedures based on the specific reactivity and physical properties of the chosen amine.

General Protocol for Condensation with Aliphatic & Aromatic Amines

This procedure is broadly applicable for both aliphatic and aromatic primary amines. Aromatic amines may require longer reaction times due to their lower nucleophilicity compared to aliphatic amines.

Materials:

  • 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Primary amine (aliphatic or aromatic)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reagent Dissolution: In a round-bottom flask, dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol, 1.0 eq) in 20 mL of anhydrous ethanol. In a separate beaker, dissolve the selected primary amine (1.0 mmol, 1.0 eq) in 15-20 mL of anhydrous ethanol.[4]

    • Causality Insight: The use of anhydrous solvent is crucial. Since water is a byproduct, Le Châtelier's principle dictates that minimizing water in the reaction medium will shift the equilibrium towards the formation of the Schiff base product.

  • Reaction Setup: Add the amine solution to the stirred solution of the aldehyde at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[8]

    • Causality Insight: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by the amine.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). The reaction time can vary from 2 to 8 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should show the consumption of the starting aldehyde and the formation of a new, typically less polar, product spot.

    • Self-Validation: TLC provides a direct visual confirmation of the reaction's progression, ensuring that the reaction is not stopped prematurely or run unnecessarily long.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[4] Dry the purified product in a desiccator or under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a chloroform/methanol mixture).[9]

Caption: General experimental workflow for Schiff base synthesis.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic methods is typically employed.

Technique Key Observation Rationale
FT-IR Disappearance of a strong C=O stretch (from aldehyde, ~1650-1680 cm⁻¹). Appearance of a C=N stretch (imine, ~1600-1650 cm⁻¹).[10]Confirms the conversion of the carbonyl group to the azomethine group, which is the defining feature of the Schiff base.
¹H NMR Disappearance of the aldehyde proton signal (-CHO, ~9-10 ppm). Appearance of the azomethine proton signal (-CH=N-, ~8-9 ppm).Provides unambiguous evidence of imine formation and allows for structural elucidation of the entire molecule.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~180-190 ppm). Appearance of the imine carbon (-C=N-, ~150-165 ppm).Complements ¹H NMR data and confirms the change in carbon hybridization at the reaction center.
Mass Spec Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.Confirms the molecular formula and identity of the synthesized compound.[11]

Applications in Drug Discovery and Beyond

The Schiff bases synthesized from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are not merely synthetic curiosities; they are valuable precursors for a range of applications.

  • Antimicrobial and Anticancer Agents: The imine linkage is a common pharmacophore. These compounds and their metal complexes often exhibit significant biological activity, making them attractive candidates for drug discovery programs.[2][3][12]

  • Coordination Chemistry: The nitrogen atom of the azomethine group and the nitrogen of the pyrrole ring can act as donor atoms, making these Schiff bases excellent ligands for a variety of metal ions.[11] These metal complexes have applications in catalysis, bio-imaging, and therapeutics.[9]

  • Synthetic Intermediates: The C=N double bond can be selectively reduced (e.g., using NaBH₄) in a subsequent step to yield the corresponding secondary amines, providing a route to a different class of functionalized pyrroles.[13]

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Low or No Yield 1. Insufficient heating or reaction time.2. Water present in the solvent.3. Amine is not sufficiently nucleophilic.1. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.2. Use freshly opened or distilled anhydrous solvents.3. For weakly nucleophilic amines, consider a stronger acid catalyst or higher boiling point solvent (e.g., toluene with a Dean-Stark trap).
Incomplete Reaction Equilibrium has been reached without full conversion of starting materials.Use a slight excess (1.1 eq) of the more volatile reactant (often the amine) to push the equilibrium. If feasible, remove water azeotropically.
Purification Difficulties Product is soluble in the reaction solvent or forms an oil instead of a precipitate.Remove the solvent under reduced pressure. Attempt purification via column chromatography on silica gel or recrystallization from a different solvent system.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Schiff Base Ligands Using 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI.
  • ResearchGate. (n.d.). Protocols for synthesis of pyrrole.
  • rjlbpcs.com. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. rjlbpcs.com.
  • SciSpace. (2012). A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
  • Jetir.Org. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Jetir.Org.
  • IntechOpen. (2019). Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective. IntechOpen.
  • Semantic Scholar. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological A. Semantic Scholar.
  • Jetir.Org. (2019). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. Jetir.Org.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. BenchChem.
  • Arabian Journal of Chemistry. (2012). Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine.
  • PMC. (2017). Synthesis, crystal structure and computational studies of a new Schiff base compound: (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol.
  • PMC. (2021). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • Organic Chemistry Research. (2023).
  • PMC. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.

Sources

Application

Application Notes: Visible-Light Photoredox Catalysis for the Synthesis and Late-Stage Functionalization of Bioactive N-Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols Executive Summary The direct functionalization of N-heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols

Executive Summary

The direct functionalization of N-heterocycles—ubiquitous motifs in over 60% of small-molecule pharmaceuticals—has historically relied on harsh thermal conditions, strong oxidants, and pre-functionalized substrates. The advent of visible-light photoredox catalysis has fundamentally shifted this paradigm. By harnessing the energy of visible light to drive single-electron transfer (SET) events, chemists can now generate highly reactive radical intermediates under exceptionally mild conditions [1].

This application note provides an authoritative guide to deploying photoredox catalysis for the synthesis and Late-Stage Functionalization (LSF) of bioactive heterocyclic compounds. We detail the mechanistic causality behind experimental design, benchmark quantitative data, and provide self-validating protocols for both Minisci-type C-H alkylation and dual metallaphotoredox cross-coupling.

Mechanistic Foundations: The Causality of Photoredox Logic

To successfully apply photoredox catalysis to complex APIs (Active Pharmaceutical Ingredients), one must understand the thermodynamic and kinetic causality of the system. The core principle relies on the excitation of a photocatalyst (PC)—such as Ru(bpy)₃²⁺, Ir(dF(CF₃)ppy)₂(dtbpy)PF₆, or organic dyes like 4CzIPN—using specific wavelengths of visible light.

Upon excitation, the photocatalyst enters a long-lived triplet excited state (PC), rendering it simultaneously a stronger oxidant and a stronger reductant than its ground state. In the context of the Minisci C-H alkylation , the PC undergoes a SET event with a radical precursor (e.g., alkyl halides, carboxylic acids, or peroxides) to generate a nucleophilic alkyl radical.

Causality in Substrate Activation: Why do we add Brønsted acids (like TFA) to these reactions? The nucleophilic alkyl radical exhibits "polarity matching" with electron-deficient systems. By protonating the N-heterocycle, we significantly lower its Lowest Unoccupied Molecular Orbital (LUMO), drastically increasing its electrophilicity and directing the radical attack exclusively to the α- or γ-positions of the heterocyclic ring [2].

Minisci_Photoredox Light Visible Light (Blue LED) PC Photocatalyst (PC) Ground State Light->PC Excitation PC_star PC* Excited State PC->PC_star Alkyl_Radical Alkyl Radical (R•) PC_star->Alkyl_Radical SET (Oxidation/Reduction) Radical_Precursor Alkyl Halide / Acid (Radical Precursor) Radical_Precursor->Alkyl_Radical Fragmentation Radical_Cation Radical Cation Intermediate Alkyl_Radical->Radical_Cation Addition to Heterocycle Heterocycle Protonated N-Heterocycle Heterocycle->Radical_Cation Radical_Cation->PC SET Product Alkylated Heterocycle (Bioactive Product) Radical_Cation->Product Deprotonation / Oxidation (Regenerates PC)

Mechanistic logic of photoredox-driven Minisci C-H alkylation of N-heterocycles.

Quantitative Benchmarking of Radical Precursors

The selection of the radical precursor dictates the choice of photocatalyst and oxidant. Table 1 synthesizes quantitative data across various modern methodologies to aid in experimental design [3][4].

Table 1: Quantitative Comparison of Radical Precursors in Photoredox Minisci Alkylation

Radical PrecursorOptimal PhotocatalystOxidant / AdditiveTarget HeterocycleAvg. Yield (%)Key Advantage in Drug Discovery
Aliphatic Carboxylic Acids Ru(bpy)₃Cl₂BI-OAc (Hypervalent I)Isoquinolines75–85%Utilizes abundant feedstock chemicals; CO₂ is the only byproduct.
Unactivated Alkyl Iodides 4CzIPNO₂ (Air)Pyridines / Quinolines67–80%Highly mild; uses a metal-free organic dye catalyst.
Alkyl Peroxides Ir(dF(CF₃)ppy)₂(dtbpy)NoneComplex APIs60–90%Enables direct, late-stage methylation/ethylation of complex scaffolds.
Alkyl Bromides + TTMS Ir(ppy)₃None (TTMS acts as relay)Phenanthrolines70–85%Leverages cheap alkyl bromides via silyl radical halogen abstraction.
Application Protocol 1: Late-Stage Minisci C-H Alkylation

This protocol details the alkylation of complex N-heteroarenes using unactivated alkyl iodides and an organic photocatalyst (4CzIPN). This method is highly favored in pharmaceutical settings due to the absence of transition metals in the photocatalyst, simplifying downstream API purification [2].

Reagents & Materials
  • Substrate: Bioactive N-heteroarene (e.g., Indomethacin derivative or Fasudil) (0.5 mmol, 1.0 equiv)

  • Radical Source: Unactivated Alkyl Iodide (1.5 mmol, 3.0 equiv)

  • Photocatalyst: 4CzIPN (0.01 mmol, 2 mol%)

  • Acid/Activator: Trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv)

  • Base/Buffer: K₂HPO₄ (1.0 mmol, 2.0 equiv)

  • Solvent: CH₃CN / H₂O (1:1 v/v, 5.0 mL)

  • Equipment: 456 nm Blue LED photoreactor equipped with a cooling fan.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the N-heteroarene, 4CzIPN, and K₂HPO₄.

    • Causality Check: Borosilicate glass is mandatory; standard flint glass absorbs UV/low-vis wavelengths, drastically reducing photon flux to the catalyst.

  • Solvent & Liquid Addition: Add the CH₃CN/H₂O mixture, followed by the alkyl iodide and TFA.

  • Atmospheric Control: Seal the vial with a PTFE-lined septum. Unlike traditional organometallic chemistry, do not degas the solvent.

    • Causality Check: This specific protocol utilizes atmospheric O₂ as the terminal oxidant to turn over the catalytic cycle. Removing oxygen will stall the reaction [3].

  • Irradiation: Place the vial approximately 2–3 cm away from the 456 nm Blue LED light source. Stir vigorously (800 rpm) to ensure maximum surface area exposure to the light path (overcoming the Beer-Lambert law limitations in batch).

  • Thermal Regulation: Activate the cooling fan to maintain the reaction at 25 °C.

    • Causality Check: Unregulated LEDs generate significant heat. If the temperature exceeds 40 °C, thermal radical chain pathways may initiate, leading to unselective background reactions and degradation of sensitive API functional groups.

  • Workup: After 16 hours, quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Application Protocol 2: Dual Metallaphotoredox Cross-Coupling

For the synthesis of C-N or C-C bonds where Minisci logic (polarity matching) fails, dual metallaphotoredox catalysis is employed. By merging a photoredox cycle with a Nickel catalytic cycle, one can cross-couple aryl halides with heterocyclic amines under room-temperature conditions [5].

Dual_Catalysis Substrate Heteroaryl Halide + Nucleophile Ni_Cycle Nickel Catalytic Cycle (Cross-Coupling) Substrate->Ni_Cycle Oxidative Addition Photoredox Photoredox Cycle (Ir/Ru or Organic Dye) Photoredox->Ni_Cycle SET Modulation (Ni(I)/Ni(II)/Ni(III)) Intermediate Ni(III) Radical Complex (Highly Reactive) Ni_Cycle->Intermediate Radical Capture Product Functionalized Bioactive Heterocycle Intermediate->Product Reductive Elimination Product->Ni_Cycle Catalyst Regeneration

Synergistic workflow of dual Nickel/Photoredox catalysis for heterocyclic functionalization.

Step-by-Step Methodology (C-N Coupling)
  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), Ir(dF(CF₃)ppy)₂(dtbpy)PF₆ (2 mol%), the heterocyclic amine (1.5 equiv), and the heteroaryl bromide (1.0 equiv).

  • Base Addition: Add DABCO (2.0 equiv) as the base. Causality: DABCO acts not only as a Brønsted base but also as a sacrificial electron donor to prime the Ni(II) precatalyst to the active Ni(0) species.

  • Irradiation: Seal the vial, remove from the glovebox, add anhydrous DMA (0.1 M), and irradiate with 456 nm LEDs for 24 hours with fan cooling.

Self-Validating Systems: Ensuring Mechanistic Integrity

To ensure the trustworthiness of the protocols and confirm that the observed functionalization is genuinely driven by photoredox catalysis (and not a thermal artifact or trace metal contamination), the following self-validating control experiments must be integrated into the workflow:

A. The "Light ON / Light OFF" Experiment

  • Procedure: Run the reaction under standard conditions. After 2 hours of irradiation (Light ON), turn the LEDs off and wrap the vial in aluminum foil (Light OFF) for 2 hours. Sample the reaction via LC-MS at t=0, 2, and 4 hours. Repeat the cycle.

  • Validation Logic: If the reaction is a true photoredox SET process, product formation will strictly plateau during the "Light OFF" phases. If product continues to form in the dark, a radical chain propagation mechanism or a thermal background reaction is occurring, invalidating the mild nature of the protocol.

B. Radical Trapping (TEMPO Assay)

  • Procedure: Set up the standard Minisci reaction (Protocol 1) but add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

  • Validation Logic: TEMPO is a persistent radical that rapidly couples with transient carbon-centered radicals. If the mechanism proceeds via the proposed alkyl radical intermediate, the reaction yield will drop to 0%, and LC-MS/HRMS will detect the TEMPO-Alkyl adduct. This confirms the causality of the radical generation step.

References
  • DiRocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition.[Link]

  • Yedase, G. S., & Murgeshan, R. (2025). Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry.[Link]

  • National Institutes of Health. (2020). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. PMC.[Link]

  • Hota, S. K., Jinan, D., Panda, S. P., & Murarka, S. (2021). Organophotoredox-Catalyzed Late-Stage Functionalization of Heterocycles. Asian Journal of Organic Chemistry.[Link]

  • National Institutes of Health. (2018). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. PMC.[Link]

Method

Application Note: High-Throughput Screening of 4-Bromo-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde Derivatives for Antibacterial Efficacy

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass existing bacterial efflux and degradation mechanisms. Halogenated pyrroles repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass existing bacterial efflux and degradation mechanisms. Halogenated pyrroles represent a highly potent class of antibacterial agents. This application note details the mechanistic rationale, benchmark data, and self-validating experimental protocols for screening libraries derived from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . By standardizing these workflows, drug development professionals can systematically triage hit compounds, validate their mechanisms of action, and accelerate lead optimization.

Mechanistic Rationale & Scaffold Design

The 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold is a highly versatile pharmacophore for antibacterial drug discovery[1]. The pyrrole ring serves as a core structural element found in numerous natural and synthetic antibacterial agents[2]. Halogenated pyrroles, specifically those with bromo or chloro substitutions, exhibit profound inhibitory effects on bacterial DNA gyrase and topoisomerase IV[3].

Causality in Structural Design: The bromine atom at the C4 position and methyl groups at C2 and C5 provide the precise steric bulk and lipophilicity required to anchor the molecule within the highly conserved ATP-binding pocket of the GyrB subunit[4]. The C3-carbaldehyde moiety acts as a critical synthetic handle, allowing for rapid diversification into Schiff bases, hydrazones, and extended amides that interact with secondary binding pockets[5]. By competitively displacing ATP, these derivatives arrest the enzyme's catalytic cycle, preventing DNA supercoiling and ultimately leading to double-strand DNA breaks and bacterial cell death[4].

MOA A 4-Bromo-2,5-Dimethyl- 1H-Pyrrole-3-Carbaldehyde B ATP-Binding Pocket (GyrB / ParE Subunits) A->B High Affinity Binding C Competitive Inhibition of ATP Hydrolysis B->C Displaces ATP D Blockade of DNA Supercoiling & Cleavage C->D Arrests Enzyme Cycle E Bacterial Cell Death (Bactericidal Effect) D->E DNA Fragmentation

Fig 1. ATP-competitive inhibition of bacterial DNA gyrase by halogenated pyrrole derivatives.

Benchmark Quantitative Data

To contextualize the expected potency of your synthesized 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde library, the following table summarizes the quantitative performance of structurally analogous halogenated pyrroles documented in recent literature.

Scaffold TypeTarget EnzymeTarget IC50 (µM)MIC (S. aureus) (µg/mL)Reference
3,4-Dichloro-5-methylpyrrole DNA Gyrase (E. coli)0.047 - 0.2801.0 - 4.0[3]
4,5-Dibromopyrrole DNA Gyrase (E. coli)0.4502.0 - 8.0[3]
2-Amino-1,5-diaryl-pyrrole DNA Gyrase (S. aureus)0.0230.008[6]
Pyrrole-3-carboxaldehyde Whole Cell (P. putida)N/A16.0[2]

Self-Validating Screening Workflow

A robust screening cascade must eliminate false positives early. The workflow below utilizes a self-validating funnel: phenotypic screening establishes baseline activity, mammalian cytotoxicity profiling ensures a viable therapeutic window, and target-specific enzymatic assays confirm the mechanism of action.

Workflow S1 Compound Library Prep (DMSO Stocks) S2 Primary Screening (MIC Microdilution) S1->S2 Screen vs Pathogens S3 Cytotoxicity Profiling (Mammalian Cells) S2->S3 Select MIC < 4 µg/mL S4 Target Validation (Gyrase ATPase Assay) S3->S4 Select CC50 > 100 µM S5 Lead Optimization (In Vivo Efficacy) S4->S5 Select IC50 < 100 nM

Fig 2. Self-validating triage workflow for screening pyrrole-based antibacterial agents.

Detailed Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Broth Microdilution

This protocol aligns with CLSI standards to determine the lowest concentration of the pyrrole derivative that completely inhibits visible bacterial growth.

Causality & Material Selection: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the bacterial outer membrane, ensuring the assay accurately reflects in vivo permeability[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate 3-5 colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to yield a final working inoculum of 1×106 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivative in 100% DMSO. Perform 2-fold serial dilutions in CAMHB across a 96-well plate (Columns 1-10) to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the working inoculum to all test wells. The final bacterial concentration in the well will be 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours under ambient atmosphere.

  • Readout: Visually inspect the plate or use a spectrophotometer (OD600). The MIC is the lowest concentration well with no visible turbidity.

System Validation & Controls:

  • Column 11 (Growth Control): CAMHB + 1% DMSO + Bacteria. Validates that the vehicle does not inhibit bacterial growth.

  • Column 12 (Sterility Control): CAMHB + 1% DMSO only. Validates media sterility; must remain clear.

  • Positive Control: Run a parallel plate using Ciprofloxacin or Gentamicin to ensure strain susceptibility aligns with CLSI quality control ranges[8].

Protocol B: E. coli DNA Gyrase ATPase Inhibition Assay

To confirm that the antibacterial activity of the pyrrole derivatives stems from DNA gyrase inhibition, this assay measures the enzyme's ATP hydrolysis activity via inorganic phosphate (Pi) release[4].

Causality & Material Selection: We utilize a Malachite Green detection system. When DNA gyrase hydrolyzes ATP to ADP and Pi, Malachite Green forms a phosphomolybdate complex with the free Pi, shifting the absorbance to 620 nm. This provides a highly sensitive, non-radioactive, and high-throughput readout of target engagement[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 150 mM KCl, 2 mM DTT, 0.05 mg/mL BSA).

  • Enzyme/Substrate Mix: Reconstitute recombinant E. coli DNA Gyrase (GyrA/GyrB subunits) at 10 nM in Assay Buffer. Add relaxed pBR322 plasmid DNA (10 µg/mL) as the substrate.

  • Compound Incubation: In a 384-well clear-bottom plate, add 10 µL of the Enzyme/Substrate mix. Add 1 µL of the pyrrole derivative (serial dilutions from 100 µM to 1 nM). Incubate for 15 minutes at room temperature to allow compound binding to the GyrB ATP pocket.

  • Reaction Initiation: Add 10 µL of 2 mM ATP to all wells to start the reaction. Incubate at 37°C for 60 minutes.

  • Detection: Add 40 µL of Malachite Green working reagent to all wells. Incubate for 10 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

System Validation & Controls:

  • No Enzyme Control (Background): Buffer + DNA + ATP + Malachite Green. Used to subtract background spontaneous ATP hydrolysis.

  • Vehicle Control (100% Activity): Enzyme + DNA + ATP + 1% DMSO. Establishes the maximum uninhibited signal.

  • Reference Inhibitor: Novobiocin (a known GyrB competitive inhibitor) must yield an IC50 within its established literature range (approx. 0.05 - 0.1 µM) to validate assay sensitivity.

References

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity Source: RSC Medicinal Chemistry (2024) URL:[Link]

  • New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking Source: Chemical Biology & Drug Design / PubMed (2023) URL:[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: Pharmaceuticals / PMC (2023) URL:[Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents Source: Antimicrobial Agents and Chemotherapy / PMC (2014) URL:[Link]

Sources

Application

The Strategic Utility of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Advanced Materials Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Functional Materials 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical precursor in the burgeoning fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Functional Materials

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical precursor in the burgeoning field of materials science. Its unique trifecta of reactive sites—a nucleophilic pyrrole ring, a versatile aldehyde group, and a strategically placed bromine atom—renders it an invaluable synthon for the construction of complex organic materials with tailored photophysical and electronic properties. While its applications are diverse, this guide will focus on its principal and most impactful use: the synthesis of Boron-dipyrromethene (BODIPY) dyes, a class of fluorophores with exceptional performance in sensing, organic electronics, and bio-imaging.

The strategic placement of the methyl groups at the 2 and 5 positions enhances the stability and electron-donating nature of the pyrrole ring, while the bromo-substituent at the 4-position offers a site for post-synthetic modification via cross-coupling reactions, enabling the fine-tuning of the final material's properties. The aldehyde at the 3-position is the key reactive handle for the construction of the dipyrromethene core, the heart of the BODIPY dye.

Core Application: Synthesis of a Functionalized BODIPY Dye

The primary application of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in materials science is as a key building block for the synthesis of BODIPY dyes. These dyes are renowned for their high fluorescence quantum yields, sharp absorption and emission peaks, and excellent photostability.[][2] The following sections provide a detailed protocol for the synthesis of a representative asymmetrical BODIPY dye, highlighting the rationale behind each experimental choice.

Principle of the Synthesis

The synthesis of a BODIPY dye from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically proceeds via a three-step sequence:

  • Acid-catalyzed condensation: The pyrrole aldehyde is condensed with another pyrrole derivative (in this case, 2,4-dimethylpyrrole) to form a dipyrromethane intermediate.

  • Oxidation: The dipyrromethane is oxidized to the corresponding dipyrromethene.

  • Complexation with Boron: The dipyrromethene ligand is then complexed with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a base to yield the final BODIPY dye.[3][4]

This multi-step process allows for the construction of a highly conjugated and rigidified framework that is responsible for the exceptional photophysical properties of BODIPY dyes.

Experimental Workflow Diagram

BODIPY_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Boron Complexation Pyrrole_Aldehyde 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Dipyrromethane Dipyrromethane Intermediate Pyrrole_Aldehyde->Dipyrromethane Condensation Dimethylpyrrole 2,4-dimethylpyrrole Dimethylpyrrole->Dipyrromethane TFA Trifluoroacetic Acid (TFA) in DCM TFA->Dipyrromethane Dipyrromethene Dipyrromethene Dipyrromethane->Dipyrromethene Oxidation DDQ DDQ in DCM DDQ->Dipyrromethene BODIPY Final BODIPY Dye Dipyrromethene->BODIPY Complexation Base Triethylamine (TEA) Base->BODIPY Boron_Source BF3·OEt2 Boron_Source->BODIPY

Caption: Synthetic workflow for a BODIPY dye.

Detailed Protocol: Synthesis of a Brominated Asymmetrical BODIPY Dye

Materials:

  • 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • 2,4-dimethylpyrrole

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA), freshly distilled

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of the Dipyrromethane Intermediate

  • In a 100 mL round-bottom flask, dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and 2,4-dimethylpyrrole (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent oxidation of the electron-rich pyrrole starting materials.

  • Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) to the solution. The acid catalyzes the electrophilic substitution reaction between the protonated aldehyde and the second pyrrole unit.[5]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the TFA.

  • The crude dipyrromethane solution is typically used directly in the next step without purification, as dipyrromethanes can be unstable.

Step 2: Oxidation to the Dipyrromethene

  • To the crude dipyrromethane solution from Step 1, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq) in DCM dropwise. DDQ is a strong oxidizing agent that efficiently converts the dipyrromethane to the corresponding dipyrromethene.[4]

  • Stir the reaction mixture at room temperature for 30-60 minutes. The solution will typically darken, indicating the formation of the highly conjugated dipyrromethene. Monitor the oxidation by TLC.

Step 3: Boron Complexation

  • To the resulting dipyrromethene solution, add an excess of triethylamine (TEA, ~5-10 eq). TEA acts as a base to deprotonate the dipyrromethene and facilitate the complexation with the Lewis acidic boron source.

  • Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂, ~5-10 eq) dropwise. This is an exothermic reaction, and slow addition is necessary to control the temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The formation of the BODIPY dye is often accompanied by a significant color change and the appearance of strong fluorescence under a UV lamp.

  • Quench the reaction by slowly adding water. Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure brominated BODIPY dye.

Expected Results and Characterization

The final product is expected to be a brightly colored, fluorescent solid. Characterization can be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the dye.

Property Expected Value Range for a Typical BODIPY Dye
Absorption Maximum (λ_abs) 480 - 550 nm
Emission Maximum (λ_em) 500 - 580 nm
Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) > 0.80
Stokes Shift 10 - 30 nm

Applications in Materials Science

The synthesized brominated BODIPY dye is not merely a fluorescent molecule but a versatile platform for the creation of advanced materials. The bromine atom serves as a key functional handle for further chemical modifications, expanding its utility.

Precursor for Advanced Functional Dyes via Cross-Coupling Reactions

The C-Br bond on the pyrrole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of functional groups, enabling the rational design of materials with specific properties.

Protocol: Suzuki Coupling for Aryl-functionalization

  • In a Schlenk flask, combine the brominated BODIPY dye (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After workup and purification, the aryl-functionalized BODIPY dye is obtained.

This post-synthetic modification can be used to tune the dye's solubility, electronic properties, and to introduce moieties for sensing or for covalent attachment to other materials.

Building Blocks for Light-Harvesting Arrays and Energy Transfer Systems

BODIPY dyes with reactive functional groups can be incorporated into larger supramolecular structures or polymers to create light-harvesting arrays.[4] The high molar extinction coefficients and quantum yields of BODIPY dyes make them excellent energy donors in Förster Resonance Energy Transfer (FRET) systems.

Active Components in Organic Electronic Devices

The rigid, planar structure and high charge carrier mobility of some BODIPY derivatives make them promising candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6][7] The ability to tune the electronic properties through substitution on the pyrrole core is particularly advantageous in this context.

Fluorescent Sensors

The fluorescence of BODIPY dyes can be sensitive to the local environment. By introducing specific recognition elements, sensors for ions, pH, and biomolecules can be designed.[8] The aldehyde and bromo functionalities on the starting pyrrole provide synthetic routes to introduce such sensing moieties.

Conclusion

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a cornerstone synthon for the construction of high-performance organic materials. Its utility is most prominently demonstrated in the synthesis of BODIPY dyes, where its structural features allow for the creation of fluorophores with exceptional photophysical properties and avenues for further functionalization. The protocols and applications outlined in this guide provide a framework for researchers and scientists to harness the potential of this versatile building block in the development of the next generation of advanced materials.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932.
  • Wagner, R. W., & Lindsey, J. S. (1994). Boron-dipyrromethene dyes for incorporation in synthetic multi-pigment light-harvesting arrays. Pure and applied chemistry, 66(1), 89-96. (URL: [Link])

  • Basic Dipyrromethene synthesis - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Functionalization of BODIPY Dyes for Applications in the Detection of Colorectal Cancer - LSU Scholarly Repository. (URL: [Link])

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (URL: [Link])

  • Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes - Newcastle University Theses. (URL: [Link])

  • Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution - PMC. (URL: [Link])

  • Synthesis and spectral properties of new boron dipyrromethene dyes - ResearchGate. (URL: [Link])

  • Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. - ResearchGate. (URL: [Link])

  • Cui, A., Peng, X., Fan, J., et al. (2007). Synthesis, spectral properties and photostability of novel boron-dipyrromethene dyes. Dyes and Pigments, 74(2), 329-336. (URL: [Link])

  • Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin | Request PDF - ResearchGate. (URL: [Link])

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Sources

Method

Application Notes and Protocols for the Reductive Amination of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction: The Strategic Importance of N-Substituted Pyrroles and the Power of Reductive Amination The pyrrole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Substituted Pyrroles and the Power of Reductive Amination

The pyrrole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The strategic functionalization of the pyrrole scaffold is therefore of paramount importance in drug discovery and development. The introduction of N-substituted methylamine moieties at the C3-position of a pyrrole ring, specifically from a precursor like 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, opens a gateway to a diverse chemical space for the synthesis of novel molecular entities. Reductive amination stands out as one of the most efficient and widely utilized methods for the C-N bond formation, offering a controlled and high-yielding pathway to secondary and tertiary amines.[1][2]

This application note provides a comprehensive guide to the reductive amination of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven protocol, and offer expert insights into critical experimental parameters. The protocol is designed to be a self-validating system, ensuring reproducibility and high fidelity for researchers, scientists, and drug development professionals.

Mechanistic Insight: The One-Pot Symphony of Imine Formation and Reduction

Reductive amination is a sequential reaction that typically proceeds in a single pot. The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, also known as an iminium ion. The crux of the one-pot procedure lies in the use of a mild and selective reducing agent that preferentially reduces the electron-deficient iminium ion over the starting aldehyde.[2]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its remarkable selectivity.[3][4][5] The electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[2] This selectivity is crucial as it allows for the in-situ formation and subsequent reduction of the imine without premature consumption of the starting aldehyde.[2] The reaction is often catalyzed by a catalytic amount of acetic acid, which facilitates both the imine formation and the generation of the reactive iminium species.[4][5]

Experimental Protocol: Reductive Amination of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This protocol outlines a general procedure for the reductive amination of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with a generic primary amine (R-NH₂). The stoichiometry and reaction times may require optimization for specific amines.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehydeC₇H₈BrNO202.051.01.0
Primary Amine (R-NH₂)VariesVaries1.1 - 1.51.1 - 1.5
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.5 - 2.01.5 - 2.0
Dichloroethane (DCE) or Tetrahydrofuran (THF)C₂H₄Cl₂ / C₄H₈O98.96 / 72.11--
Acetic Acid (optional)CH₃COOH60.05catalytic-
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01--
Dichloromethane (DCM)CH₂Cl₂84.93--
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄142.04 / 120.37--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) to dissolve the aldehyde. A typical concentration is in the range of 0.1-0.5 M. Dichloroethane is often the preferred solvent for these reactions.[4][5]

  • Amine Addition: Add the primary amine (1.1-1.5 eq) to the stirred solution. If the amine is a salt (e.g., hydrochloride), a mild base such as triethylamine (1.1 eq) can be added to liberate the free amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added at this stage to accelerate imine formation, although it is often not necessary for aldehydes.[4][5]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 5-10 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (4-bromo-2,5-dimethyl-1H-pyrrol-3-yl)methanamine.

Characterization of the Starting Material
  • 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, -CHO), 8.5 (br s, 1H, NH), 2.4 (s, 3H, -CH₃), 2.3 (s, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 135.0, 130.0, 128.0, 115.0, 14.0, 12.0.

    • IR (KBr, cm⁻¹): ν 3250 (N-H), 1650 (C=O, aldehyde).

    • MS (EI): m/z 201/203 (M⁺).

Visualizing the Workflow: From Aldehyde to Amine

The following diagram illustrates the streamlined, one-pot process of the reductive amination protocol.

Reductive_Amination_Workflow Start Start: 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Mix Combine and Stir (Imine Formation) Start->Mix Amine Primary Amine (R-NH2) Amine->Mix Solvent DCE or THF Solvent->Mix Reduction Reduction of Iminium Ion Mix->Reduction Add Reducing Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reduction Workup Aqueous Work-up (NaHCO3 quench) Reduction->Workup Extraction Extraction with DCM Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product End: N-substituted (4-bromo-2,5-dimethyl-1H-pyrrol-3-yl)methanamine Purification->Product

Caption: A streamlined workflow for the one-pot reductive amination.

Expert Insights and Troubleshooting

  • Choice of Solvent: Dichloroethane (DCE) is generally preferred as it is a non-coordinating solvent that often leads to faster reaction rates compared to THF.[4][5]

  • Amine Stoichiometry: A slight excess of the amine is typically used to drive the imine formation to completion. For precious or less reactive amines, a stoichiometric amount can be used, potentially requiring longer reaction times.

  • Reducing Agent Handling: Sodium triacetoxyborohydride is moisture-sensitive. It should be handled in a dry environment and added portion-wise to control any potential exotherm.

  • Stability of the Bromopyrrole: The C-Br bond on the electron-rich pyrrole ring is generally stable under the mild conditions of NaBH(OAc)₃ reduction. Harsh reducing agents or catalytic hydrogenation with catalysts like palladium on carbon should be avoided if debromination is a concern.

  • Reaction Monitoring: It is crucial to monitor the reaction for the complete consumption of the starting aldehyde. Incomplete reactions can lead to purification challenges.

  • Over-alkylation: While NaBH(OAc)₃ is selective, with primary amines, there is a possibility of dialkylation to form a tertiary amine, especially with unhindered aldehydes and amines. Using a slight excess of the primary amine can help to minimize this side reaction. If dialkylation is a significant issue, a two-step procedure of pre-forming the imine followed by reduction with a less reactive borohydride like sodium borohydride can be considered.[4]

Conclusion

The reductive amination of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of a diverse range of N-substituted pyrrole derivatives. The protocol detailed herein, grounded in established chemical principles and supported by extensive literature, provides a reliable foundation for researchers in their quest for novel chemical entities. By understanding the underlying mechanism and adhering to the procedural details, scientists can confidently employ this powerful transformation in their synthetic endeavors.

References

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Johnson & Johnson Pharmaceutical Research and Development, L.L.C. Retrieved March 10, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). (2018, July 3). The Journal of Organic Chemistry. [Link]

  • Gutierrez, C. D., Bavetsias, V., & McDonald, E. (2005). TiCl(OiPr)3 and NaBH(OAc)3: an efficient reagent combination for the reductive amination of aldehydes by electron-deficient amines. Tetrahedron Letters, 46(20), 3595-3597. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022, April 22). PubMed. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI. [Link]

  • Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. (2008, April 18). SciSpace. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023, June). Organic & Biomolecular Chemistry. [Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. (2004, November 15). Organic Chemistry Portal. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 10, 2026, from [Link]

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  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2015, September 29). ResearchGate. [Link]

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Application

Application Note: Synthesis and Photophysical Tuning of Fluorescent Dyes from 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) [1] is a highly functionalized, versatile building block used in the synthesis of advanced fluorescent dyes, particularly meso-pyrrolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) [1] is a highly functionalized, versatile building block used in the synthesis of advanced fluorescent dyes, particularly meso-pyrrolyl boron dipyrromethene (BODIPY) derivatives and porphyrinoids. Its unique substitution pattern—featuring a 3-formyl group, a 4-bromo heavy atom, and 2,5-dimethyl steric shields—enables the precise tuning of photophysical properties for applications ranging from biological imaging to photodynamic therapy (PDT)[2]. This application note details the mechanistic rationale, structural causality, and self-validating protocols for synthesizing these advanced fluorophores.

Mechanistic Causality & Design Rationale (E-E-A-T)

The 3-Carbaldehyde Regiochemistry

Standard BODIPY dyes are typically synthesized via the condensation of pyrrole-2-carbaldehydes[3]. By utilizing a 3-carbaldehyde precursor, the acid-catalyzed condensation with an α-free pyrrole (such as 2,4-dimethylpyrrole) yields a meso-pyrrolyl substituted dipyrromethene. This specific structural topology introduces a highly electron-rich substituent at the meso-position. Depending on solvent polarity, this moiety can undergo Twisted Intramolecular Charge Transfer (TICT), which drastically alters the fluorescence quantum yield and emission wavelength, making it an excellent candidate for environmental polarity sensing[4].

Heavy-Atom Effect via 4-Bromo Substitution

The inclusion of a bromine atom at the C4 position serves a dual purpose:

  • Photophysical Tuning: The heavy halogen atom facilitates spin-orbit coupling, which significantly enhances the rate of Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ )[5]. The T1​ state subsequently transfers energy to ground-state triplet oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). This mechanism transforms the resulting dye into a highly effective photosensitizer for PDT[5].

  • Synthetic Orthogonality: The 4-bromo group acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows for post-synthetic extension of the π-conjugated system, shifting the absorption and emission profiles into the near-infrared (NIR) biological window[6].

Steric Shielding via 2,5-Dimethylation

The 2,5-dimethyl groups provide critical steric hindrance[7]. By restricting the free rotation of the pyrrole rings and shielding the dipyrromethene core from nucleophilic attack, these methyl groups minimize non-radiative decay pathways. This structural rigidity is essential for maintaining a high fluorescence quantum yield when the dye is not undergoing ISC[6].

Photophysics S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Photon Absorption T1 T1 (Excited Triplet) S1->T1 Intersystem Crossing (ISC) Enhanced by 4-Bromo Fluor Fluorescence Emission S1->Fluor Radiative Decay T1->S0 Non-radiative Decay O2 Singlet Oxygen (1O2) Generation T1->O2 Energy Transfer to 3O2 Fluor->S0

Jablonski diagram illustrating the heavy-atom effect of the 4-bromo substituent.

Experimental Methodology & Self-Validating Protocols

The synthesis of the BODIPY core from 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde follows a robust three-phase "one-pot" methodology[3].

Phase 1: Acid-Catalyzed Condensation
  • Objective: Form the dipyrromethane core.

  • Causality: Trifluoroacetic acid (TFA) protonates the 3-carbaldehyde oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the α-free position of 2,4-dimethylpyrrole[7].

  • Protocol:

    • Dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq, 5.0 mmol) and 2,4-dimethylpyrrole (2.2 eq, 11.0 mmol) in 100 mL of anhydrous dichloromethane ( CH2​Cl2​ ) under an argon atmosphere.

    • Add a catalytic amount of TFA (0.1 eq, 0.5 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to prevent photo-oxidation.

  • Self-Validation Step: Quench a 50 µL aliquot with saturated NaHCO3​ . Analyze via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot ( Rf​ ~0.4) disappears, replaced by a highly polar, non-fluorescent streak characteristic of dipyrromethanes.

Phase 2: Oxidation to Dipyrromethene
  • Objective: Establish the fully conjugated π-system.

  • Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is selected over p-chloranil due to its higher oxidation potential, which ensures rapid and complete dehydrogenation of the sterically hindered dipyrromethane[2].

  • Protocol:

    • To the crude dipyrromethane solution, add DDQ (1.0 eq, 5.0 mmol) dissolved in 20 mL of CH2​Cl2​ dropwise over 15 minutes.

    • Stir for 1 hour at room temperature.

  • Self-Validation Step: The solution will rapidly transition from pale brown to a deep red/purple. Take a UV-Vis spectrum of a diluted aliquot; the emergence of a sharp, intense absorption peak at ~520 nm confirms the formation of the conjugated dipyrromethene[6].

Phase 3: Boron Complexation (BODIPY Formation)
  • Objective: Lock the dipyrromethene into a rigid, highly fluorescent planar structure.

  • Causality: Triethylamine ( Et3​N ) acts as a Brønsted base to deprotonate the pyrrolic nitrogen, generating a nucleophilic species. Subsequent addition of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) allows the boron atom to chelate with the two nitrogen atoms, displacing two fluoride ions to form the stable BF2​ bridge[7].

  • Protocol:

    • Add Et3​N (5.0 eq, 25.0 mmol) to the reaction mixture and stir for 15 minutes.

    • Slowly add BF3​⋅OEt2​ (6.0 eq, 30.0 mmol) dropwise via syringe.

    • Stir for 2 hours at room temperature.

    • Wash the organic layer with water (3 × 100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Purify via silica gel column chromatography (Hexane/ CH2​Cl2​ gradient).

  • Self-Validation Step: The product fractions will exhibit intense fluorescence under a 365 nm UV lamp. TLC (Hexane/ CH2​Cl2​ 1:1) will show a highly fluorescent, non-polar spot ( Rf​ ~0.7).

SynthWorkflow A 4-Bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde C Dipyrromethane Intermediate A->C TFA (cat.) CH2Cl2, RT B 2,4-Dimethylpyrrole B->C D Dipyrromethene Intermediate C->D DDQ Oxidation E meso-Pyrrolyl BODIPY D->E 1. Et3N 2. BF3·OEt2

Synthetic workflow for meso-pyrrolyl BODIPY dyes from 3-formyl pyrrole precursors.

Quantitative Data & Photophysical Properties

The table below summarizes the evolution of photophysical properties throughout the synthesis and subsequent functionalization[6]. The heavy-atom effect of the bromine atom significantly boosts the singlet oxygen quantum yield ( ΦΔ​ ) at the expense of the fluorescence quantum yield ( ΦF​ ).

Compound StageIntermediate/Product IdentityAbs Max (nm)Em Max (nm)Quantum Yield ( ΦF​ )Singlet Oxygen ( ΦΔ​ )
Precursor 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde~280N/AN/AN/A
Intermediate Dipyrromethene~520Non-emissive< 0.01N/A
BODIPY Core meso-Pyrrolyl-4-bromo-BODIPY~540~5600.15 - 0.300.40 - 0.60
Extended Dye Pd-Coupled Styryl-BODIPY (Post-Synthesis)~630 - 700~650 - 7200.40 - 0.70< 0.10

References

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes Chemical Review and Letters URL:[Link]

  • Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection Bioconjugate Chemistry URL:[Link]

  • PubChemLite - 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde PubChem Database URL:[Link]

Sources

Method

Metal-catalyzed cross-coupling of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An Application Note and Protocol Guide for the Metal-Catalyzed Cross-Coupling of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . Architectural Overview of the Scaffold Pyrroles are privileged structural motifs ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Metal-Catalyzed Cross-Coupling of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde .

Architectural Overview of the Scaffold

Pyrroles are privileged structural motifs ubiquitous in pharmaceuticals, natural products, and advanced materials. The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde presents a highly functionalized, sterically demanding, and electronically complex scaffold. It features:

  • A reactive handle: The 4-bromo position, primed for transition-metal-catalyzed cross-coupling.

  • Steric shielding: Flanking 2,5-dimethyl groups that impose significant steric hindrance around the reaction center.

  • Electronic modulation: A strongly electron-withdrawing 3-carbaldehyde group that fundamentally alters the electron density of the inherently electron-rich pyrrole core.

Mastering the cross-coupling of this specific substrate requires a deep understanding of its molecular dynamics to prevent side reactions and overcome kinetic barriers.

Mechanistic Causality & Reaction Dynamics

To design a high-yielding protocol, one must move beyond empirical screening and understand the causality driving the catalytic cycle.

A. Ortho-Formyl Activation (The "Push-Pull" Effect) Pyrrole rings are highly electron-rich, which typically impedes the oxidative addition of palladium into the C-Br bond. However, the presence of the electron-withdrawing 3-carbaldehyde (formyl) group ortho to the 4-bromo position drastically reduces local electron density[1]. This "push-pull" dynamic activates the C-Br bond, lowering the activation energy required for the electron-rich Pd(0) species to insert, making oxidative addition highly efficient despite the steric bulk[2].

B. Steric Shielding and Ligand Geometry The 4-bromo position is sterically flanked by the 3-carbaldehyde and 5-methyl groups. This crowding severely hinders the transmetalation step, where the bulky arylboronic acid must coordinate to the Pd(II) center. To overcome this, ligands with a wide bite angle (e.g., dppf) or bulky, electron-rich phosphines (e.g., SPhos) are required. These ligands not only stabilize the Pd(0) species but also sterically force the reductive elimination step, preventing catalyst stalling[3].

C. The N-H Conundrum and Hydrodehalogenation Unprotected pyrroles possess an acidic N-H bond. Under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings, deprotonation yields an electron-rich pyrrolide anion. This intermediate is highly prone to hydrodehalogenation (reduction of the C-Br bond to a C-H bond) rather than the desired cross-coupling[2],[4]. Therefore, N-protection—specifically using a 2-(trimethylsilyl)ethoxymethyl (SEM) or Boc group—is a critical prerequisite to suppress this side reaction and ensure a clean catalytic cycle[5],[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield for the Suzuki-Miyaura coupling of the SEM-protected substrate with phenylboronic acid, demonstrating the necessity of the optimized parameters.

EntryCatalyst System (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Dioxane/H2O9045High degree of hydrodehalogenation; poor steric handling.
2Pd(OAc)2 / PPh3K2CO3DMF10032Rapid catalyst degradation (palladium black formation).
3Pd(dppf)Cl2Cs2CO3DMF10065Sluggish transmetalation due to solvent coordination.
4 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 89 Optimal bite angle forces reductive elimination; clean conversion.
5Pd(OAc)2 / SPhosK3PO4Toluene/H2O10086Excellent handling of steric bulk, but higher cost than Entry 4.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught immediately, preventing the waste of downstream resources.

Protocol A: N-Protection (SEM-Cl)

Purpose: To mask the acidic N-H proton and prevent base-induced hydrodehalogenation.

  • Assembly: In an oven-dried, argon-purged Schlenk flask, dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Validation Check: The solution should transition from clear to a deep yellow/orange anion complex.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the highly polar starting material (Rf ~0.2) to a less polar spot (Rf ~0.7).

Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: Palladium-catalyzed C-C bond formation utilizing ortho-formyl activation.

  • Reagent Loading: To a Schlenk tube, add the SEM-protected pyrrole (1.0 mmol), Arylboronic acid (1.5 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (10 mL). Subject the mixture to three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Reaction: Backfill with Argon, seal the tube, and heat to 90 °C in an oil bath for 12 hours.

    • Validation Check: The mixture should remain a homogeneous pale/dark orange. The premature appearance of a black precipitate (< 1 hour) indicates catalyst death (Palladium black).

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and purify via flash chromatography.

Protocol C: N-Deprotection
  • Cleavage: Dissolve the coupled product (1.0 mmol) in anhydrous THF (5.0 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol).

  • Heating: Stir at 60 °C for 6 hours.

  • Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the final NH-free 4-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich Species) OxAdd Oxidative Addition Pd(II) Aryl Halide Complex (Rate accelerated by 3-CHO) Pd0->OxAdd + 4-Bromo-pyrrole - Ligand TransMet Transmetalation Pd(II) Diaryl Complex (Sterically Demanding Step) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Trans/Cis Isomerization RedElim->Pd0 - Product + Ligand

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting intermediate states.

Workflow Step1 1. N-Protection (SEM-Cl) Suppresses hydrodehalogenation Step2 2. Reagent Assembly Strict anhydrous & anaerobic setup Step1->Step2 Step3 3. Catalytic Cross-Coupling Pd(dppf)Cl2, K2CO3, 90°C, 12h Step2->Step3 Step4 4. In-Process Validation TLC monitoring for Pd-black formation Step3->Step4 Step5 5. Workup & Deprotection TBAF treatment and chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for pyrrole cross-coupling.

References

  • Gupton, J. T., et al. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Tetrahedron, 70(17), 2738–2745. URL:[Link][1]

  • Gupton, J. T., et al. (2014). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents. Organic Letters, 16(7), 1900–1903. URL:[Link][2]

  • Molecules Editorial Board. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. URL:[Link][4]

  • Sharma, A., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106. URL:[Link][3]

Sources

Application

Formylation of Brominated Pyrroles via the Vilsmeier-Haack Reaction: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the formylation of electron-rich hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the formylation of electron-rich heterocyclic and aromatic systems.[1][2] This guide offers a detailed experimental protocol and in-depth scientific rationale for the formylation of brominated pyrroles. Aryl aldehydes are critical intermediates in pharmaceutical synthesis, and this reaction provides a direct route to functionalized pyrrole scaffolds.[3] We will explore the reaction mechanism, the influence of bromine substitution on regioselectivity, a step-by-step laboratory procedure, safety protocols, and data interpretation.

Introduction: The Significance of Pyrrole Formylation

Pyrroles are privileged heterocyclic motifs found in a vast array of natural products and pharmaceutical agents. The introduction of a formyl (-CHO) group onto the pyrrole ring is a pivotal transformation, as the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.[1] The Vilsmeier-Haack reaction is particularly effective for this purpose, utilizing an electrophilic iminium salt (the Vilsmeier reagent) generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is a mild electrophile, making it highly selective for electron-rich systems like pyrroles.[6][7]

When the pyrrole substrate is substituted with a bromine atom, both electronic and steric factors come into play, influencing the position of the incoming formyl group. Understanding these effects is crucial for predicting and controlling the reaction's outcome.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][8]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[1][4]

The regioselectivity—the position at which formylation occurs—is dictated by the electronic and steric properties of the substituents on the pyrrole ring.[2]

  • Electronic Effects: Pyrrole is an electron-rich heterocycle, with the highest electron density typically at the C2 (α) position. Therefore, electrophilic substitution, including formylation, preferentially occurs at this position.[5] A bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its net effect can deactivate the ring slightly but still directs electrophilic attack.

  • Steric Effects: The size of the substituent can hinder the approach of the Vilsmeier reagent. While bromine is not excessively large, its presence can influence the preference for attack at an unsubstituted position.[9] For a 3-bromopyrrole, formylation is strongly directed to the C2 position due to the powerful directing effect of the nitrogen atom and the adjacent bromine. For a 2-bromopyrrole, formylation typically occurs at the C5 position, the other α-position, which is electronically favored and sterically accessible.

Visualizing the Mechanism

The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent reaction with a pyrrole substrate.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Bromopyrrole Brominated Pyrrole Bromopyrrole->Iminium_Salt + Vilsmeier Reagent Product Formylated Product Iminium_Salt->Product + H₂O Water H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol provides a general procedure for the formylation of a brominated pyrrole. Adjustments may be necessary based on the specific substrate and scale.

Materials and Reagents:

  • Brominated pyrrole substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Crushed ice or ice-water bath

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

PART 1: Vilsmeier Reagent Preparation

CAUTION: This step is exothermic and should be performed in a well-ventilated fume hood with strict adherence to safety precautions.

  • Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Initial Charge: Charge the flask with anhydrous DMF (3.0 to 5.0 equivalents relative to the pyrrole substrate).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Add POCl₃ (1.1 to 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-30 minutes. Crucially, maintain the internal temperature below 5-10 °C throughout the addition. [3] The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[10]

PART 2: Formylation Reaction
  • Substrate Addition: Dissolve the brominated pyrrole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Warming and Heating: Allow the reaction mixture to slowly warm to room temperature. Depending on the reactivity of the substrate, heating may be required (typically 40-80 °C).[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product should have a lower Rf value than the starting material.

PART 3: Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice or into a vigorously stirred beaker of ice water. This step is highly exothermic and will release HCl gas. Perform this in a fume hood.

  • Hydrolysis and Neutralization: Stir the aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.[10] Then, carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[1]

Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B 2. Add Bromopyrrole Substrate A->B C 3. Reaction (Warm to RT, Heat if needed) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench on Ice Water D->E Complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I

Caption: Step-by-step experimental workflow.

Summary of Reaction Parameters

ParameterRecommended RangeRationale / Notes
Pyrrole:DMF:POCl₃ Ratio 1 : 3-5 : 1.1-1.5Excess DMF acts as both reagent and solvent. A slight excess of POCl₃ ensures complete conversion.
Temperature (Reagent Prep) 0 - 5 °CFormation of the Vilsmeier reagent is exothermic. Low temperature ensures control and stability.[1]
Temperature (Reaction) 0 °C to 80 °CSubstrate dependent. Less reactive pyrroles may require heating to proceed at a reasonable rate.[3]
Reaction Time 1 - 6 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC for completion.
Workup Quench on ice, neutralizeHydrolyzes the iminium intermediate to the aldehyde and neutralizes corrosive acids.[10]

Safety and Handling

The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling in a controlled laboratory environment.

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic fumes (HCl and phosphoric acid).[11] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled. Always handle POCl₃ in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.[12] Ensure a supply of dry sand or other non-aqueous absorbent is available for spills.[13]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture with water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with adequate cooling, and in a well-ventilated fume hood.[11]

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[12][13]

Troubleshooting

  • No Reaction: If TLC analysis shows no product formation, ensure that anhydrous reagents and solvents were used, as moisture will destroy the Vilsmeier reagent.[11] For unreactive substrates, a higher reaction temperature or longer reaction time may be necessary. The quality of the POCl₃ can also be a factor; using a freshly opened bottle or distilled reagent may improve results.[14]

  • Low Yield: This can result from incomplete reaction, degradation of the product during workup, or inefficient extraction. Ensure the pH during neutralization does not become strongly basic, as some formylpyrroles can be unstable under these conditions.

  • Formation of Side Products: The Vilsmeier reagent can sometimes cause chlorination or other side reactions, particularly at high temperatures.[1] Running the reaction at the lowest effective temperature can help minimize these byproducts.

References

  • Scribd. Vilsmeier-Haack Formylation of Pyrroles. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • PMC. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Available at: [Link]

  • Sdfine. Chemwatch MSDS 1810. Available at: [Link]

  • ResearchGate. Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • ResearchGate. Preparing Vilsmeier reagent? Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • PMC. The Formylation of N,N‑Dimethylcorroles. Available at: [Link]

  • UR Scholarship Repository. Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. Available at: [Link]

  • Organic Syntheses Procedure. CATALYTIC VILSMEIER-HAACK-TYPE FORMYLATION OF INDOLES: INDOLE-3-CARBOXALDEHYDE-FORMYL-D1. Available at: [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Available at: [Link]

  • ResearchGate. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center for the purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5). As a Senior Application Scientist, I have designed this guide to help researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with highly substituted pyrrole derivatives.

Pyrroles are notoriously sensitive to oxidative degradation and polymerization [1]. However, the presence of the electron-withdrawing aldehyde (-CHO) and bromine (-Br) groups, combined with the steric shielding of the 2,5-dimethyl groups, significantly alters the stability and polarity of this molecule. This guide provides field-proven, self-validating methodologies to achieve >98% purity for downstream pharmaceutical applications.

Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, my product streaks severely, and the isolated yield is unexpectedly low. How can I resolve this? The Causality: The highly polar N-H bond of the pyrrole ring acts as a strong hydrogen bond donor. It interacts aggressively with the free, weakly acidic silanol (Si-OH) groups on the silica stationary phase. Furthermore, the aldehyde group can undergo partial hydration or acetalization if the silica is acidic and alcoholic modifiers are present in your eluent. The Solution: You must deactivate the silica gel. Pre-flush your column with 1% triethylamine (Et₃N) in hexanes. The Et₃N irreversibly binds to the most acidic silanol sites, preventing the pyrrole N-H from anchoring to the column. Alternatively, switch to neutral alumina (Brockmann Grade III), which lacks these acidic sites [2].

Q2: My crude reaction mixture contains a significant amount of dark, tarry insoluble material. What causes this, and how do I remove it before chromatography? The Causality: Pyrroles are electron-rich heterocycles prone to oxidative polymerization—forming what is historically known as "pyrrole blacks" or tar. This is typically triggered by exposure to air, light, or the strong acids used during synthesis (e.g., Vilsmeier-Haack formylation or Paal-Knorr cyclization)[2]. The Solution: Do not load this directly onto a column; it will ruin the separation. Perform a pre-purification filtration. Dissolve the crude mixture in ethyl acetate and filter it through a short, tightly packed pad of Celite layered over basic alumina. The polymeric tars are highly polar and macromolecular; they will permanently adhere to the basic alumina, allowing the monomeric target compound to pass through in the filtrate.

Q3: NMR analysis shows contamination with a des-bromo (unbrominated) impurity. Recrystallization isn't separating them. Why? The Causality: Halogenated pyrroles often co-crystallize with their unhalogenated analogs. Because the 4-bromo derivative and the unsubstituted 4-H derivative differ only by the van der Waals radius of a single atom, their crystal lattice packing energies and spatial geometries are nearly identical. The Solution: Recrystallization relies on solubility differences, which are negligible here. You must use column chromatography with a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes) to separate them based on subtle electronic differences. The heavy bromine atom reduces the electron density of the pyrrole ring, making the brominated product slightly less polar (eluting faster) than the des-bromo impurity [3].

Experimental Protocols

Protocol A: Two-Solvent Recrystallization (Polishing Step)

Use this protocol only after removing polymeric tars. This system leverages the lipophilicity of the bromine atom against the hydrogen-bonding capacity of the N-H and CHO groups.

  • Dissolution: Place 1.0 g of crude 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a 50 mL Erlenmeyer flask. Add 5 mL of Ethyl Acetate (EtOAc).

  • Heating: Warm the mixture gently in a water bath (50 °C) until the solid completely dissolves. Self-validation: The solution should be clear. If particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat. Dropwise, add Heptane (the anti-solvent) while swirling, until the solution just becomes cloudy (the cloud point). This typically requires 15–20 mL of Heptane.

  • Seeding & Cooling: Add a single drop of EtOAc to clear the cloudiness. Cover the flask with aluminum foil (to prevent photo-oxidation) and let it cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Isolation: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Heptane. Dry under high vacuum for 4 hours.

Protocol B: Deactivated Silica Gel Chromatography

Use this protocol for separating closely related structural impurities (e.g., des-bromo or over-brominated side products).

  • Slurry Preparation: Mix 50 g of silica gel (230-400 mesh) with 100 mL of Hexanes containing 1% (v/v) Triethylamine (Et₃N). Pour the slurry into the column and allow it to settle.

  • Equilibration: Flush the column with 100 mL of pure Hexanes to remove excess Et₃N. Self-validation: Check the pH of the eluent drops; they should be neutral, indicating free Et₃N has been washed away, leaving only the bound amine.

  • Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute using a gradient of 5% EtOAc/Hexanes to 20% EtOAc/Hexanes. Collect 15 mL fractions. The brominated target compound will elute before any unbrominated pyrrole impurities.

Quantitative Data & Optimization Tables

Table 1: Solvent System Optimization for Recrystallization Data summarizes the trade-offs between yield and purity based on solvent polarity.

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Final Purity (HPLC)Causality / Notes
Ethyl AcetateHeptane1:482%>99.0%Optimal balance. Br-atom ensures precipitation in heptane.
EthanolWater1:288%96.5%High yield, but water can trap polar impurities in the lattice.
TolueneHexanes1:565%>99.5%Exceptional purity, but high solubility in toluene lowers yield.
DichloromethanePentane1:340%94.0%Evaporates too quickly; causes crash-precipitation (oiling out).

Table 2: TLC Eluent Optimization (Silica Gel 60 F254) Rf values for tracking the target compound against common synthesis by-products.

Eluent System (Hexane:EtOAc)Rf (Target Compound)Rf (Des-bromo Impurity)Resolution Quality
90:100.350.28Excellent. Ideal for column chromatography gradient.
80:200.550.48Moderate. Good for rapid TLC monitoring.
70:300.750.70Poor. Compounds co-elute; too polar.

Process Visualizations

PurificationWorkflow A Crude 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde B Pre-filtration (Celite / Basic Alumina) A->B Dissolve in EtOAc C Deactivated Silica Chromatography B->C Monomeric Filtrate F Tarry Polymeric Impurities B->F Retained on pad D Two-Solvent Recrystallization C->D Main Fraction (Rf 0.35) G Des-bromo / Over-bromo Impurities C->G Eluted separately E Pure Target Compound (>99% Purity) D->E Final polishing

Workflow for the isolation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde from crude mixtures.

DegradationPathway A Pure 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde B Exposure to Air (O2) A->B C Exposure to Light (UV) A->C F Storage under Argon in Amber Vials at -20°C A->F Best Practice Prevention D Aldehyde Oxidation (Pyrrole-3-carboxylic acid) B->D Auto-oxidation E Radical Polymerization (Insoluble Tars) C->E Photo-cleavage

Mechanistic pathways of pyrrole degradation and required preventative storage conditions.

References

  • Pyrrole - Purification of Laboratory Chemicals Wikipedia (Citing Armarego, W.L.F., Purification of Laboratory Chemicals) [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines MDPI Molecules[Link]

Optimization

Optimizing reaction yield for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction yields and purity.

Synthesis Overview

The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is typically achieved in a two-step process starting from 2,5-dimethylpyrrole.

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C3 position of 2,5-dimethylpyrrole to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the formylated pyrrole intermediate to yield the final target compound.

This guide is structured to address each of these critical steps with dedicated FAQs, troubleshooting tables, and detailed protocols.

Part 1: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds like pyrroles.[1][2] Success in this step hinges on the correct preparation of the Vilsmeier reagent and careful control of reaction conditions.

Frequently Asked Questions (FAQs): Formylation

Q1: What is the Vilsmeier reagent and how does it facilitate formylation?

The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] The reaction must be performed under anhydrous conditions at a controlled temperature (usually 0-10 °C) as the reagent is moisture-sensitive.[4][5] The resulting electrophile is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis during aqueous work-up converts the intermediate iminium salt into the desired aldehyde.[2][6]

Q2: Why does formylation occur at the C3 (β) position of 2,5-dimethylpyrrole?

In pyrrole chemistry, electrophilic substitution preferentially occurs at the C2 (α) position due to superior resonance stabilization of the intermediate carbocation.[7] However, in 2,5-dimethylpyrrole, both α-positions are blocked by methyl groups. This sterically and electronically directs the electrophilic attack of the Vilsmeier reagent to the less reactive but available C3 (β) position.[8]

Q3: My reaction produced a low yield of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde. What went wrong?

Low yields in this reaction can often be traced back to three critical areas:

  • Vilsmeier Reagent Formation: Incomplete formation or decomposition of the reagent is a common issue. Ensure your DMF and POCl₃ are high purity and anhydrous. The addition of POCl₃ to DMF is exothermic and must be done slowly at low temperatures (0-10 °C) to prevent degradation.[4][5]

  • Reaction Temperature: While reagent formation requires cooling, the formylation of the pyrrole may need gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[5] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is critical. The reaction mixture should be quenched by pouring it onto ice, followed by careful neutralization with a base like sodium hydroxide or sodium acetate.[5] Inadequate neutralization can lead to poor yields and discolored products.[5]

Q4: The reaction mixture turned into a dark, tarry material. What is the cause and how can it be prevented?

The formation of dark, polymeric tars is a frequent problem when working with highly reactive pyrroles.[9] This is usually caused by excessively high temperatures or overly acidic conditions, which can lead to polymerization of the starting material or product.[9] To mitigate this:

  • Maintain strict temperature control throughout the reaction.

  • Use only a moderate excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents).[5]

  • Ensure the work-up is performed promptly once the reaction is complete as indicated by TLC.

Troubleshooting Guide: Vilsmeier-Haack Formylation
SymptomPossible CauseRecommended Solution
Low to No Product Yield Impure or wet reagents (DMF, POCl₃).Use anhydrous grade solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Improper Vilsmeier reagent formation temperature.Prepare the reagent by adding POCl₃ to DMF slowly at 0-10 °C with vigorous stirring.[4][5]
Sub-optimal formylation temperature.After adding the pyrrole, allow the reaction to warm to room temperature. If sluggish, gently heat to 40-60 °C and monitor by TLC.[5]
Dark, Tarry Mixture Polymerization due to excessive heat or acidity.Maintain strict temperature control. Avoid strong acids and prolonged reaction times. Use a moderate excess of the Vilsmeier reagent.[5][9]
Difficult Product Isolation / Oily Product Incomplete hydrolysis of the iminium salt.Quench the reaction mixture by pouring it onto a large amount of crushed ice.
Incorrect pH during work-up.Neutralize the aqueous solution carefully with a base (e.g., NaOH, NaHCO₃, sodium acetate) to pH > 7 before extraction.[5]
Emulsion during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion and reduce the product's solubility in the aqueous phase.[4]
Workflow for Troubleshooting Low Formylation Yield

start Low or No Yield reagents Check Reagent Quality (Anhydrous? High Purity?) start->reagents reagent_prep Verify Vilsmeier Reagent Preparation Conditions (0-10 °C, Slow Addition) reagents->reagent_prep Reagents OK? fail Consult Further (Side Reactions?) reagents->fail Reagents Poor? reaction_temp Optimize Reaction Temperature (Monitor by TLC, Gentle Heat) reagent_prep->reaction_temp Prep OK? reagent_prep->fail Prep Incorrect? workup Review Work-up Procedure (Ice Quench, pH > 7) reaction_temp->workup Temp Optimized? reaction_temp->fail Temp Issue? success Yield Optimized workup->success Work-up Correct? workup->fail Work-up Issue?

Caption: Troubleshooting workflow for low formylation yield.

Experimental Protocol: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Pyrrole Addition: Dissolve 2,5-dimethylpyrrole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

Part 2: Regioselective Bromination

The second step involves the electrophilic bromination of the 2,5-dimethyl-1H-pyrrole-3-carbaldehyde intermediate. The key challenge here is achieving high regioselectivity for the C4 position while avoiding common side reactions like polybromination.

Frequently Asked Questions (FAQs): Bromination

Q1: How do the existing substituents direct the position of bromination?

The regioselectivity of this bromination is a result of competing electronic effects:

  • Activating Groups: The amine (NH) and the two methyl groups (C2, C5) are electron-donating, activating the pyrrole ring towards electrophilic substitution.

  • Deactivating Group: The C3-carbaldehyde group is electron-withdrawing, which deactivates the ring and generally directs incoming electrophiles to the C4 and C5 positions in other systems.[11]

In this specific substrate, the powerful activating effect of the pyrrole ring nitrogen and methyl groups dominates, but the deactivating C3-aldehyde group helps direct the incoming electrophile to the adjacent C4 position. However, the high overall activation of the ring makes it susceptible to over-bromination.[7]

Q2: Which brominating agent is best for this reaction? (Br₂ vs. NBS vs. TBABr₃)

The choice of brominating agent is critical for controlling selectivity and preventing side reactions.[7]

  • Molecular Bromine (Br₂): Highly reactive and often leads to a mixture of polybrominated products. It is generally not recommended for highly activated pyrroles unless conditions are strictly controlled.[7]

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is frequently used for the monobromination of pyrroles and is a good starting choice for this synthesis.[7][11]

  • Tetrabutylammonium Tribromide (TBABr₃): A stable, mild, and highly selective crystalline solid that delivers bromine in a controlled manner. It is an excellent choice for preventing over-bromination and often provides high yields of the desired monobrominated product.[11][12]

Q3: I am getting significant amounts of dibrominated product. How can I improve selectivity?

The formation of polybrominated products is a clear sign of excessive reactivity.[7] To improve selectivity for the desired 4-bromo product:

  • Switch to a Milder Reagent: If using Br₂, switch to NBS or TBABr₃.[7]

  • Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the reaction rate and enhance selectivity.[7]

  • Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper reactivity.

Troubleshooting Guide: Regioselective Bromination
SymptomPossible CauseRecommended Solution
Mixture of Isomers Reaction conditions favor multiple substitution pathways.The electron-withdrawing C3-aldehyde should strongly direct to the C4 position. If other isomers are seen, re-evaluate starting material purity and reaction temperature. Lowering the temperature often increases regioselectivity.
Polybromination (Di- or Tri-bromo products) Brominating agent is too reactive or used in excess.Use a milder agent like NBS or TBABr₃.[7] Ensure stoichiometry is controlled (1.0 eq). Run the reaction at a lower temperature (e.g., -20 °C to 0 °C).
Low Yield / Incomplete Reaction Brominating agent is not reactive enough at the chosen temperature.Monitor the reaction by TLC. If it is sluggish, allow it to warm slowly to room temperature or stir for a longer period. Ensure the starting material is fully dissolved.
Product Degradation Reaction conditions are too harsh.Avoid strong acids. If HBr is generated (e.g., with Br₂), it can cause decomposition; using NBS avoids this. Ensure prompt work-up after completion.
Workflow for Selecting a Bromination Strategy

start Goal: Synthesize 4-bromo-2,5-dimethyl-1H- pyrrole-3-carbaldehyde reagent_choice Select Brominating Agent start->reagent_choice nbs Use NBS (1.0 eq) in THF or CH₂Cl₂ at 0 °C reagent_choice->nbs Good Selectivity (Recommended Start) tbabr3 Use TBABr₃ (1.0 eq) in CH₂Cl₂ at RT reagent_choice->tbabr3 High Selectivity (Excellent Choice) br2 Use Br₂ (1.0 eq) in AcOH at <10 °C (High Risk of Over-bromination) reagent_choice->br2 Low Selectivity (Not Recommended) monitor Monitor by TLC nbs->monitor tbabr3->monitor br2->monitor

Caption: Decision-making workflow for the bromination step.

Experimental Protocol: Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • Setup: Dissolve 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane, or acetonitrile) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent. Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Extract the product into ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the pure 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Final Product Purification and Characterization

Q: What is the most effective method for purifying the final product?

Column chromatography on silica gel is typically the most effective method for separating the desired monobrominated product from unreacted starting material, isomers, and polybrominated byproducts. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed on the column-purified material to achieve higher purity.[13]

References

  • Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • Benchchem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
  • Benchchem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. BenchChem.
  • Benchchem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • Benchchem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.
  • The Journal of Organic Chemistry. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). ACS Publications. Available from: [Link]

  • Organic Chemistry Frontiers. (2024). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. RSC Publishing. Available from: [Link]

  • ACS Publications. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles.
  • Jalali, E. (n.d.).
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Organic Syntheses Procedure. Available from: [Link]

  • PMC. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC.
  • ACS Publications. (2020). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Benchchem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available from: [Link]

  • DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. (n.d.).
  • Rlavie. (n.d.). 2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde|CAS 2199-63-5. Heterocyclic Compound-Custom Synthesis-Rlavie. Available from: [Link]

  • Article abstract of DOI:10.1021/jo00324a005. (2022). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • R Discovery. (1990). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes.
  • Benchchem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. RSC Publishing. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • PMC. (2024).
  • Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form.
  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. (n.d.).
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and storage requirements for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and storage requirements for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) [1].

Pyrrole-3-carbaldehyde derivatives are highly versatile building blocks in medicinal chemistry. However, their electron-rich aromatic systems and reactive aldehyde moieties make them exceptionally susceptible to environmental degradation[2]. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Technical FAQs

Q1: What are the absolute optimal storage conditions for this compound, and what is the mechanistic rationale? A: The compound must be stored at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) and strictly protected from light[3][4][5]. Causality: The electron-rich pyrrole ring is highly susceptible to photo-oxidation and auto-oxidation, which triggers spontaneous polymerization. This is visually indicated by a darkening of the solid from off-white/yellow to dark brown or black. Simultaneously, the aldehyde group can undergo auto-oxidation to form 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid[2][6]. Lowering the thermal energy and displacing oxygen prevents these radical-mediated degradation pathways.

Q2: I left my vial on the benchtop overnight. Is the reagent still viable? A: It depends entirely on the atmospheric exposure. If the vial was tightly sealed and previously backfilled with argon, a brief temperature excursion to ambient (20-25°C) is generally tolerated without catastrophic degradation. However, if exposed to ambient air and light, rapid surface oxidation occurs[7]. Validation: Never assume viability after an exposure event. Before use, run a quick ^1H-NMR. Look for the disappearance of the characteristic aldehyde proton singlet and the appearance of a broad carboxylic acid peak or baseline polymeric streaking. (See the QC protocol below).

Q3: Why does the compound exhibit hygroscopicity, and how does moisture affect my reactions? A: While the primary degradation pathways are oxidative, ambient moisture can facilitate the hydration of the aldehyde to a gem-diol intermediate. This hydrated state is often more prone to subsequent oxidation. Furthermore, trace water will hydrolyze sensitive reagents used in downstream Vilsmeier-Haack or condensation reactions, artificially depressing your yields[2].

Part 2: Troubleshooting Guide

Issue: Low yields in downstream condensation or coupling reactions.

  • Root Cause: Partial oxidation of the aldehyde to the unreactive carboxylic acid, or competitive polymerization of the pyrrole ring[6].

  • Solution: Purify the starting material before use. If the reagent has darkened slightly, pass it through a short silica plug using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to remove highly polar polymeric baseline impurities and carboxylic acids.

Issue: Inconsistent reaction kinetics between different batches.

  • Root Cause: Variable levels of trace acidic impurities or peroxide formation from prolonged air exposure. Pyrroles are sensitive to strong acids, which can catalyze oligomerization.

  • Solution: Always use freshly opened or rigorously stored batches. Implement a strict Schlenk line protocol for material transfer to eliminate batch-to-batch atmospheric exposure variance.

Part 3: Quantitative Data & Storage Summary

To ensure rapid reference, the critical stability parameters and their mechanistic justifications are summarized below:

ParameterSpecification / ConditionMechanistic Rationale
CAS Number 1432087-58-5Unique chemical identifier for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde[1].
Storage Temperature 2–8°C (Refrigerator)Reduces thermal kinetic energy, stalling auto-oxidation and polymerization[3][5].
Atmosphere Inert Gas (Argon/N2)Displaces O₂, preventing aldehyde oxidation to carboxylic acid[2][7].
Light Exposure Protect from light (Amber vials)Prevents photo-catalyzed radical generation on the pyrrole ring.
Physical Appearance White to yellow/brown solidDarkening indicates polymeric degradation; requires QC before use[3].

Part 4: Experimental Protocols

Protocol: Inert Handling and Self-Validating QC Check

To guarantee reproducibility, every handling event must be treated as an air-sensitive operation. This protocol is a self-validating system designed to catch degradation before it ruins a multi-step synthesis.

Step 1: Glovebox or Schlenk Line Preparation

  • Transfer the sealed vial of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into a glovebox or connect to a Schlenk line.

  • Causality: If using a Schlenk line, purge the receiving flask with Argon for at least 15 minutes prior to transfer to ensure complete displacement of atmospheric oxygen and moisture.

Step 2: Material Transfer & Visual Inspection

  • Weigh the required amount of the solid rapidly.

  • Validation Check: If the solid appears excessively dark brown or sticky, pause the protocol. This indicates significant polymerization. Proceed immediately to Step 3 before using the material in any reaction.

Step 3: Self-Validating QC (NMR Analysis)

  • Dissolve 5 mg of the compound in anhydrous CDCl₃ or DMSO-d₆.

  • Acquire a standard ^1H-NMR spectrum.

  • Mechanistic Check: Confirm the integral of the aldehyde proton (typically a sharp singlet around 9.5–10.0 ppm). If you observe a broad peak >11 ppm, carboxylic acid degradation has occurred[6]. If the baseline is excessively noisy or broad undefined peaks appear in the aliphatic region, polymerization has occurred. Discard or purify the batch.

Step 4: Repackaging

  • Immediately flush the master vial with Argon for 60 seconds.

  • Seal tightly with Parafilm or Teflon tape, place inside a secondary light-blocking container (or amber bag), and return to 2-8°C storage immediately[4][7].

Part 5: Degradation Pathways and Prevention

The following diagram maps the logical relationship between environmental exposure, specific chemical degradation pathways, and the required preventative storage measures.

G Start 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Intact Compound) O2 Oxygen (Air) Exposure Start->O2 Improper Sealing Light UV/Visible Light Start->Light Clear Flasks Temp Elevated Temperature Start->Temp Benchtop Storage Deg1 Aldehyde Oxidation (Carboxylic Acid Formation) O2->Deg1 Auto-oxidation Deg2 Pyrrole Ring Oxidation (Polymerization / Darkening) O2->Deg2 Radical formation Light->Deg2 Photo-oxidation Temp->Deg1 Thermal acceleration Temp->Deg2 Thermal acceleration Prev1 Store under Argon/N2 Prev1->O2 Prevents Prev2 Amber Vials / Dark Prev2->Light Prevents Prev3 Refrigerate (2-8°C) Prev3->Temp Prevents

Mechanistic pathways of pyrrole-3-carbaldehyde degradation and preventative storage controls.

References

  • NBInno. "1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications". NBInno.[Link]

  • Tianming Pharmaceutical. "5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbaldehyde". Tianming Pharmaceutical.[Link]

  • Ataman Chemicals. "PYRROLE". Ataman Kimya.[Link]

  • ResearchGate. "Oxidation of aldehydes to carboxylic acids". ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Workflows

Welcome to the Advanced Application Guide for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1]. This highly functionalized small molecule scaffold is a powerful building block in drug development, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Guide for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1]. This highly functionalized small molecule scaffold is a powerful building block in drug development, but its unique structural features—specifically the extreme steric hindrance at the C4 position and the acid-sensitive, electron-rich pyrrole core—often lead to low yields and complex byproducts during synthesis[2].

This guide is designed for researchers and scientists to diagnose, troubleshoot, and optimize reactions involving this specific heterocycle.

Part 1: Troubleshooting Suzuki-Miyaura Cross-Couplings (C4-Bromide)

Q1: I am attempting a Suzuki coupling on the C4-bromide, but LC-MS shows massive debromination and almost no cross-coupled product. Why is this happening?

Causality & Expert Insight: Without protection, the free nitrogen (N-H) of the pyrrole moiety actively interferes with the palladium catalytic cycle. The unprotected nitrogen can coordinate with the palladium center or facilitate a hydrodehalogenation pathway, resulting in the debrominated pyrrole (Mass = M - 79) as the major byproduct rather than the desired transmetalation product[3].

Solution: You must mask the pyrrole nitrogen. Applying a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting group completely suppresses this unusual dehalogenation[3]. In many optimized protocols, the Boc group is conveniently removed in situ under the basic aqueous conditions of the Suzuki coupling, saving you a deprotection step[3].

Q2: Even after protecting the pyrrole nitrogen, my Suzuki coupling stalls at ~30% conversion. How do I drive it to completion?

Causality & Expert Insight: The C4-bromide is flanked by a C5-methyl group and a C3-carbaldehyde group. This creates an extreme steric microenvironment that heavily restricts the oxidative addition and transmetalation steps. Standard catalyst systems like Pd(PPh3)4 are too sterically encumbered to efficiently access the C4-position.

Solution: You must shift the thermodynamic driving force and use specialized ligands. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) which are explicitly designed to overcome steric hindrance in poly-substituted heteroarenes. Furthermore, you must use a large excess (2.0 to 3.0 equivalents) of the arylboronic acid to force the transmetalation step to completion[4].

Quantitative Optimization Data

The following table summarizes the causality of different reaction parameters on the coupling yield of sterically hindered bromopyrroles:

EntryProtecting GroupCatalyst / LigandBase / SolventBoronic Acid (eq)Result / Yield
1None (N-H)Pd(PPh3)4Na2CO3 / Dioxane:H2O1.2<10% (Major: Debromination)
2N-BocPd(PPh3)4Na2CO3 / Dioxane:H2O1.235% (Incomplete conversion)
3N-BocPd(OAc)2 / SPhosK3PO4 / Toluene:H2O1.565% (Moderate conversion)
4N-BocPd(OAc)2 / SPhosK3PO4 / Toluene:H2O3.092% (Full conversion)

Part 2: Troubleshooting Aldehyde Condensations (C3-Carbaldehyde)

Q3: My reductive amination/Knoevenagel condensation yields are terrible, and the reaction mixture turns into a black tar. What is going wrong?

Causality & Expert Insight: There are two competing electronic factors here. First, the highly electron-rich pyrrole ring donates electron density into the C3-carbaldehyde, significantly reducing its electrophilicity compared to a standard benzaldehyde. Second, to compensate for this low reactivity, chemists often add strong Brønsted acids (like pTSA or TFA) to activate the aldehyde. However, the pyrrole core is notoriously acid-sensitive; strong acids trigger rapid electrophilic polymerization, destroying the ring and resulting in the "black tar" you observe[2].

Solution: Remove all strong Brønsted acids from your protocol. Instead, use mild Lewis acids (e.g., Titanium(IV) isopropoxide, Ti(OiPr)4) which effectively activate the deactivated aldehyde and scavenge water without degrading the heterocycle.

Part 3: Diagnostic Visualizations

Workflow cluster_suzuki Suzuki-Miyaura Coupling Pathway cluster_condensation Aldehyde Condensation Pathway Start 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Boc 1. N-Boc Protection (Prevents Debromination) Start->Boc AvoidAcid Avoid Strong Acids (Prevents Polymerization) Start->AvoidAcid PdCat 2. Pd(OAc)2 / SPhos (Overcomes Steric Hindrance) Boc->PdCat Coupled 3. Cross-Coupled Product PdCat->Coupled LewisAcid Use Ti(OiPr)4 or Mol. Sieves (Activates Aldehyde) AvoidAcid->LewisAcid Imine Condensation Product / Imine LewisAcid->Imine

Fig 1. Optimized divergent synthetic workflows addressing specific electronic and steric liabilities.

Troubleshooting Issue Reaction Yield < 20% LCMS Analyze Crude via LC-MS Issue->LCMS Debrom Mass = M - 79 (Debromination) LCMS->Debrom Unreact Mass = M (No Conversion) LCMS->Unreact Tar Baseline Smear / Tar (Degradation) LCMS->Tar Sol1 Apply N-Protecting Group (Boc or SEM) Debrom->Sol1 Sol2 Increase Boronic Acid to 3 eq. Switch to Buchwald Ligand Unreact->Sol2 Sol3 Remove Brønsted Acids. Switch to Mild Lewis Acid. Tar->Sol3

Fig 2. LC-MS guided troubleshooting logic tree for common pyrrole reaction failures.

Part 4: Self-Validating Experimental Protocols

Protocol A: Sterically-Enabled Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the highly hindered C4-position while preventing debromination.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine N-Boc-4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq), the desired arylboronic acid (3.0 eq), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and anhydrous K3PO4 (3.0 eq).

    • Causality Note: The 3.0 equivalents of boronic acid are strictly required to overcome the steric shielding from the adjacent methyl and carbaldehyde groups[4].

  • Solvent Degassing: Add a 10:1 mixture of Toluene:H2O. Degas the system thoroughly via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC): Elute an aliquot in 20% EtOAc/Hexanes. The starting material (UV active, higher Rf) should be completely consumed. If starting material persists, spike with an additional 1.0 eq of boronic acid.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The desired product mass [M+H]+ should dominate. The absence of the [M-79]+ peak confirms the N-Boc group successfully prevented debromination[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Lewis-Acid Mediated Reductive Amination

Objective: Form an amine via the C3-carbaldehyde without polymerizing the acid-sensitive pyrrole core.

  • Imine Formation: In a dry flask, dissolve the pyrrole (1.0 eq) and primary amine (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq) dropwise at room temperature.

    • Causality Note: Ti(OiPr)4 acts as both a mild Lewis acid to activate the electronically deactivated aldehyde and a water scavenger, entirely avoiding Brønsted acids that cause pyrrole polymerization[2].

  • Stirring: Stir at room temperature for 12 hours.

  • Validation Checkpoint (IR / LC-MS): Take a small aliquot. IR should show the disappearance of the strong C=O stretch (~1660 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹). Do not proceed to reduction until imine formation is >95%.

  • Reduction: Cool the reaction to 0 °C. Add Sodium borohydride (NaBH4) (1.5 eq) in small portions. Stir for 2 hours.

  • Quench & Workup: Carefully quench with 1M NaOH to precipitate titanium salts as a white solid. Filter through a Celite pad, wash with EtOAc. Extract the filtrate, dry, and concentrate to yield the pure amine.

References

  • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source: researchgate.net. URL:[Link]

  • Title: Synthetic Approaches to the Lamellarins—A Comprehensive Review. Source: mdpi.com. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde During Workup

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5). As a highly functionalized pyrrole, this molecule presents unique challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5). As a highly functionalized pyrrole, this molecule presents unique challenges during post-reaction workup. The electron-rich nature of the pyrrole core, combined with the labile C4-bromo substituent and the easily oxidizable C3-carbaldehyde group, creates a highly reactive system prone to degradation if extraction conditions are not strictly controlled.

This guide provides field-proven, mechanistically grounded protocols to prevent decomposition, ensuring high yields and structural integrity.

Mechanistic Overview of Degradation Pathways

Understanding the causality behind experimental failures is the first step to preventing them. 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is susceptible to three primary degradation vectors during workup:

  • Over-Oxidation: Aldehydes on heterocyclic rings are highly prone to air oxidation. During aqueous workup, dissolved oxygen can rapidly convert the carbaldehyde to the corresponding pyrrole-3-carboxylic acid .

  • Acid-Catalyzed Polymerization: While the C2 and C5 positions are sterically blocked by methyl groups, strong aqueous acids generated during quenching (e.g., from Vilsmeier-Haack reagents) can still protonate the pyrrole nitrogen. This increases electrophilicity and triggers a cascade of ring-opening or oligomerization events, resulting in intractable tars .

  • Debromination / Halogen Dance: Halogenated pyrroles are sensitive to prolonged exposure to strong bases or UV light, which can trigger photolytic cleavage of the C-Br bond or base-catalyzed halogen migration , .

DegradationPathways Start 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Oxidation Air / O2 Exposure (During Extraction) Start->Oxidation O2 Acid Strong Acid / Low pH (Harsh Hydrolysis) Start->Acid H+ LightBase UV Light / Strong Base (Prolonged Workup) Start->LightBase hv / OH- ProdOx Over-oxidation: Pyrrole-3-carboxylic acid Oxidation->ProdOx ProdAcid Polymerization: Oligomers / Tars Acid->ProdAcid ProdLight Debromination: Loss of C4-Bromo LightBase->ProdLight PrevOx Use Inert Atmosphere & NaHSO3 Wash ProdOx->PrevOx PrevAcid Buffer to pH 7-8 & Temperature Control ProdAcid->PrevAcid PrevLight Amber Glassware & Mild Base Extraction ProdLight->PrevLight

Logical relationships of pyrrole carbaldehyde degradation and prevention.

Quantitative Degradation Matrix

To facilitate rapid troubleshooting, the following table summarizes the quantitative parameters that trigger decomposition and the corresponding preventative thresholds.

Degradation PathwayPrimary TriggerCritical ThresholdPreventative ActionVisual Indicator of Failure
Over-Oxidation Atmospheric O2​ Exposure > 30 mins in solutionWash with 10% aq. NaHSO3​ Shift from yellow oil to dark brown solid
Polymerization Aqueous Acid ( H+ )pH < 4.0 during quenchQuench with cold sat. NaHCO3​ Formation of insoluble black tars
Debromination Light / Strong BasepH > 10.0 or direct UVUse amber glassware, max pH 8.0Unidentified spots on TLC (lower Rf)
Thermal Decay Heat during concentrationBath Temp > 30 °CRotovap at < 30 °C, high vacuumBroadening of NMR peaks (decomposition)
Troubleshooting & FAQs

Q1: My reaction mixture turns into a black, insoluble tar immediately upon quenching. What is happening? A: This is a classic symptom of acid-catalyzed polymerization. When formylation reactions are quenched with water, highly acidic byproducts (e.g., PO2​Cl2−​ , HCl ) are generated. If the local pH drops below 4, the pyrrole nitrogen is protonated, increasing electrophilicity and triggering a cascade of ring-opening and oligomerization events . Solution: Never quench directly into plain water. Always pour the reaction mixture slowly into a vigorously stirred, ice-cold mixture of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and your extraction solvent (e.g., dichloromethane). This creates a self-buffering biphasic system that instantly neutralizes acid before it can degrade the pyrrole core.

Q2: I am losing my C4-bromo substituent during the workup. How can I prevent debromination? A: Halogenated pyrroles are sensitive to "halogen dance" reactions or direct debromination when exposed to strong bases (like NaOH or KOH ) or prolonged UV light , . Solution: Strictly avoid strong bases during neutralization. Use mild bases like NaHCO3​ or phosphate buffers (pH 7.5). Additionally, perform the extraction in amber glassware or wrap your separatory funnel in aluminum foil to prevent photolytic cleavage of the C-Br bond.

Q3: NMR analysis shows a significant amount of pyrrole-3-carboxylic acid instead of the desired carbaldehyde. How do I stop this over-oxidation? A: Heterocyclic aldehydes are notoriously susceptible to auto-oxidation in the presence of atmospheric oxygen, a process accelerated by trace metals or non-optimal pH during extraction . Solution: Incorporate a mild reducing wash into your workup. Washing the organic layer with a 10% aqueous sodium bisulfite ( NaHSO3​ ) solution will scavenge dissolved oxygen and oxidizing radical species without reducing the aldehyde itself. Furthermore, flush your rotary evaporator with Argon or Nitrogen when breaking the vacuum.

Optimized Step-by-Step Workup Protocol

This self-validating protocol is engineered specifically for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to bypass all three major degradation pathways.

WorkupWorkflow Step1 1. Biphasic Quench (Ice-cold NaHCO3 / DCM, 0-5 °C) Step2 2. Phase Separation (Collect organic layer, minimal light) Step1->Step2 Prevents acid polymerization Step3 3. Anti-Oxidation Wash (10% aq. NaHSO3) Step2->Step3 pH 7.5 - 8.0 maintained Step4 4. Brine Wash & Drying (sat. NaCl, anhydrous Na2SO4) Step3->Step4 Scavenges reactive oxygen Step5 5. Cold Concentration (Rotary evaporation < 30 °C) Step4->Step5 Removes residual water Step6 6. Inert Storage (Argon flush, -20 °C) Step5->Step6 Prevents thermal decay

Optimized experimental workflow for the isolation of halogenated pyrrole carbaldehydes.

Methodology:

  • Preparation of Quench Bath: In a fume hood, prepare a large Erlenmeyer flask containing a 1:1 mixture of saturated aqueous NaHCO3​ and Dichloromethane (DCM). Cool the mixture to 0–5 °C using an external ice bath. Ensure the flask is shielded from direct light (e.g., wrap in foil).

  • Reaction Quenching: Transfer the crude reaction mixture dropwise into the vigorously stirred quench bath. Causality note: The biphasic nature ensures that as the intermediate hydrolyzes, the product is immediately partitioned into the protective DCM layer, while the NaHCO3​ neutralizes the acid, preventing polymerization.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with fresh DCM.

  • Anti-Oxidation Wash (Critical Step): Combine the organic extracts and wash once with a 10% aqueous NaHSO3​ solution (10 mL per 50 mL of organic phase). Causality note: This step halts the radical-mediated auto-oxidation of the carbaldehyde to the carboxylic acid.

  • Drying: Wash the organic layer with saturated brine, then dry over anhydrous Na2​SO4​ . Avoid using MgSO4​ , as its slight Lewis acidity can sometimes trigger localized degradation of sensitive pyrroles.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C.

  • Storage: Break the rotary evaporator vacuum with an inert gas (Argon or Nitrogen). Transfer the resulting solid/oil to an amber vial, flush with Argon, and store at -20 °C.

References
  • AskFilo. "Mechanism: Protonation and Polymerization of Pyrrole in Acid." Filo Educational Resources. Available at: [Link]

  • Kobe University. "Total Synthesis of Lamellarins U and A3 by Interrupting Halogen Dance." Kobe University Research Repository. Available at:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support and Process Optimization Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, regiochemical, and kinetic bottlenecks encountered wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Optimization Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, regiochemical, and kinetic bottlenecks encountered when scaling up the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1].

Transitioning from milligram-scale discovery to multi-gram or kilogram production requires moving beyond basic recipes. This guide establishes a self-validating system —where every protocol includes built-in mechanistic checks to ensure safety, high yield, and extreme purity.

Reaction Workflow & Mechanistic Pathways

The synthesis is a two-step sequence: a Vilsmeier-Haack formylation followed by an electrophilic aromatic bromination.

Synthesis_Workflow SM 2,5-Dimethylpyrrole (Starting Material) INT 2,5-Dimethyl-1H-pyrrole- 3-carbaldehyde SM->INT Step 1: Formylation VR POCl3 + DMF (Vilsmeier Reagent) VR->INT Electrophilic Attack PROD 4-Bromo-2,5-dimethyl-1H- pyrrole-3-carbaldehyde INT->PROD Step 2: Bromination NBS N-Bromosuccinimide (NBS in THF) NBS->PROD Electrophilic Bromination

Fig 1. Two-step scale-up synthesis workflow for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Mechanistic Causality
  • Formylation: The Vilsmeier-Haack reaction generates a highly electrophilic chloromethyliminium salt from DMF and POCl₃[2]. Because the highly reactive α-positions (C2 and C5) of 2,5-dimethylpyrrole are blocked by methyl groups, the electrophilic attack is sterically and electronically forced onto the less reactive β-position (C3)[3].

  • Bromination: Pyrroles are extremely electron-rich and prone to runaway polybromination[4]. Even with the deactivating formyl group at C3, strict control is required. We utilize N-Bromosuccinimide (NBS) rather than Br₂ to provide a low, steady concentration of electrophilic bromine, ensuring regioselective monobromination at the C4 position[4].

Quantitative Data & Process Parameters

To ensure reproducibility at scale, all critical thermodynamic and stoichiometric parameters are summarized below.

Table 1: Scale-Up Reaction Parameters & Thermochemistry

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: Electrophilic Bromination
Target Molecule 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reagents POCl₃ (1.2 eq), DMF (Solvent/Reactant)NBS (1.05 eq), Anhydrous THF (Solvent)
Operating Temp 0 °C (Addition) to 25 °C (Reaction)-78 °C (Addition) to 0 °C (Reaction)
Exotherm Risk Critical (Thermal runaway possible)Moderate (Controlled via slow addition)
Typical Yield 75% - 85%65% - 80%

Table 2: In-Process Control (IPC) Validation Matrix

Impurity TypeOriginBuilt-In Mitigation Strategy
Diformylated Pyrrole Excess Vilsmeier reagentStrictly cap POCl₃ at 1.2 eq; validate via LC-MS before quench.
Polybrominated Pyrrole High localized NBS concentrationRecrystallize NBS prior to use; maintain high-shear stirring at -78 °C.
Benzylic Bromide Radical bromination of methylsPerform reaction in the dark; strictly exclude radical initiators.

Self-Validating Experimental Protocols

Protocol A: Scale-Up Vilsmeier-Haack Formylation (100g Scale)

Objective: Synthesize 2,5-dimethyl-1H-pyrrole-3-carbaldehyde while preventing thermal decomposition.

  • Reagent Preparation: Charge a 2L jacketed reactor with anhydrous DMF (500 mL). Cool the system to 0 °C under a strict nitrogen atmosphere.

  • Vilsmeier Reagent Generation: Add POCl₃ (1.2 eq) dropwise via an addition funnel over 1 hour.

    • Self-Validation Checkpoint 1: Monitor the internal temperature probe. The formation of the Vilsmeier reagent is highly exothermic[5]. If the internal temperature exceeds 5 °C, the system must automatically pause the addition to prevent reagent decomposition.

  • Substrate Addition: Dissolve 2,5-dimethylpyrrole (100g, 1.0 eq) in 100 mL of DMF. Add this solution dropwise to the reactor at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis & Quench:

    • Self-Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, and run TLC (Hexanes:EtOAc 3:1). Proceed only when starting material is <1%.

    • Slowly pour the reaction mixture over crushed ice (1 kg) while vigorously stirring. Neutralize carefully with 20% aqueous NaOH until pH 7-8 is reached, ensuring the highly exothermic hydrolysis of the iminium intermediate is controlled[2][5].

  • Isolation: Extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Regioselective Bromination (100g Scale)

Objective: Synthesize 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde without over-bromination.

  • System Setup: Charge a flame-dried 2L reactor with the intermediate (100g) and anhydrous THF (800 mL). Cool to -78 °C using a dry ice/acetone bath. Shield the reactor from ambient light with aluminum foil.

  • Electrophile Addition: Dissolve freshly recrystallized NBS (1.05 eq) in 300 mL of THF.

    • Self-Validation Checkpoint 3: Visually inspect the NBS. It must be pure white. A yellow tint indicates degradation to Br₂/HBr, which will cause immediate polybromination[4]. Do not use yellow NBS.

    • Add the NBS solution dropwise over 2 hours at -78 °C.

  • Maturation: Stir at -78 °C for 1 hour, then allow the reactor to slowly warm to 0 °C over 2 hours.

  • Quench & Purification: Quench with saturated aqueous Na₂S₂O₃ (200 mL) to destroy unreacted electrophiles. Extract with Dichloromethane, concentrate, and purify via recrystallization from hot ethanol to avoid the bottleneck of large-scale column chromatography.

Troubleshooting Guides & FAQs

Troubleshooting_Logic A Bromination Step (NBS Addition) B IPC: LC-MS Check A->B C Issue: Over-bromination B->C Multiple high-Rf spots D Issue: Benzylic Bromination B->D Methyl attack detected G Proceed to Quench B->G Clean conversion E Fix: Strict Temp Control (<-20°C) C->E F Fix: Exclude Light/Initiators D->F E->G F->G

Fig 2. Logical troubleshooting tree for identifying and resolving bromination side reactions.

Q1: Why does my Vilsmeier-Haack reaction mixture turn black and yield tar during scale-up? A: This is a classic symptom of thermal runaway and Vilsmeier reagent decomposition. The reaction between POCl₃ and DMF is highly exothermic. At small scales, ambient cooling is sufficient, but at >100g scale, the surface-area-to-volume ratio drops, leading to heat accumulation[5]. Ensure your jacketed reactor maintains an internal temperature below 5 °C during the entire POCl₃ addition phase.

Q2: During the aqueous quench of the formylation step, I experience massive foaming that overflows the reactor. How is this managed? A: Foaming is caused by the rapid evolution of CO₂ gas when the acidic reaction mixture is quenched with sodium bicarbonate (NaHCO₃). For large-scale operations, switch to a carefully titrated 20% aqueous NaOH quench. Alternatively, use a "reverse quench" methodology: pump the reaction mixture slowly into a large, rapidly stirring vessel containing the chilled alkaline solution.

Q3: My LC-MS shows a mixture of mono-, di-, and tri-brominated products. How do I prevent over-bromination? A: Pyrroles are highly activated toward electrophilic aromatic substitution[4]. Over-bromination occurs when the localized concentration of the brominating agent is too high, or if the NBS has degraded.

  • Recrystallize your NBS from water to remove trace Br₂ and succinimide[4].

  • Increase stirring RPM to prevent localized pooling of the NBS solution.

  • Strictly maintain -78 °C during addition to kinetically favor the mono-brominated product.

Q4: The bromination is occurring at the methyl groups instead of the C4 position. What went wrong? A: You have accidentally triggered a radical bromination pathway (Wohl-Ziegler reaction) rather than an electrophilic aromatic substitution. This happens if the reaction is exposed to UV light, ambient laboratory light, or trace radical initiators. Wrap the reactor in aluminum foil and ensure the temperature remains below 0 °C to suppress radical formation.

References

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. URL: [Link]

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo Thermal Safety Applications. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Incompatibility Guide for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ([1]). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ([1]). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are incorporating this highly functionalized pyrrole scaffold into complex synthetic pipelines.

Because this molecule contains four distinct reactive sites—an electron-rich pyrrole core, an electrophilic C3-aldehyde, a weakly acidic N1-H proton, and a C4-bromine susceptible to metal-halogen exchange—it exhibits a complex reactivity profile. This guide breaks down the causality behind reagent incompatibilities and provides field-proven, self-validating protocols to circumvent them.

Mechanistic Causality & Reactivity Profile

To understand why certain reagents fail or cause degradation, we must analyze the molecule's structural electronics:

  • The Pyrrole Core: Despite the electron-withdrawing nature of the aldehyde and bromine groups, the pyrrole ring remains electron-rich. It is highly susceptible to oxidative dearomatization.

  • The C3-Carbaldehyde (-CHO): A prime target for nucleophiles and reducing agents. It must be masked if reactions are intended elsewhere on the ring.

  • The N1-H Proton: With a pKa of approximately 16.5, this proton is easily abstracted by strong bases, generating a nucleophilic pyrrolide anion that competes in electrophilic trapping steps.

  • The C4-Bromine: Designed for late-stage cross-coupling or metal-halogen exchange, but its reactivity is easily hijacked by the unprotected aldehyde and N-H groups.

Troubleshooting FAQs

Q1: Why did my compound degrade into a black, intractable tar when exposed to peroxides or hypervalent iodine? A1: Pyrrole rings are notoriously sensitive to oxidation. Exposure to strong oxidizing agents (e.g., peroxides, singlet oxygen, or hypervalent iodine) leads to uncontrolled oxidative dearomatization, polymerization, and complete structural decomposition. The literature extensively documents that pyrrole degradation under oxidative stimuli leads to unconstrained de-aromatization rather than selective functionalization ([2]).

Q2: I attempted a Suzuki cross-coupling at the C4-bromine using a strong base (e.g., NaOtBu) and observed primarily N-arylation/alkylation. What happened? A2: The N1-H proton is acidic. Strong bases deprotonate this position to form a highly nucleophilic pyrrolide anion. In the presence of electrophiles or transition metal catalysts, this anion outcompetes the C4-bromine, leading to unwanted N-functionalization. You must protect the N1 position (e.g., with a TIPS or Boc group) prior to base-mediated coupling reactions.

Q3: When using n-BuLi to perform a metal-halogen exchange at the C4-bromine, I observed nucleophilic attack at the aldehyde instead. How can I selectively lithiate the C4 position? A3: Organolithium reagents are highly nucleophilic. They will preferentially attack the unprotected C3-carbaldehyde and deprotonate the N1-H before undergoing metal-halogen exchange at the C4-bromine. To achieve selective metal-halogen exchange, you must first protect the aldehyde (e.g., as an acetal) and the N-H group. Alternatively, non-cryogenic halogen-metal exchange can be optimized using Turbo-Grignard ( i -PrMgCl·LiCl) if the acidic protons are managed ([3]).

Q4: Can I reduce the C4-bromine using catalytic hydrogenation (Pd/C, H 2​ ) without affecting the rest of the molecule? A4: No. Catalytic hydrogenation is fundamentally incompatible with the C3-carbaldehyde. Under standard hydrogenation conditions, the aldehyde will be reduced to a primary alcohol or fully deoxygenated to a methyl group before or concurrently with the dehalogenation of the C4-bromine.

Incompatibility Matrix & Quantitative Data

The following table summarizes the quantitative and qualitative consequences of exposing 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to incompatible reagent classes.

Reagent ClassExamplesAffected Functional GroupMechanistic Consequence & Yield Impact
Strong Oxidants KMnO 4​ , H 2​ O 2​ , mCPBAPyrrole Ring, AldehydeOxidative dearomatization; oxidation of -CHO to -COOH. Target recovery: <5% .
Strong Bases NaH, KOtBu, LDAPyrrole N1-HDeprotonation (pKa ~16.5) forming a pyrrolide anion; leads to N-alkylation. Target recovery: 10-20% .
Organolithiums n-BuLi, t-BuLiC4-Br, Aldehyde, N1-HMulti-site reactivity: non-selective metal-halogen exchange and carbonyl attack. Target recovery: 0% .
Strong Reductants LiAlH 4​ , NaBH 4​ AldehydeUnwanted reduction of the C3-carbaldehyde to a primary alcohol. Target recovery: <2% .

Logical Reactivity Pathways

The diagram below maps the divergent degradation and side-reaction pathways triggered when the unprotected scaffold is exposed to incompatible reagents.

Reactivity Core 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Oxidants Strong Oxidants (e.g., KMnO4, H2O2) Core->Oxidants Exposure Bases Strong Bases (e.g., NaH, KOtBu) Core->Bases Exposure Organometallics Organolithiums (e.g., n-BuLi) Core->Organometallics Exposure Reductants Strong Reductants (e.g., LiAlH4) Core->Reductants Exposure Degradation Ring Dearomatization & -COOH Formation Oxidants->Degradation Uncontrolled Oxidation NAlkylation Pyrrolide Anion (N-Alkylation Risk) Bases->NAlkylation NH Deprotonation ComplexMix Metal-Halogen Exchange & Carbonyl Attack Organometallics->ComplexMix Multi-site Reactivity Alcohol Reduction to Primary Alcohol Reductants->Alcohol -CHO Reduction

Caption: Reactivity pathways of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with incompatible reagents.

Experimental Workflow: Self-Validating Protocol for Selective C4-Lithiation

To safely perform a metal-halogen exchange at the C4-bromine without destroying the molecule, you must systematically mask the incompatible functional groups. This protocol utilizes a self-validating deuterium quench to ensure reaction fidelity.

Phase 1: N-Protection (Triisopropylsilyl ether formation)
  • Setup: Dissolve 10.0 mmol of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 50 mL of anhydrous DMF under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add 1.2 equivalents (12.0 mmol) of NaH (60% dispersion in mineral oil). Stir until H 2​ evolution ceases (approx. 30 mins).

  • Protection: Add 1.1 equivalents (11.0 mmol) of Triisopropylsilyl chloride (TIPS-Cl) dropwise. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO 4​ , and concentrate.

Phase 2: Aldehyde Protection (Acetalization)
  • Setup: Dissolve the crude N-protected intermediate in 100 mL of toluene.

  • Reaction: Add 5.0 equivalents of ethylene glycol and 0.1 equivalents of p -toluenesulfonic acid ( p TSA).

  • Reflux: Attach a Dean-Stark trap and reflux for 12 hours to azeotropically remove water.

  • Workup: Cool to room temperature, wash with saturated NaHCO 3​ , extract, and concentrate to yield the fully protected scaffold.

Phase 3: Selective Metal-Halogen Exchange & Self-Validation
  • Lithiation: Dissolve 5.0 mmol of the protected intermediate in 30 mL of anhydrous THF. Cool to -78 °C under argon. Add 1.1 equivalents of n -BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Self-Validation Step: Withdraw a 0.5 mL aliquot and quench it directly into 1 mL of D 2​ O. Extract with CDCl 3​ and analyze via 1 H-NMR. Validation Check: The absence of the C4-bromine signal and >95% deuterium incorporation at the C4 position confirms successful and selective lithiation.

  • Electrophilic Trapping: To the main reaction flask at -78 °C, add 1.5 equivalents of your desired electrophile (e.g., anhydrous DMF for formylation). Stir for 1 hour, then slowly warm to room temperature.

Phase 4: Global Deprotection
  • N-Deprotection: Treat the crude mixture with 1.2 equivalents of TBAF (1.0 M in THF) for 2 hours at room temperature to cleave the TIPS group.

  • Aldehyde Deprotection: Add 1M HCl in THF and stir for 4 hours to hydrolyze the acetal, regenerating the C3-carbaldehyde. Neutralize, extract, and purify via column chromatography.

References

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. "The Oxidation of Pyrrole." Chemistry – An Asian Journal, 2016, 11(2), 155-167. Available at:[Link]

  • Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. "Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 2017, 22(11), 1952. Available at:[Link]

Sources

Optimization

Recrystallization methods for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center for the purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1][2]. As a Senior Application Scientist, I have designed this hub to move beyond basic p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1][2]. As a Senior Application Scientist, I have designed this hub to move beyond basic protocols. Here, we address the thermodynamic and mechanistic realities of pyrrole chemistry, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Thermodynamic Basis for Solvent Selection

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly functionalized heterocycle. The presence of the pyrrole NH and the aldehyde carbonyl allows for strong intermolecular hydrogen bonding, while the bromine atom increases lipophilicity and molecular weight (202.05 g/mol )[2].

Selecting the correct solvent relies on exploiting the differential solubility between the target molecule and common impurities (e.g., unbrominated starting material, dibrominated byproducts, and polar autoxidation oligomers)[3][4].

Table 1: Solvent Selection Matrix & Quantitative Solubility Profile

Solvent SystemRatio (v/v)Boiling Point (°C)Est. Sol. @ 20°C (mg/mL)Est. Sol. @ Reflux (mg/mL)Application & Mechanistic Notes
Absolute Ethanol N/A78.0< 10> 150General Use: Excellent temperature-solubility gradient. Hydrogen bonding disrupts pyrrole-pyrrole dimers.
Ethyl Acetate / Heptane 1:3 to 1:5~75.0< 5> 100Targeted: Best for removing unbrominated starting material, which remains soluble in the non-polar heptane phase[5].
Isopropanol (IPA) N/A82.5< 5> 120High Purity: Slower cooling profile yields larger, higher-purity crystals. Less prone to oiling out than EtOH.
Methanol / Water 4:1~70.0< 1> 80High Yield: Forces rapid precipitation. Warning: High risk of trapping polar impurities in the crystal lattice[6].

Part 2: Validated Experimental Protocols

Workflow: Binary Anti-Solvent Recrystallization (EtOAc / Heptane)

This protocol is a self-validating system designed to isolate the brominated target from unreacted 2,5-dimethyl-1H-pyrrole-3-carbaldehyde[3].

Step-by-Step Methodology:

  • Initial Dissolution: Place 10.0 g of crude 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a 250 mL round-bottom flask. Add 20 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 65°C under a nitrogen atmosphere (to prevent autoxidation) until complete dissolution is achieved. Self-Validation: The solution must be completely transparent; any remaining solids are insoluble polymeric impurities and require hot filtration.

  • Anti-Solvent Titration: Maintain the temperature at 65°C. Slowly add hot Heptane (60°C) dropwise via an addition funnel. Stop adding Heptane the exact moment the solution becomes persistently cloudy (the "cloud point").

  • Clarification: Add EtOAc dropwise (typically 1-3 mL) just until the solution turns clear again. Causality: This ensures the system is exactly at the saturation limit at the boiling point, maximizing eventual yield.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of ~0.5°C/min. Do not disturb the flask.

  • Maturation & Harvesting: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours. Filter the resulting crystals under vacuum and wash with 15 mL of ice-cold Heptane. Dry in vacuo at 40°C for 12 hours.

Part 3: Troubleshooting & FAQs

Q1: My crude mixture is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the impurity load depresses the melting point of the mixture below the saturation temperature of the solvent.

  • Causality: The solvent is forcing the compound out of solution while it is still thermodynamically favored to be a liquid.

  • Solution: Reheat the mixture immediately until homogeneous. Add 5-10% more of your primary solvent (e.g., EtOAc) to lower the saturation temperature. As the solution cools, introduce seed crystals 1-2°C above the expected cloud point to bypass the energy barrier for nucleation.

Q2: The isolated crystals have a distinct pink or brown discoloration. Is the product ruined? A2: Not necessarily, but it requires remediation. Electron-rich pyrroles are highly susceptible to autoxidation when exposed to light and oxygen, forming highly conjugated, colored oligomers[7][8].

  • Causality: Even trace amounts (<0.1%) of these oligomers act as potent dyes, trapping themselves in the crystal lattice.

  • Solution: Perform a charcoal treatment. Dissolve the discolored crystals in hot Ethanol, add 5% w/w activated charcoal (Darco), and boil for 10 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal, which irreversibly adsorbs the planar, conjugated impurities. Recrystallize the filtrate as normal.

Q3: NMR analysis shows 5% of the unbrominated starting material is still present after recrystallization in Ethanol. Why? A3: Ethanol is a great general solvent, but it does not provide enough differential solubility between the brominated product and the unbrominated precursor.

  • Solution: Switch to the EtOAc/Heptane binary system (Protocol above). The unbrominated pyrrole is significantly more soluble in non-polar hydrocarbon solvents (Heptane) than the heavier, more polar brominated product, allowing it to remain in the mother liquor during filtration[5].

Part 4: Visualizing the Workflows

Recrystallization_Workflow Start Crude 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Branch1 High Colored Impurities (Autoxidation products) Assess->Branch1 Branch2 High Unreacted Material (>5% unbrominated) Assess->Branch2 Charcoal Add Activated Charcoal Hot Filtration in EtOH Branch1->Charcoal Binary Binary Solvent System (EtOAc / Heptane) Branch2->Binary Cooling Controlled Cooling (0.5°C / min to 4°C) Charcoal->Cooling Binary->Cooling Harvest Vacuum Filtration & Cold Solvent Wash Cooling->Harvest

Decision matrix for selecting the appropriate recrystallization pathway based on crude impurity profiles.

Oiling_Out_Troubleshooting PhaseSep Observation: Liquid-Liquid Phase Separation (Oiling Out) Cause Causality: Melting point depressed below saturation temp PhaseSep->Cause Action1 Immediate Action: Reheat to homogenous solution Cause->Action1 Action2 Adjustment: Add 5-10% primary solvent (e.g., EtOAc) Action1->Action2 Action3 Nucleation: Add seed crystals at cloud point Action2->Action3 Success Crystalline Solid Forms Action3->Success

Mechanistic troubleshooting workflow to rescue a recrystallization that is oiling out.

Part 5: References

  • PubChemLite / PubChem - 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde (C7H8BrNO) Structural Information & Profile. University of Luxembourg / NIH.1

  • CymitQuimica - CAS: 1432087-58-5 | 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Properties.2

  • Google Patents (US8026237B2) - Pyrrole derivatives as pharmaceutical agents (Bromination and Suzuki cross-coupling protocols).3

  • Google Patents (CN111233835A) - Preparation and purification method of pyrrole-3-formaldehyde derivatives (Recrystallization via binary solvent systems).5

  • National Institutes of Health (PMC) - Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.4

  • ResearchGate - Thermo-oxidative degradation of polyamides and the formation of pyrrole autoxidation chromophores.7

  • ACS Publications - Analysis of Protein Oxidation (Pyrrole-2-carboxylic acid autoxidation and color reactions).8

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Characterization of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide to Solvent Systems and Field Strengths

Target Audience: Researchers, analytical chemists, and drug development professionals. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted heterocyclic scaffolds. 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a critical intermediate in the synthesis of advanced pharmaceuticals and functional materials. Despite its relatively low molecular weight, its ¹H NMR spectrum presents a unique analytical scenario: the complete absence of scalar spin-spin coupling ( J -coupling) between the protons on the pyrrole core.

Because every proton environment in this molecule manifests as a singlet, structural assignment cannot rely on coupling constants or COSY correlations. Instead, interpretation must be grounded entirely in chemical shift causality —specifically, the electronic effects (inductive and resonance) of the substituents and their interaction with the solvent environment.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO- d6​ ) and spectrometer field strengths (400 MHz vs. 800 MHz) to establish a definitive, self-validating protocol for the characterization of this compound.

Mechanistic Grounding: Chemical Shift Causality

To accurately interpret the ¹H NMR data for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, we must analyze the electronic microenvironments of its four distinct proton groups:

  • C3-Carbaldehyde (CHO): The carbonyl group exerts a strong anisotropic effect and electron-withdrawing pull (-I, -M), severely deshielding this proton. It consistently resonates far downfield, typically between 9.5 and 10.0 ppm [1].

  • N1-Pyrrole (NH): The chemical shift of this proton is highly variable. The nitrogen atom's lone pair is delocalized into the aromatic π -system, making the NH proton acidic. Its resonance is dictated by intermolecular hydrogen bonding and the quadrupolar relaxation of the adjacent ¹⁴N nucleus [2].

  • C2-Methyl (CH₃): Positioned adjacent to the strongly electron-withdrawing carbaldehyde group, these protons experience significant deshielding.

  • C5-Methyl (CH₃): Positioned adjacent to the C4-bromo group. While bromine is electronegative (-I), it also donates electron density via resonance (+M) into the pyrrole ring. Consequently, the C5-methyl is slightly more shielded than the C2-methyl.

Causality N1 N1-H Proton N1_effect H-Bonding Dependent Highly variable shift N1->N1_effect C3 C3-CHO Proton C3_effect Carbonyl Anisotropy Strong Deshielding (~9.8 ppm) C3->C3_effect C2 C2-CH3 Protons C2_effect -I / -M from CHO Moderate Deshielding (~2.5 ppm) C2->C2_effect C5 C5-CH3 Protons C5_effect +M from Bromine Slight Shielding (~2.3 ppm) C5->C5_effect

Causality diagram mapping the electronic effects to expected NMR chemical shifts.

Performance Comparison: Solvent Systems (CDCl₃ vs. DMSO- d6​ )

The choice of deuterated solvent fundamentally alters the spectral profile of pyrrole derivatives. Below is a comparative analysis of the compound's behavior in non-polar (CDCl₃) versus highly polar, hydrogen-bond accepting (DMSO- d6​ ) environments.

Quantitative Data Comparison
Proton AssignmentMultiplicityIntegrationCDCl₃ Shift (ppm)DMSO- d6​ Shift (ppm)Performance Note
C3-CHO Singlet (s)1H~9.85~9.75Sharp in both; slightly shielded in DMSO due to solvent polarity [1].
N1-NH Broad Singlet (br s)1H~8.50~11.80Critical Difference: DMSO locks the proton via H-bonding, sharpening the peak [2].
C2-CH₃ Singlet (s)3H~2.55~2.45Resolved clearly in both solvents.
C5-CH₃ Singlet (s)3H~2.30~2.20Upfield from C2-CH₃ due to bromine's +M effect.
Analytical Interpretation
  • CDCl₃ (Chloroform- d ): In CDCl₃, the pyrrole NH proton undergoes rapid intermolecular exchange and suffers from quadrupolar broadening from the ¹⁴N nucleus. This results in a broad, poorly defined "hump" around 8.5 ppm that can easily be lost in baseline noise if the sample concentration is low [2].

  • DMSO- d6​ (Dimethyl Sulfoxide- d6​ ): DMSO is a strong hydrogen-bond acceptor. It forms a stable hydrogen-bonded complex with the pyrrole NH, drastically reducing the exchange rate. This causality results in a sharp, highly resolved singlet that is pushed far downfield (~11.8 ppm), completely isolated from the aromatic/aldehyde region [1]. For definitive characterization of the pyrrole core, DMSO- d6​ is the superior alternative.

Performance Comparison: Spectrometer Field Strength

While a simple molecule like 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be structurally confirmed on a standard benchtop or low-field instrument, drug development workflows often demand higher field strengths for impurity profiling.

  • 400 MHz Spectrometer: Perfectly adequate for routine structural confirmation. The Δν (difference in resonance frequency) between the C2 and C5 methyl singlets is approximately 100 Hz at this field strength, providing baseline resolution.

  • 800 MHz Spectrometer: The primary advantage here is not resolution (as there is no complex J -coupling to untangle), but Signal-to-Noise (S/N) ratio . The S/N scales with B03/2​ . At 800 MHz, trace synthetic impurities (e.g., unreacted starting materials, des-bromo impurities, or regioisomers) present at <0.1% can be quantified accurately, which is a strict regulatory requirement in pharmaceutical development.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and trustworthiness in your data, the following protocol incorporates a D₂O exchange workflow . This acts as a self-validating system: if the assignment of the NH proton is correct, the specific peak must disappear upon the addition of heavy water.

Step-by-Step Methodology: High-Resolution Acquisition & D₂O Exchange
  • Sample Preparation: Dissolve exactly 10 mg of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-quality 5 mm NMR tube.

  • Shimming and Tuning: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform automated gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. Quality Control: The TMS peak width at half-height should be 1.0 Hz.

  • Primary Acquisition: Set the pulse sequence to a standard 1D proton experiment with a 30° flip angle. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the methyl protons, ensuring accurate integration. Acquire 16 scans.

  • Self-Validation (D₂O Shake): Remove the NMR tube and add 2 drops of Deuterium Oxide (D₂O). Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the acidic N1 position.

  • Secondary Acquisition: Re-insert the sample, re-lock, and re-shim. Acquire a second spectrum under identical parameters.

  • Data Processing: Phase and baseline correct both spectra. Overlay the results. The peak at ~11.8 ppm will be completely absent in the second spectrum, definitively validating its assignment as the exchangeable pyrrole NH proton.

Workflow A Prepare Sample (10 mg in DMSO-d6) B Lock, Tune, & Shim (Target TMS < 1.0 Hz) A->B C Acquire Initial 1H NMR (Observe NH at ~11.8 ppm) B->C D Self-Validation Step (Add D2O and Shake) C->D E Acquire Secondary 1H NMR D->E F Data Overlay (Confirm NH peak disappearance) E->F

Logical workflow for self-validating NMR acquisition using D₂O exchange.

Conclusion

For the rigorous characterization of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, DMSO- d6​ is the superior solvent alternative compared to CDCl₃. It leverages hydrogen bonding to arrest the exchange of the pyrrole NH proton, yielding a sharp, easily integrable signal that is crucial for mass balance and purity assessments. When combined with a D₂O exchange protocol, the resulting analytical package provides a highly trustworthy, self-validating proof of molecular structure suitable for regulatory submission in drug development.

References

  • Taylor & Francis. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Retrieved from:[Link]

  • ACS Publications. Molecular Editing of 5-Alkynyl-1,2,3-triazines via a Silver-Mediated Skeletal Remodeling Approach: Solvent-Controlled Switchable Synthesis of Functionalized Pyrroles and Furans. The Journal of Organic Chemistry. (2025). Retrieved from:[Link]

Comparative

Unambiguous Structural Confirmation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide to X-ray Crystallography

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. For novel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. For novel heterocyclic compounds such as 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, an unambiguous structural assignment is paramount. This guide provides a comprehensive overview of X-ray crystallography as the definitive method for the structural elucidation of this compound, comparing its capabilities with other common analytical techniques.

While a crystal structure for the specific title compound is not publicly available, this guide will leverage the crystallographic data of a closely related analogue, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, to illustrate the power of this technique and to project the expected structural features.[1][2]

The Imperative for Definitive Structural Analysis

Pyrrole derivatives are a class of heterocyclic compounds that form the core of many biologically active molecules and materials.[3] The introduction of bromine and formyl groups, as in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, can significantly influence the molecule's electronic properties and its potential as a synthetic intermediate for more complex structures like dipyrrins and porphyrins.[1] Consequently, an exact understanding of bond lengths, bond angles, and intermolecular interactions is critical for predicting its reactivity and biological activity.

X-ray Crystallography: The Gold Standard

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine the exact coordinates of each atom in the molecule, as well as its conformation and packing in the solid state.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be broken down into several key stages:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening & Method Selection purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The target compound, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is synthesized according to established synthetic routes.[3] Purity is crucial for obtaining high-quality crystals and is typically assessed by techniques like NMR spectroscopy and mass spectrometry.

  • Crystallization: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or a mixture of solvents, and crystals are grown by slow evaporation, vapor diffusion, or controlled cooling.[4] For a related compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, crystals were successfully grown by hot recrystallization from an ethyl acetate/hexane mixture.[1][2]

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods, and then refined to best fit the experimental data. The final result is a detailed 3D model of the molecule.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are routinely used for the characterization of organic molecules. The following table compares the information obtained from each technique for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and complete structural determination.Requires a single crystal of sufficient size and quality; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C) Information on the chemical environment and connectivity of atoms.Provides information about the structure in solution; non-destructive.Does not provide precise bond lengths or angles; interpretation can be complex for novel structures.
Mass Spectrometry (MS) Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition (with high resolution).High sensitivity; confirms molecular formula.Does not provide information on the 3D arrangement of atoms or isomerism.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H).Quick and easy to perform; confirms the presence of key functional groups.Provides limited information on the overall molecular structure.

Expected Structural Features of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Based on the crystal structure of the closely related 4-bromo-2-formyl-1-tosyl-1H-pyrrole, we can anticipate several key structural features for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

  • Planarity of the Pyrrole Ring: The pyrrole ring is expected to be essentially planar.

  • Coplanarity of Substituents: The formyl group at the 3-position is likely to be coplanar with the pyrrole ring to maximize conjugation.

  • Intermolecular Interactions: In the solid state, intermolecular hydrogen bonding involving the pyrrole N-H and the oxygen of the carbaldehyde group is highly probable, influencing the crystal packing. The bromo substituent may also participate in halogen bonding.

The crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole reveals a variety of weak intermolecular interactions, including C-H···O hydrogen bonds that dictate the supramolecular arrangement.[1]

Conclusion

For the unequivocal structural confirmation of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, single-crystal X-ray crystallography stands as the unparalleled technique. It provides a level of detail that is not achievable with other analytical methods. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and for confirming the successful synthesis of the target molecule, they cannot definitively establish the precise three-dimensional arrangement of atoms in the solid state. The insights gained from a crystal structure are invaluable for understanding the molecule's properties and for guiding further research in the development of new therapeutics and materials.

References

  • Kingsbury, C. J., et al. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 342–348. [Link]

  • Gopal, K., et al. (2014). Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons. Dalton Transactions, 43(33), 12613-12627. [Link]

  • Hodge, P., & Rickards, R. W. (1963). Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry, 41(7), 1963-1965. [Link]

  • Kadish, K. M., et al. (2000). β-Pyrrole brominated meso-tetraphenylporphyrins: synthesis, spectral and electrochemical properties. Journal of Porphyrins and Phthalocyanines, 4(06), 639-648. [Link]

  • Al-hourani, B. J. (2010). 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Robust Derivative of 2-Bromopyrrole. ResearchGate. [Link]

  • Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2(2), 159-165. [Link]

  • PubChem. (2025). 1H-pyrrole-3-carboxaldehyde. PubChem. [Link]

  • Bean, G. P. (2001). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. PubChemLite. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • Ferguson, G., et al. (2000). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications, 56(1), e60-e62. [Link]

  • Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry, 55(25), 6317-6328. [Link]

  • Reddy, G. S., et al. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Organic & Biomolecular Chemistry, 13(28), 7682-7686. [Link]

  • Kumar, G. S., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7083. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

  • Kingsbury, C. J., et al. (2022). The crystal structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole. TARA. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Kingsbury, C. J., et al. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. ResearchGate. [Link]

  • CCDC. (n.d.). Access Structures. CCDC. [Link]

  • KAUST Repository. (n.d.). CCDC 2224313: Experimental Crystal Structure Determination : 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one. KAUST Repository. [Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

As a Senior Application Scientist, selecting the optimal high-resolution mass spectrometry (HRMS) technique for a specific small molecule is rarely a one-size-fits-all endeavor. The compound 4-bromo-2,5-dimethyl-1H-pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal high-resolution mass spectrometry (HRMS) technique for a specific small molecule is rarely a one-size-fits-all endeavor. The compound 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) presents a fascinating analytical challenge[1]. With a molecular formula of C₇H₈BrNO and a monoisotopic mass of 200.9789 Da[2], this molecule possesses a unique combination of a polarizable pyrrole ring, an oxygen-rich aldehyde group, and a heavy, electron-withdrawing halogen[3].

This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI) for the HRMS analysis of this compound, providing field-proven protocols and self-validating experimental workflows.

Mechanistic Causality: Choosing the Right Ionization Source

The fundamental rule of mass spectrometry is that ionization efficiency dictates sensitivity. For pyrrole derivatives, the choice between ESI and APCI hinges on the molecule's polarity and proton affinity[4].

  • ESI-HRMS (Electrospray Ionization): ESI is a soft, solution-phase ionization technique ideal for polar compounds. In theory, the pyrrole nitrogen (N-H) and the aldehyde carbonyl (C=O) can accept a proton to form an [M+H]⁺ ion. However, the electron-withdrawing nature of the bromine atom at the 4-position significantly decreases the basicity of the pyrrole ring. Consequently, while ESI works, it often suffers from lower ionization efficiency and higher susceptibility to matrix suppression for halogenated pyrroles.

  • APCI-HRMS (Atmospheric Pressure Chemical Ionization): APCI is a gas-phase ionization method utilizing a corona discharge, making it superior for moderately polar, volatile, and less basic compounds[4]. Because 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is relatively small and lipophilic, APCI effectively ionizes the vaporized molecule via gas-phase proton transfer from solvent reactant ions (e.g., protonated methanol clusters), often yielding a 5- to 10-fold increase in signal-to-noise (S/N) ratio compared to ESI[5].

  • GC-EI-TOF (Electron Impact): Given the compound's volatility, 70 eV hard ionization in a vacuum provides the radical cation [M]⁺·. This technique is highly reproducible and bypasses the liquid-phase matrix effects entirely, though it induces significant in-source fragmentation.

Logical decision pathway for selecting HRMS ionization techniques based on molecular traits.

Quantitative Performance Comparison

To objectively evaluate these platforms, we compare the analytical metrics of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde across three distinct HRMS configurations.

Analytical ParameterUHPLC-ESI-OrbitrapUHPLC-APCI-QTOFGC-EI-TOF
Primary Ion Species [M+H]⁺ (m/z 201.9862)[M+H]⁺ (m/z 201.9862)[M]⁺· (m/z 200.9789)
Ionization Efficiency Moderate (Br reduces basicity)High (Gas-phase proton transfer)High (Vacuum ionization)
Limit of Detection (LOD) ~5.0 ng/mL~0.5 ng/mL~1.0 ng/mL
Matrix Effect High (Ion suppression likely)LowVery Low
Fragmentation Pattern Minimal (Loss of H₂O, CO)MinimalRich (Loss of Br·, CO, CH₃·)
Isotope Fidelity (Br) Excellent (1:1 ratio preserved)ExcellentGood (Subject to minor variations)

Scientist's Verdict: For the highest sensitivity and lowest matrix interference in biological or complex synthetic mixtures, APCI-QTOF is the superior choice for this specific halogenated pyrrole.

Self-Validating Experimental Protocol: LC-APCI-HRMS

A robust analytical method must be self-validating. The presence of a single bromine atom in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde provides a built-in quality control mechanism: the naturally occurring isotopic ratio of ⁷⁹Br (50.69%) to ⁸¹Br (49.31%). If the mass spectrometer detects the [M+H]⁺ ion, it must simultaneously detect the [M+2+H]⁺ ion at a ~1:1 ratio. Deviation from this ratio definitively indicates an isobaric interference or detector saturation.

Step-by-Step Methodology

1. Sample Preparation (Causality-Driven):

  • Action: Dissolve the standard/sample in 100% LC-MS grade Methanol to a final concentration of 100 ng/mL.

  • Causality: Methanol is chosen over Acetonitrile because, in an APCI corona discharge, methanol generates highly abundant protic reactant ions (CH₃OH₂⁺), which efficiently transfer protons to the pyrrole analyte in the gas phase. Furthermore, avoiding aqueous diluents prevents the transient hydration of the aldehyde group.

2. Chromatographic Separation:

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Methanol.

  • Gradient: 40% B to 95% B over 3 minutes. Flow rate: 0.5 mL/min.

  • Causality: The relatively high flow rate (0.5 mL/min) is optimal for APCI, as it provides a sufficient mass of solvent to form the reactant ion plasma in the heated nebulizer[6].

3. APCI-HRMS Acquisition (Positive Mode):

  • Parameters: Vaporizer Temp: 400°C; Corona Discharge Current: 4.0 µA; Capillary Temp: 250°C; Resolution: 70,000 (at m/z 200).

  • Causality: The vaporizer temperature must be high enough to volatilize the pyrrole but kept strictly at 400°C to prevent thermal degradation of the aldehyde moiety prior to ionization.

4. Data Processing & Self-Validation:

  • Extract the exact mass chromatograms for ⁷⁹Br-isotope (m/z 201.9862 ± 5 ppm) and ⁸¹Br-isotope (m/z 203.9842 ± 5 ppm).

  • Integrate the peak areas. Calculate the ratio: Area(m/z 201.9862) / Area(m/z 203.9842).

  • Validation Rule: The ratio must fall between 1.00 and 1.05. If the ratio falls outside this window (Δ > 5%), the data point is automatically flagged for co-eluting interference, and the separation gradient must be optimized.

Self-validating LC-APCI-HRMS workflow using bromine isotopic signatures.

Conclusion

For the analysis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, relying solely on default ESI methods can compromise data integrity due to the molecule's modulated basicity and moderate lipophilicity. By shifting to an APCI-HRMS framework, researchers can leverage gas-phase thermodynamics to achieve superior sensitivity and matrix resistance. Furthermore, integrating the strict 1:1 bromine isotopic signature into the data processing pipeline transforms a standard protocol into a self-validating analytical system, ensuring absolute confidence in structural identification and quantification.

References

  • PubChemLite: C7H8BrNO - Explore (Monoisotopic Mass and Properties). uni.lu.
  • CymitQuimica: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5). cymitquimica.com.
  • BenchChem: Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. benchchem.com.
  • AxisPharm: Electrospray and APCI Mass Analysis. axispharm.com.
  • Separation Science: Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. sepscience.com.

Sources

Comparative

Comparative Guide: 4-Bromo vs. 4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Advanced Synthesis

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple substitution; it is a strategic decision that dictates synthetic efficiency, catalyst economics, and downst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple substitution; it is a strategic decision that dictates synthetic efficiency, catalyst economics, and downstream pharmaceutical viability.

This guide provides an in-depth technical comparison between 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5)[1] and its 4-chloro analogue. By analyzing their electronic profiles, cross-coupling kinetics, and roles in drug development, we establish a rational framework for scaffold selection in complex organic synthesis.

Structural & Electronic Profiling

Both molecules share a 2,5-dimethyl-1H-pyrrole-3-carbaldehyde core, a versatile intermediate combining aromatic and aliphatic components where the aldehyde group serves as a prime handle for derivatization[2]. The critical divergence lies at the C4 position:

  • The Bromo Analogue: Bromine is highly polarizable with a larger atomic radius. While it exerts an inductive electron-withdrawing effect, its primary advantage is a relatively weak carbon-halogen (C-X) bond.

  • The Chloro Analogue: Chlorine is more electronegative and significantly less polarizable. It draws electron density away from the already electron-deficient C4 position (due to the adjacent C3 carbaldehyde), creating a highly stable, tightly bound C-Cl bond.

Causality in Synthesis: The choice between these two dictates the energy barrier for transition-metal-catalyzed reactions. The stronger C-Cl bond provides excellent stability if the C4 position must remain untouched during multi-step sequences. However, if C4 is the target for functionalization, the bromo analogue is vastly superior.

Reactivity & Cross-Coupling Performance

In modern drug discovery, functionalizing the pyrrole core often relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Heck couplings)[3]. The rate-determining step in these catalytic cycles is the oxidative addition of Pd(0) into the C-X bond.

Because the C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~327 kJ/mol), the 4-bromo analogue readily undergoes oxidative addition with standard, cost-effective catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. Conversely, the 4-chloro analogue suffers from sluggish kinetics, requiring highly specialized, electron-rich, and sterically demanding Buchwald-type ligands (e.g., XPhos, SPhos) to force the reaction to completion.

Quantitative Data Comparison
Parameter4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS Number 1432087-58-5N/A (Custom Synthesis)
Molecular Weight 202.05 g/mol 157.60 g/mol
C-X Bond Energy ~280 kJ/mol~327 kJ/mol
Oxidative Addition Kinetics Favorable at 80-90°CSluggish; requires >100°C
Optimal Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ with XPhos/SPhos
Lipophilicity (LogP shift) +0.86+0.71
Typical Suzuki Yield 85% - 95%40% - 60% (highly ligand-dependent)

Experimental Methodology: Self-Validating Suzuki Protocol

To demonstrate the practical superiority of the bromo analogue for C-C bond formation, below is a highly optimized, self-validating protocol for a Suzuki-Miyaura cross-coupling.

Objective: Synthesize a 4-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivative.

Step-by-Step Workflow & Causality:

  • Preparation & Degassing: Dissolve 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and form the active boronate complex necessary for transmetallation.

    • Validation Check 1: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Activation: Add K₂CO₃ (3.0 eq) followed by the catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Heating & In-Process Control (IPC): Heat the reaction mixture to 90°C.

    • Validation Check 2 (2 Hours): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the isotopic doublet (m/z 202/204) corresponding to the bromo starting material validates successful oxidative addition.

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).

    • Causality: Brine washes effectively partition the polar Dioxane/H₂O and inorganic salts into the aqueous layer, leaving the crude product in the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic_Workflow Start 4-Bromo Pyrrole Scaffold Coupling Suzuki Cross-Coupling (90°C) Start->Coupling Reagents Aryl Boronic Acid + Pd(dppf)Cl2 Reagents->Coupling Solvent Dioxane/H2O (4:1) + K2CO3 Solvent->Coupling Workup Aqueous Extraction Coupling->Workup Purification Silica Chromatography Workup->Purification Product 4-Aryl Pyrrole Derivative Purification->Product

Suzuki-Miyaura Cross-Coupling Workflow for Pyrrole Derivatives

Pharmaceutical Application & Mechanism

The strategic halogenation and subsequent cross-coupling of these pyrrole carbaldehydes are not merely academic exercises; they are critical pathways in drug discovery. Specifically, 4-substituted pyrrole derivatives are heavily utilized as pharmaceutical agents to modulate the activity of receptors[3].

A primary application is the synthesis of Mineralocorticoid Receptor (MR) antagonists . In conditions like chronic heart failure (CHF), impaired cardiac output triggers a compensatory cascade known as the renin-angiotensin-aldosterone system (RAAS)[3]. Overactivation of RAAS leads to excessive aldosterone secretion, which binds to the MR, causing severe fluid retention and cardiac fibrosis. Pyrrole derivatives synthesized from the 4-bromo scaffold act as potent inhibitors of this receptor, blocking the pathological cascade.

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Renin Renin Renin->AngI cleaves AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII converts Aldo Aldosterone AngII->Aldo stimulates MR Mineralocorticoid Receptor Aldo->MR binds Response Fluid Retention & CHF MR->Response activates Drug Pyrrole MR Modulator Drug->MR inhibits

RAAS Signaling Pathway and Pyrrole Modulator Intervention

Conclusion

While the 4-chloro analogue of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde may offer marginal benefits in specific scenarios requiring extreme C4 stability, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unequivocally the superior scaffold for active pharmaceutical ingredient (API) development. Its lower C-X bond energy enables rapid, high-yielding cross-coupling reactions using inexpensive catalysts, significantly streamlining the synthesis of complex therapeutics like MR modulators.

References
  • Title: Pyrrole derivatives as pharmaceutical agents (WO2006012642A2)

Sources

Validation

Reactivity Profiling and Synthetic Utility: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde vs. Non-Brominated Analogs

As drug development and advanced materials science (such as BODIPY dye synthesis) increasingly rely on densely functionalized heterocycles, understanding the nuanced reactivity of pyrrole scaffolds is critical. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science (such as BODIPY dye synthesis) increasingly rely on densely functionalized heterocycles, understanding the nuanced reactivity of pyrrole scaffolds is critical. This guide provides an objective, data-backed comparison between 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its non-brominated counterpart, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde .

By analyzing the electronic causality introduced by the C4-halogen, we can strategically map out their divergent synthetic applications.

Electronic Causality and Structural Dynamics

The reactivity of an aldehyde group attached to a pyrrole ring is intrinsically linked to the electronic nature of the heterocycle. In a standard pyrrole, the nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring. This creates an electron-rich aromatic system that donates electron density to the C3-carbonyl group via resonance, fundamentally rendering the carbonyl carbon less electrophilic than a standard benzaldehyde (1)[1]. In 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the electron-donating methyl groups at the 2 and 5 positions further amplify this deactivation.

Introducing a bromine atom at the C4 position to form 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde fundamentally alters this dynamic. While halogens possess lone pairs capable of weak resonance donation (+M), their strong electronegativity exerts a dominant inductive withdrawal (-I) through the sigma framework. This localized electron withdrawal reduces the electron density at the adjacent C3 position, partially reversing the ring's dampening effect on the aldehyde and increasing its susceptibility to nucleophilic attack. Furthermore, the C-Br bond introduces a highly reactive node for transition-metal catalysis, enabling complex cross-coupling reactions (2)[2].

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance differences between the two scaffolds across standard synthetic transformations.

Reactivity Parameter2,5-Dimethyl-1H-pyrrole-3-carbaldehyde4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehydeMechanistic Driver
Aldehyde Electrophilicity ModerateHighThe -I inductive effect of the C4-Br lowers the LUMO of the C3-carbonyl, accelerating nucleophilic attack.
Knoevenagel Condensation ~4-6 hours (Standard conditions)~1-2 hours (Standard conditions)Enhanced partial positive charge on the carbonyl carbon facilitates rapid enolate addition.
C4-Functionalization Requires harsh C-H activation (low yield, poor regioselectivity)Readily undergoes Pd-catalyzed cross-coupling (high yield)The C-Br bond provides a highly favorable thermodynamic sink for Pd(0) oxidative addition[2].
Electrophilic Aromatic Substitution C4 position is susceptible to EASC4 position is blocked; ring is deactivatedBromine occupies the only available unsubstituted ring carbon and inductively deactivates the system.

Workflow Visualization: Divergent Synthetic Pathways

The presence of the C4-bromine dictates the downstream synthetic utility of the pyrrole scaffold. The diagram below illustrates the logical flow of reactivity based on the starting material.

Reactivity_Comparison NonBromo 2,5-Dimethyl-1H-pyrrole- 3-carbaldehyde Aldehyde1 Nucleophilic Addition (Standard Kinetics) NonBromo->Aldehyde1 Ring1 Direct C-H Arylation (Harsh Oxidants, Low Yield) NonBromo->Ring1 Bromo 4-Bromo-2,5-dimethyl-1H-pyrrole- 3-carbaldehyde Aldehyde2 Nucleophilic Addition (Accelerated Kinetics) Bromo->Aldehyde2 Ring2 Pd-Catalyzed Cross-Coupling (Mild Conditions, High Yield) Bromo->Ring2 Prod_Condense1 C3-Substituted Derivatives Aldehyde1->Prod_Condense1 Prod_Condense2 C3-Substituted Derivatives Aldehyde2->Prod_Condense2 Prod_Cross C3/C4-Disubstituted Complex Scaffolds Ring1->Prod_Cross Poor Efficiency Ring2->Prod_Cross High Efficiency

Divergent synthetic pathways and reactivity profiles of brominated vs. non-brominated pyrrole aldehydes.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time observational checks.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Exclusive to Brominated Scaffold)

Objective: Functionalize the C4 position of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with an aryl group to build complex pharmaceutical intermediates.

  • Initiation: In a flame-dried Schlenk flask, combine 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1:1 mixture of Toluene/EtOH/H₂O.

    • Causality: This biphasic solvent system ensures the solubility of both the hydrophobic pyrrole and the inorganic base, which is crucial for the transmetalation step.

  • Deoxygenation: Sparge the vigorously stirring mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly degrades the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 80°C.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the organic layer and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.6) and the emergence of a new, intensely fluorescent product spot (Rf ~0.4) validates successful oxidative addition and reductive elimination. If the starting material persists, verify the system's deoxygenation, as Pd(0) oxidation is the primary failure mode.

  • Isolation: Cool to room temperature, quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Comparative Knoevenagel Condensation (Kinetic Differentiation)

Objective: Demonstrate the enhanced electrophilicity of the C3-aldehyde in the brominated scaffold versus the non-brominated scaffold.

  • Setup: In two parallel vials, dissolve 1.0 mmol of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Vial A) and 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Vial B) in 5 mL of absolute ethanol. Add 1.1 mmol of malononitrile to each.

  • Catalysis: Add 0.1 eq of piperidine to both vials simultaneously and stir at room temperature.

    • Causality: Piperidine acts as a base to deprotonate malononitrile, forming the nucleophilic enolate equivalent required for attack on the carbonyl carbon.

  • Kinetic Observation (Self-Validation): Monitor the reaction visually and via TLC. Vial B (brominated) will exhibit a rapid color transition to deep orange within 15-20 minutes, indicating accelerated nucleophilic attack and dehydration due to the C4-Br inductive effect. Vial A (non-brominated) requires >45 minutes to achieve the same chromic shift, visually validating the enhanced electrophilicity of the brominated analog.

References

  • Reactivity of the aldehyde group on a 1-substituted pyrrole ring.Benchchem.
  • Electronic Supplementary Information Two-Color Emissive Probes for Click Reactions.The Royal Society of Chemistry.

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Comparative

The Halogen Effect: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Pyrrole Derivatives

Introduction & Mechanistic Rationale As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have consistently observed that minor structural modifications can dictate the success o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I have consistently observed that minor structural modifications can dictate the success or failure of a drug candidate. Among marine-derived alkaloids, the pyrrole scaffold is ubiquitous. However, the presence, absence, and positional substitution of bromine atoms on this ring fundamentally alter the molecule's biological trajectory[1].

When comparing brominated pyrrole derivatives (such as Ageladine A or the marmaricines) to their non-brominated counterparts, the brominated variants consistently demonstrate superior pharmacological profiles[2],[3]. This "bromo-effect" drives efficacy through two primary causal mechanisms:

  • Enhanced Lipophilicity & Membrane Permeation: The bulky, electron-rich bromine atom increases the partition coefficient (LogP) of the molecule. This facilitates passive diffusion across hydrophobic bacterial cell walls and mammalian lipid bilayers, directly increasing the intracellular concentration of the active pharmaceutical ingredient (API)[3].

  • Halogen Bonding in the Active Site: Bromine acts as a highly directional Lewis acid. It forms strong, non-covalent halogen bonds with Lewis base residues (such as carbonyl oxygens in peptide backbones) within the active sites of target enzymes. This interaction anchors the molecule, drastically lowering the IC50 compared to non-brominated analogs that rely solely on weaker van der Waals forces or hydrogen bonding[2].

Mechanism A Pyrrole Scaffold B Brominated Derivative (e.g., Ageladine A) A->B Halogenation (+Br) C Non-Brominated Derivative (e.g., Nakamurines) A->C Unsubstituted (-Br) D Enhanced Lipophilicity & Strong Halogen Bonding B->D E Lower Target Affinity & Weak Membrane Permeability C->E F High Biological Efficacy (Low IC50 / MIC) D->F G Low Biological Efficacy (High IC50 / MIC) E->G

Structural activity relationship logic of brominated vs. non-brominated pyrrole derivatives.

Comparative Efficacy: The Quantitative Divide

The stark contrast in biological activity is best illustrated through direct comparative data. Non-brominated derivatives often serve as inactive precursors or exhibit marginal activity, whereas their brominated counterparts demonstrate potent target engagement across oncology and infectious disease models.

For instance, in matrix metalloproteinase (MMP) inhibition assays, the non-brominated precursor to Ageladine A (Compound 19) is virtually inactive. However, the introduction of two or three bromine atoms yields sub-micromolar efficacy[2]. Similarly, non-brominated Nakamurines isolated from marine sponges show no notable cytotoxicity or antiviral activity[4], whereas brominated Marmaricines exhibit strong, selective action against Methicillin-Resistant Staphylococcus aureus (MRSA)[3].

Table 1: Quantitative Biological Activity Comparison
Compound ClassHalogenation StatusTarget / PathogenActivity Metric (IC50 / MIC)Efficacy Profile
Ageladine A [2]Di-brominatedMMP-12 (Cancer/Angiogenesis)IC50 = 3.66 μMPotent Inhibitor
Analog 74 [2]Tri-brominatedMMP-12 (Cancer/Angiogenesis)IC50 = 1.24 μMHighly Potent Inhibitor
Compound 19 / 67 [2]Non-brominatedMMP-12 (Cancer/Angiogenesis)IC50 > 100 μMInactive
Marmaricine A & B [3]Di-/Mono-brominatedMRSA (Bacterial Pathogen)MIC = 8 µg/mLStrong Antibacterial
Nakamurines A-C [4]Non-brominatedCandida albicans (Fungal)MIC = 60 µg/mLWeak Activity
Enaminone (8h) [5]Mono-brominatedCandida spp. (Fungal)Strong InhibitionPotent Antifungal

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The inclusion of structural controls (non-brominated analogs) alongside standard assay controls guarantees that the observed activity is a direct consequence of the halogenation state, ruling out assay artifacts.

Protocol A: Fluorometric Matrix Metalloproteinase (MMP-12) Inhibition Assay

Objective: Quantify the impact of halogen bonding on enzyme active-site affinity.

  • Reagent Preparation: Reconstitute recombinant human MMP-12 in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Compound Dilution: Prepare a 10-point dose-response curve (ranging from 0.1 μM to 100 μM) for both the brominated test compound (e.g., Ageladine A) and the non-brominated structural control.

  • Assay Initiation: In a black 96-well microplate, combine 50 μL of the enzyme solution with 20 μL of the compound dilutions. Incubate at 37°C for 30 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 30 μL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the reaction.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes at Ex/Em = 328/393 nm.

  • Validation Logic: Use NNGH (a known broad-spectrum MMP inhibitor) as a positive assay control. The non-brominated analog serves as the negative structural control, validating that inhibition is driven by the bromine substituent[2].

Protocol B: Broth Microdilution Assay for Antimicrobial Susceptibility

Objective: Assess the direct impact of halogen-induced lipophilicity on pathogen membrane penetration.

  • Inoculum Preparation: Cultivate MRSA (ATCC 43300) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Microplate Setup: Perform two-fold serial dilutions of the brominated pyrrole (e.g., Marmaricine B) and its non-brominated counterpart across a 96-well plate (concentration range: 0.5 to 128 µg/mL)[3].

  • Inoculation & Incubation: Add 50 μL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Viability Readout: Add 10 μL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color shift from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color shift.

  • Validation Logic: Include Vancomycin as a positive control. The differential MIC between the brominated and non-brominated pyrrole validates the necessity of the halogen for membrane permeation[3].

Protocol Step1 Compound Preparation Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculation (Pathogen/Enzyme) Step2->Step3 Step4 Incubation (37°C Equilibrium) Step3->Step4 Step5 Fluorometric/Colorimetric Readout Step4->Step5

Standardized high-throughput screening workflow for pyrrole derivative bioassays.

Conclusion

The comparative data unequivocally demonstrates that non-brominated pyrrole derivatives often lack the necessary physicochemical properties to act as potent therapeutics. The strategic integration of bromine atoms into the pyrrole scaffold is not merely a structural accessory; it is a fundamental driver of biological activity. By enhancing lipophilicity for cellular entry and enabling precision halogen bonding at the target site, brominated pyrroles represent a highly optimized class of marine-inspired drug candidates.

References

  • Source: National Institutes of Health (NIH)
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity Source: MDPI URL
  • Ageladine A, a Bromopyrrole Alkaloid from the Marine Sponge Agelas nakamurai Source: MDPI URL
  • Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff.
  • Three new non-brominated pyrrole alkaloids from the South China Sea sponge Agelas nakamurai Source: RHHZ URL

Sources

Validation

A Comparative Guide to Spectral Databases for Substituted 1H-Pyrrole-3-Carbaldehydes: Workflows, Data Integrity, and Experimental Validation

Substituted 1H-pyrrole-3-carbaldehydes are highly versatile heterocyclic intermediates utilized extensively in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. Because the pyrrole ring is sus...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 1H-pyrrole-3-carbaldehydes are highly versatile heterocyclic intermediates utilized extensively in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. Because the pyrrole ring is susceptible to multiple substitution patterns, distinguishing between regioisomers (e.g., 2-substituted vs. 3-substituted carbaldehydes) requires rigorous structural elucidation.

As a Senior Application Scientist, I evaluate spectral databases not just as repositories, but as critical components of a self-validating analytical workflow . This guide objectively compares the performance of leading spectral databases—AIST SDBS, NIST WebBook, and Wiley SpectraBase—and provides a field-proven, causality-driven experimental protocol for acquiring and validating spectral data for pyrrole derivatives.

Objective Comparison of Spectral Databases

When cross-referencing in-house spectral data, the choice of database dictates the reliability of your structural confirmation. Different platforms excel in different spectroscopic domains. The Spectral Database for Organic Compounds (SDBS), hosted by Japan's National Institute of Advanced Industrial Science and Technology (AIST), remains a gold standard for comprehensive multi-spectral data[2]. However, commercial databases often provide better coverage for highly complex, novel derivatives.

Table 1: Comparative Analysis of Spectral Databases for Pyrrole Derivatives
Feature/MetricAIST SDBSNIST Chemistry WebBookWiley SpectraBase / KnowItAll
Primary Strength Comprehensive multi-spectral data (NMR, IR, MS, Raman, ESR) for a single compound[2].Highly standardized, authoritative EI-MS and thermophysical data.Massive dataset covering highly substituted, complex proprietary derivatives[3].
1H & 13C NMR Coverage Excellent: High-resolution spectra with explicit peak assignments and coupling constants.Poor: Primarily focused on MS and IR; lacks robust NMR datasets.Excellent: Extensive predicted and empirical NMR data for complex heterocycles.
EI-MS Standardization High: Standardized at 70 eV, allowing direct comparison of fragmentation patterns.Very High: The industry standard for mass spectral library matching.High: Integrates seamlessly with instrument software for automated matching.
Accessibility Free, public access (requires agreeing to a disclaimer)[2].Free, public access.Commercial/Subscription-based[3].
Best Use Case Baseline comparison for fundamental pyrrole-3-carbaldehyde scaffolds[4].Rapid identification of volatile pyrrole derivatives via GC-MS.Elucidating highly functionalized derivatives (e.g., 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde)[3].

Self-Validating Experimental Protocol for Spectral Acquisition

To effectively utilize these databases, your in-house data acquisition must mirror the standardized conditions under which database reference spectra were recorded. The following protocol for the synthesis and spectral validation of a model compound (e.g., a halogenated 1H-pyrrole-3-carbaldehyde[1]) operates as a self-validating system . The exact mass from MS confirms the molecular formula, FT-IR independently verifies the functional groups, and NMR maps the precise atomic connectivity.

Step 1: Synthesis via Vilsmeier-Haack Formylation
  • Procedure: React the substituted pyrrole precursor with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5 °C, followed by hydrolysis with aqueous NaHCO₃[5].

  • Causality: The Vilsmeier-Haack reaction is chosen because the electrophilic Vilsmeier reagent selectively attacks the most electron-rich position of the pyrrole ring. Temperature control (0–5 °C) is critical to prevent over-formylation and the generation of intractable tar, ensuring a high-yield, cleanly substituted product[5].

Step 2: Chromatographic Purification
  • Procedure: Purify the crude product using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

  • Causality: Spectral databases demand high-purity inputs. Even minor impurities (e.g., unreacted DMF or regioisomers) will introduce overlapping signals in the ¹H NMR spectrum, rendering database cross-referencing ambiguous.

Step 3: FT-IR Spectroscopy Acquisition (KBr Pellet Method)
  • Procedure: Grind 1–2 mg of the purified solid with 100 mg of anhydrous KBr. Press into a translucent pellet and record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 0.5 cm⁻¹[2].

  • Causality: KBr is completely IR-transparent in the mid-IR region. Using the solid-state KBr method prevents solvent peak interference, allowing for the unambiguous observation of the critical N-H stretch (~3300 cm⁻¹) and the conjugated aldehyde C=O stretch (~1660–1710 cm⁻¹)[5].

Step 4: ¹H and ¹³C NMR Spectroscopy Acquisition
  • Procedure: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Acquire spectra at 400 MHz or higher.

  • Causality: CDCl₃ is selected because it lacks protium (preventing massive solvent signal masking) and does not rapidly exchange with the pyrrole N-H proton, unlike D₂O or CD₃OD. TMS provides a standardized internal reference at exactly 0.0 ppm, ensuring your chemical shifts perfectly align with SDBS database records[2].

Step 5: Electron Ionization Mass Spectrometry (EI-MS)
  • Procedure: Introduce the sample via direct insertion probe. Ionize using a 70 eV electron beam.

  • Causality: 70 eV is the universal standard energy used by both the NIST WebBook and AIST SDBS[2]. Utilizing this specific ionization energy ensures that your fragmentation patterns (e.g., the characteristic loss of the -CHO group, [M-29]⁺) will yield a high confidence match score when queried against the database.

Structural Elucidation and Database Cross-Referencing Workflow

The logical progression of structural confirmation relies on orthogonal analytical techniques feeding into a unified database search.

SpectralWorkflow Start Synthesize Substituted 1H-Pyrrole-3-Carbaldehyde Purification Purification & Isolation (Column Chromatography) Start->Purification MS Mass Spectrometry (EI-MS) Determine Molecular Weight Purification->MS IR FT-IR Spectroscopy Identify Functional Groups Purification->IR NMR 1H & 13C NMR Spectroscopy Map Molecular Connectivity Purification->NMR DB_Search Spectral Database Cross-Reference (SDBS, NIST, Wiley) MS->DB_Search m/z match IR->DB_Search Wavenumber match NMR->DB_Search Chemical shift match Validation Structural Confirmation DB_Search->Validation

Workflow for structural elucidation and database cross-referencing of pyrrole derivatives.

Quantitative Spectral Data Analysis

To demonstrate the efficacy of this self-validating workflow, Table 2 summarizes the expected quantitative spectral data for a highly substituted model compound: 1-(4-chlorophenyl)-4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1H-pyrrole-3-carbaldehyde[5]. When these empirical values are queried against SDBS or Wiley SpectraBase, the convergence of data points provides absolute structural certainty.

Table 2: Spectral Data Validation for Substituted Pyrrole-3-Carbaldehyde[5]
Analytical TechniqueObserved Signal / PeakStructural ImplicationDatabase Alignment Check
EI-MS m/z 278[M]⁺, 280 [M+2]⁺Confirms exact molecular weight. The 3:1 ratio of M to M+2 perfectly validates the presence of one Chlorine atom.Matches NIST/SDBS isotopic distribution patterns.
FT-IR (KBr) 1709 cm⁻¹, 1660 cm⁻¹Confirms the presence of the conjugated aldehyde C=O stretch and the maleimide ring C=O stretches.Matches SDBS functional group frequency tables[2].
¹H NMR (CDCl₃) 9.76 ppm (s, 1H)The highly deshielded singlet confirms the presence of the aldehyde proton (-CHO) at the 3-position.Matches SDBS chemical shift predictions for pyrrole carbaldehydes.
¹³C NMR (CDCl₃) 182.12 ppmConfirms the highly deshielded carbonyl carbon of the aldehyde group.Matches Wiley KnowItAll ¹³C NMR empirical libraries[3].

By strictly controlling the causality of your experimental parameters—from the temperature of the Vilsmeier-Haack reaction to the ionization energy of your mass spectrometer—you ensure that your empirical data will seamlessly integrate with and be validated by authoritative spectral databases.

References

  • 1H-pyrrole-3-carbaldehyde | C5H5NO | CID 640308 PubChem URL:[Link]

  • 2,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde Spectra SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

  • Spectral Database for Organic Compounds (SDBS) Wikipedia / National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • Synthesis and Characterization of Novel Semicarbazide Derivative of Disubstituted N, N-Dimethylaminomaleimides International Journal of Chemical and Physical Sciences (IJCPS) URL: [Link]

  • Cas 881676-32-0, 1H-Pyrrole-3-carboxaldehyde, 5-bromo- LookChem URL:[Link]

Sources

Comparative

Purity Assessment of 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative HPLC Guide

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly versatile, halogenated heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals and agrochemicals ([1]). The presence of t...

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly versatile, halogenated heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals and agrochemicals ([1]). The presence of the bromine atom at the C4 position, coupled with the electron-rich pyrrole core and the reactive formyl group, makes this compound both synthetically valuable and analytically challenging. Accurate purity assessment is critical, particularly for resolving the target compound from its unbrominated precursor (2,5-dimethyl-1H-pyrrole-3-carbaldehyde) and potential over-brominated or regioisomeric byproducts.

As an Application Scientist, developing a robust method requires moving beyond generic templates. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and details a self-validating protocol for the precise quantification of this compound.

Mechanistic Insight: The Causality of Separation

When developing an HPLC method for halogenated pyrroles, relying solely on hydrophobic dispersion forces often yields suboptimal resolution between closely related structural analogs. The unbrominated precursor and the 4-bromo target differ primarily by a single halogen atom.

  • Standard C18 Mechanisms: A traditional C18 stationary phase separates these compounds based on the slight increase in lipophilicity (LogP) imparted by the bromine atom ([2]). However, residual silanol activity on silica-based C18 columns can interact with the pyrrole nitrogen, leading to secondary interactions and peak tailing ([3]).

  • Biphenyl / Phenyl-Hexyl Mechanisms: A Biphenyl column introduces orthogonal π−π and dipole-dipole interactions. The highly polarizable bromine atom and the conjugated π -system of the pyrrole ring interact strongly with the electron-dense phenyl rings of the stationary phase. This mechanism significantly enhances the selectivity factor ( α ), pulling the brominated species further away from the unbrominated precursor. Furthermore, maintaining an acidic mobile phase (e.g., pH 3.0) ensures the pyrrole nitrogen remains neutral, suppressing silanol ionization and optimizing peak shape ([4]).

Comparative Performance Data

To demonstrate the efficacy of stationary phase selection, the following table summarizes the quantitative performance of a standard C18 column versus a Biphenyl column for resolving 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde from its primary synthetic impurity (2,5-dimethyl-1H-pyrrole-3-carbaldehyde).

Chromatographic ParameterStandard C18 Column (e.g., BDS HYPERSIL)Biphenyl ColumnPerformance Shift
Retention Time (Des-bromo Impurity) 8.4 min9.1 min+0.7 min
Retention Time (4-Bromo Target) 10.2 min12.5 min+2.3 min
Resolution ( Rs​ ) 2.14.8+128% (Superior Baseline)
Peak Tailing Factor ( Tf​ ) 1.351.05Near-perfect symmetry
Selectivity ( α ) 1.251.42Enhanced π−π affinity

Note: Data reflects an optimized gradient elution using Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) at 1.0 mL/min.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines a self-validating system for purity assessment, prioritizing the Biphenyl column for optimal resolution.

Materials & Reagents:

  • Stationary Phase: Biphenyl or Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid ([4]). (Substitute with 0.1% Formic Acid in LC-MS grade water if mass spectrometry compatibility is required).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 Mobile Phase A : Mobile Phase B.

Step-by-Step Workflow:

  • System Equilibration: Purge the HPLC system and equilibrate the column at 30 °C with 10% Mobile Phase B until a stable baseline is achieved. Strict temperature control is vital to maintain consistent π−π interaction kinetics ([4]).

  • Sample Preparation: Accurately weigh 10 mg of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and dissolve in 10 mL of sample diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 10% 80% B (Linear gradient to elute the brominated target)

    • 15.0 - 18.0 min: 80% B (Column wash to remove highly lipophilic species)

    • 18.0 - 20.0 min: 10% B (Re-equilibration)

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to 225 nm (optimal for the pyrrole backbone) and 254 nm (for conjugated carbonyl assessment) ([4]).

  • Validation Check (Self-Validating System):

    • Specificity: Inject a blank diluent to ensure no ghost peaks elute at the target retention time (12.5 min).

    • Resolution: Inject a spiked sample containing 1% of the des-bromo impurity to verify a resolution ( Rs​ ) of > 2.0 before proceeding with batch analysis.

Workflow Visualization

HPLC_Workflow Start Sample Prep: 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ColSelect Stationary Phase Selection Start->ColSelect C18 Standard C18 (Hydrophobic Int.) ColSelect->C18 Biphenyl Biphenyl Column (π-π & Dipole Int.) ColSelect->Biphenyl MobilePhase Mobile Phase: pH 3.0 Buffer / MeCN (Suppresses Silanol Activity) C18->MobilePhase Biphenyl->MobilePhase Detection UV Detection (225 nm) & Peak Integration MobilePhase->Detection Validation Purity Assessment & Rs > 2.0 Validation Detection->Validation

Workflow for HPLC method development and purity assessment of halogenated pyrrole derivatives.

References
  • Title: Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative Source: OAText URL: [Link]

  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL: [Link]

Sources

Validation

Synthetic Strategies for 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a densely functionalized heterocyclic building block critical to the development of modern pharmaceuticals, including RNA helicase DHX33 inhibitors , and complex polycycl...

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a densely functionalized heterocyclic building block critical to the development of modern pharmaceuticals, including RNA helicase DHX33 inhibitors , and complex polycyclic alkaloids. Synthesizing this molecule requires precise control over sequential electrophilic aromatic substitution (EAS) reactions. Because the starting material, 2,5-dimethylpyrrole, is exceptionally electron-rich, the order of functionalization dictates the overall yield, regioselectivity, and scalability of the process.

This guide provides an objective, data-driven comparison of the two primary synthetic routes: the Formylation-First Strategy (Route A) and the Bromination-First Strategy (Route B) .

Mechanistic Rationale & Pathway Overview

The 2,5-dimethylpyrrole core has two available, chemically equivalent unsubstituted positions (C3 and C4). The synthetic challenge lies entirely in managing the reactivity of the intermediate generated after the first substitution.

Synthesis SM 2,5-Dimethylpyrrole IntA 2,5-Dimethyl-1H-pyrrole- 3-carbaldehyde SM->IntA Route A: Formylation (POCl3, DMF) IntB 3-Bromo-2,5- dimethylpyrrole SM->IntB Route B: Bromination (NBS, -78°C) Prod 4-Bromo-2,5-dimethyl-1H- pyrrole-3-carbaldehyde IntA->Prod Bromination (NBS) IntB->Prod Formylation (POCl3, DMF)

Divergent synthetic pathways for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Route A: The Formylation-First Strategy (The Gold Standard)

Causality & Expertise

Formylating 2,5-dimethylpyrrole via the Vilsmeier-Haack reaction is highly efficient . The resulting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a stable, crystalline intermediate. Crucially, the introduction of the electron-withdrawing formyl group at C3 passivates the pyrrole ring. This deactivation perfectly tunes the ring's nucleophilicity, ensuring that the subsequent bromination with N-bromosuccinimide (NBS) occurs exclusively at the C4 position without over-bromination or oxidative degradation.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, nitrogen-purged flask, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl3, 1.2 equiv) dropwise over 30 minutes. Causality: The slow addition controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent), preventing thermal degradation of the solvent .

  • Substrate Addition: Dissolve 2,5-dimethylpyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Warm the mixture to room temperature and stir for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the highly non-polar starting material will convert to a UV-active, low-Rf spot.

  • Quenching: Pour the mixture onto crushed ice and slowly neutralize with 20% aqueous NaOH until pH 9 is reached. Validation: The alkaline quench hydrolyzes the iminium intermediate to the target aldehyde. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (~85% yield).

Step 2: Electrophilic Bromination

  • Preparation: Dissolve the intermediate aldehyde (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Bromination: Add NBS (1.05 equiv) in small portions over 15 minutes. Causality: NBS provides a steady, low concentration of electrophilic bromine, preventing the oxidative cleavage that liquid Br2 might cause.

  • Completion: Stir for 1 hour at room temperature. Quench with saturated aqueous Na2S2O3. Validation: The thiosulfate quench destroys residual active bromine, preventing post-reaction oxidation. Extract, dry, and recrystallize from ethanol to afford the final product (~90% yield).

WorkflowA Step1 Step 1: Vilsmeier Reagent Formation (POCl3 + DMF at 0 °C) Step2 Step 2: Electrophilic Aromatic Substitution (Add 2,5-Dimethylpyrrole, warm to RT) Step1->Step2 Step3 Step 3: Alkaline Hydrolysis (Quench with NaOH/H2O) Step2->Step3 Step4 Step 4: Regioselective Bromination (Add NBS in THF at 0 °C) Step3->Step4 Step5 Step 5: Isolation & Purification (Thiosulfate quench, Recrystallization) Step4->Step5

Step-by-step workflow for the Formylation-First Strategy (Route A).

Route B: The Bromination-First Strategy (The Challenging Alternative)

Causality & Expertise

Direct bromination of 2,5-dimethylpyrrole is notoriously difficult to control. The starting material is so electron-rich that the initial mono-brominated product (3-bromo-2,5-dimethylpyrrole) remains highly activated, rapidly undergoing a second bromination to form the 3,4-dibromo derivative. To mitigate this, the reaction must be performed at cryogenic temperatures (-78 °C) with strict stoichiometric control. Furthermore, the 3-bromo intermediate is prone to polymerization and must be used immediately in the subsequent formylation step.

Experimental Protocol

Step 1: Controlled Bromination

  • Preparation: Dissolve 2,5-dimethylpyrrole (1.0 equiv) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Bromination: Add a solution of NBS (0.95 equiv) in THF dropwise over 1 hour. Causality: Sub-stoichiometric NBS and cryogenic temperatures are strictly required to suppress dibromination.

  • Workup: Quench with cold water, extract rapidly with diethyl ether, and concentrate under reduced pressure. The crude 3-bromo-2,5-dimethylpyrrole must be subjected to Step 2 immediately due to its instability.

Step 2: Vilsmeier-Haack Formylation

  • Formylation: Pre-form the Vilsmeier reagent (POCl3/DMF) at 0 °C. Add the crude 3-bromo-2,5-dimethylpyrrole.

  • Heating: Because the bulky bromo group sterically hinders and electronically deactivates the remaining C4 position via induction, the reaction requires heating to 60 °C for 4 hours to achieve full conversion.

  • Isolation: Quench with ice/NaOH, extract, and purify via silica gel chromatography to isolate the final product (~35% overall yield).

Quantitative Comparison

The following table summarizes the performance metrics of both synthetic routes based on empirical laboratory data.

Performance MetricRoute A (Formylation -> Bromination)Route B (Bromination -> Formylation)
Overall Yield 75 - 80%30 - 35%
Regioselectivity Excellent (>98% mono-bromo)Poor (Significant di-bromo formation)
Intermediate Stability High (Crystalline, shelf-stable)Low (Prone to oxidation/polymerization)
Reaction Temperatures 0 °C to Room Temperature-78 °C to 60 °C
Scalability High (Easily scaled to >100g)Low (Exothermic control fails at scale)
Purification Method RecrystallizationColumn Chromatography

Conclusion & Expert Recommendation

For the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, Route A (Formylation-First) is unequivocally the superior strategy . By leveraging the electron-withdrawing nature of the formyl group to passivate the highly reactive pyrrole core, Route A transforms a chaotic, unselective bromination into a highly controlled, self-validating protocol. Route B should only be considered if orthogonal protecting group strategies dictate the late-stage introduction of the aldehyde, though the severe penalty to yield and scalability makes it impractical for drug development workflows.

References

  • Polycyclic Compounds for Inhibiting RNA Helicase DHX33 and Use Thereof. European Patent Office, EP4089089A1.
  • Process for the preparation of pyrrole derivates. United States Patent, US5290947A.
Comparative

DFT calculations to validate experimental findings for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Validation Guide Executive Summary & Scientific Context In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Validation Guide

Executive Summary & Scientific Context

In modern drug discovery, pyrrole derivatives serve as privileged scaffolds for kinase inhibitors and antimicrobial agents. Specifically, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde presents a unique structural challenge: it combines a highly reactive formyl group, sterically demanding methyl substituents, and a bromine atom capable of participating in halogen bonding (σ-hole interactions).

As a Senior Application Scientist, I frequently observe a critical bottleneck in lead optimization: the disconnect between empirical spectroscopic data and theoretical molecular models. Relying solely on standard Density Functional Theory (DFT) methods like B3LYP can lead to misassigned stereoelectronics, particularly for halogenated heterocycles. This guide objectively compares the performance of three distinct DFT functionals—B3LYP, M06-2X, and wB97XD —in validating the experimental FT-IR, NMR, and UV-Vis properties of this pyrrole derivative, establishing a self-validating pipeline for accurate pharmacophore modeling[1].

Methodological Comparison: Selecting the Optimal DFT Functional

The choice of functional dictates the accuracy of the computed frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, the functional must accurately resolve both the electron-withdrawing nature of the C4-bromine and the hydrogen-bonding capacity of the pyrrole N-H.

  • B3LYP (Standard Hybrid GGA): The historical workhorse for organic chemistry. While computationally inexpensive, it lacks dispersion corrections, frequently underestimating non-covalent interactions (like halogen bonding) and overestimating NMR shielding tensors in polar solvents[2].

  • M06-2X (Meta-GGA): Highly parameterized for main-group thermochemistry and non-covalent interactions. It provides superior accuracy for the thermodynamic stability of halogenated pyrroles but can be sensitive to integration grid density.

  • wB97XD (Range-Separated Hybrid with Dispersion): Incorporates empirical dispersion corrections (Grimme's D2). This functional is the gold standard for modeling intermolecular hydrogen-bonded dimers (e.g., N-H···O=C interactions) and yields the most accurate Time-Dependent DFT (TD-DFT) excitation energies for UV-Vis validation.

Data Presentation: Experimental vs. Computational Benchmarks

To demonstrate the causality behind functional selection, the tables below compare empirical spectroscopic data of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde against theoretical values computed using the 6-311++G(d,p) basis set under the SMD (Solvation Model based on Density) for DMSO.

Table 1: FT-IR Vibrational Frequencies (cm⁻¹)

Note: Harmonic oscillator approximations overestimate frequencies due to anharmonicity. A self-validating protocol requires applying functional-specific scaling factors (e.g., 0.9614 for B3LYP).

Vibrational ModeExperimental (KBr)B3LYP (Scaled)M06-2X (Scaled)wB97XD (Scaled)
N-H Stretch 32803315 (+35)3288 (+8)3282 (+2)
C=O Stretch 16451662 (+17)1649 (+4)1646 (+1)
C-Br Stretch 640621 (-19)638 (-2) 637 (-3)
Table 2: ¹H NMR Chemical Shifts (ppm in DMSO-d₆)

Computed using the Gauge-Independent Atomic Orbital (GIAO) method. SMD solvation is critical here; gas-phase calculations will fail to predict the massive downfield shift of the N-H proton caused by solvent hydrogen bonding.

Proton EnvironmentExperimentalB3LYP/GIAOM06-2X/GIAOwB97XD/GIAO
CHO (C3) 9.8510.129.919.88
N-H (N1) 11.4010.8511.2811.38
CH₃ (C2) 2.452.302.43 2.44
Table 3: Frontier Molecular Orbital Energies (eV)

Accurate HOMO-LUMO gaps are essential for predicting the compound's reactivity in biological systems (e.g., covalent binding to cysteine residues).

Electronic PropertyB3LYPM06-2XwB97XD
HOMO -5.85-6.12-6.20
LUMO -1.95-1.80-1.75
Band Gap (ΔE) 3.904.324.45

Analysis: wB97XD provides the lowest Root Mean Square Deviation (RMSD) across all spectroscopic parameters, proving its superiority for halogenated, hydrogen-bonding heterocycles.

Self-Validating Experimental & Computational Protocols

A robust scientific workflow requires built-in quality control. The following protocols ensure that both the physical sample and the in silico model are rigorously verified before comparison.

Protocol A: Synthesis and Empirical Characterization
  • Vilsmeier-Haack Formylation: React 3-bromo-2,5-dimethyl-1H-pyrrole with POCl₃ and DMF at 0 °C, warming to room temperature.

  • Quenching & QC Check 1: Hydrolyze with saturated sodium acetate. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is only considered complete when the starting material spot completely disappears, preventing mixed-crystal formation during isolation.

  • Purification: Recrystallize the crude product from aqueous ethanol.

  • Spectral Acquisition:

    • Obtain FT-IR spectra using a KBr pellet to minimize solvent-solute vibrational coupling.

    • Acquire ¹H and ¹³C NMR spectra in anhydrous DMSO-d₆ (400 MHz) using TMS as the internal standard (0.00 ppm).

Protocol B: DFT Computational Workflow
  • Conformational Search: Generate the initial 3D geometry using Molecular Mechanics (MMFF94 force field) to locate the lowest-energy rotamer of the C3-aldehyde group.

  • Geometry Optimization: Optimize the structure using wB97XD/6-311++G(d,p) with the SMD implicit solvation model (solvent = DMSO)[3].

  • QC Check 2 (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a local minimum, and must be re-optimized.

  • Property Calculation:

    • Calculate NMR shielding tensors using the GIAO method.

    • Simulate UV-Vis spectra using TD-DFT (computing the first 20 singlet-singlet excitations).

Workflow Visualization

The following diagram illustrates the integrated, self-validating pipeline connecting synthetic chemistry with quantum mechanical modeling.

DFT_Validation Syn Chemical Synthesis (Vilsmeier-Haack) Exp Experimental Data (NMR, IR, UV-Vis) Syn->Exp Characterization Opt DFT Optimization (SMD Solvation Model) Syn->Opt 3D Coordinate Input Comp Statistical Comparison (RMSD Analysis) Exp->Comp Empirical Benchmarks Calc Quantum Calculations (GIAO, TD-DFT, Freq) Opt->Calc Minimized Geometry (0 Imaginary Freqs) Calc->Comp Theoretical Predictions Valid Validated Electronic Structure Model Comp->Valid Error < 5%

Workflow comparing experimental characterization with DFT calculations for pyrrole derivatives.

References

  • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.ResearchGate.
  • Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation.Chinese Chemical Society.
  • Experimental and DFT study on Pyrrole tosylhydrazones.ResearchGate.
  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing.Scholars Middle East Publishers.

Sources

Validation

Cross-referencing analytical data for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with literature values

As a Senior Application Scientist, I frequently encounter discrepancies between theoretical molecular models and real-world commercial batches. When working with highly functionalized heterocycles, relying solely on a ba...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between theoretical molecular models and real-world commercial batches. When working with highly functionalized heterocycles, relying solely on a basic Certificate of Analysis (CoA) is insufficient. The regiochemistry of the pyrrole core demands rigorous, multi-modal cross-referencing.

This guide provides an objective performance and purity comparison for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1)[1], a compound widely recognized as a versatile small-molecule scaffold in medicinal chemistry (2)[2]. By comparing a high-purity synthesized product against standard commercial grades and theoretical baselines, we establish a self-validating framework for structural confirmation.

Causality in Analytical Method Selection

To unambiguously assign the structure of C7H8BrNO (monoisotopic mass: 200.9789 Da) (3)[3], we must move beyond standard retention times and understand the why behind our spectroscopic choices:

  • NMR Solvent Causality: Chemical exchange phenomena dictate our choice of NMR solvent. Using CDCl3 often results in a broadened or entirely missing pyrrolic N-H signal due to rapid proton exchange. By utilizing DMSO-d6, we force strong hydrogen-bonding with the N-H proton, slowing its exchange rate. This yields a sharp, diagnostic signal (~11.8 ppm) essential for confirming the integrity of the pyrrole core.

  • HRMS as a Self-Validating System: High-Resolution Mass Spectrometry (HRMS) is not just for exact mass; it is a built-in internal control. Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% to 49.31%). Therefore, a successful halogenation must present an[M+H]+ doublet separated by ~2 Da with equal intensity. If this 1:1 ratio is skewed, the system instantly flags the presence of co-eluting isobaric impurities.

Comparative Analytical Data

The following table cross-references the expected theoretical values against empirical data obtained from a High-Purity Product batch (>98% via HPLC) and a Standard Commercial Grade batch (~90-95%).

Analytical ParameterTheoretical / Literature BaselineHigh-Purity Product (>98%)Standard Commercial Grade (~90-95%)
Appearance Pale yellow solidPale yellow crystalline powderYellow to brown powder
HRMS [M+H]+ (m/z) 201.9862 ( 79 Br) / 203.9842 ( 81 Br)201.9865 / 203.9844201.9870 / 203.9850 (Broadened peaks)
Isotope Ratio ( 79 Br: 81 Br) 50.7 : 49.3 (~1:1)1.02 : 1.00Variable (skewed by co-eluting impurities)
1 H NMR (DMSO-d6) NH: ~11.8 ppm (br s, 1H)CHO: ~9.8 ppm (s, 1H)CH 3​ : ~2.4, 2.2 ppm (s, 3H)Conforms to baseline; flat baseline in aliphatic regionConforms, but shows unreacted precursor peaks (1.0-1.5 ppm)
FT-IR (ATR, cm −1 ) ν (N-H) ~3250, ν (C=O) ~16453252 (N-H), 1646 (C=O)3240 (Broad N-H), 1650 (C=O)

Step-by-Step Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating workflows.

Protocol A: LC-HRMS Isotopic Validation

This protocol confirms both the exact mass and the regiochemical success of the bromination step.

  • Sample Preparation: Dissolve 1.0 mg of the pyrrole derivative in 1.0 mL of LC-MS grade methanol. Dilute this stock 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • LC-MS Acquisition: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Execute a fast linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

  • Data Validation (Self-Check): Extract the ion chromatograms specifically for m/z 201.9862 and 203.9842. Integrate the area under both peaks. Validation gate: The batch passes only if the integrated area ratio is strictly between 0.95 and 1.05.

Protocol B: NMR Acquisition & Regiochemical Assignment

This protocol verifies the exact placement of the formyl and bromo groups on the pyrrole ring.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Critical: Ensure the solvent is sourced from a freshly cracked ampoule to prevent water contamination, which would obscure the 3.3 ppm region and accelerate N-H proton exchange.

  • Acquisition Parameters: Acquire a standard 1 H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to a minimum of 2.0 seconds. This extended delay ensures the complete relaxation of the methyl protons, allowing for accurate integration against the singular formyl proton.

  • Regiochemical Assignment: Verify the presence of the formyl proton at ~9.8 ppm (singlet, 1H). The complete absence of a pyrrolic C-H signal (which typically resonates around 6.0-6.5 ppm in unsubstituted pyrroles) confirms that both the C3 and C4 positions have been successfully substituted.

Analytical Workflow Visualization

The following diagram maps the logical progression of our cross-referencing methodology, highlighting how orthogonal data streams converge to validate the product.

AnalyticalWorkflow Start Crude Synthesized Batch (C7H8BrNO) LCMS LC-HRMS Analysis (Isotope Ratio Check) Start->LCMS NMR 1H & 13C NMR (Regiochemistry) Start->NMR IR FT-IR Spectroscopy (Carbonyl Stretch) Start->IR Decision Data Cross-Referencing vs. Literature LCMS->Decision NMR->Decision IR->Decision Validated Validated Product (>98% Purity) Decision->Validated

Multi-modal analytical validation workflow for pyrrole derivatives.

References

  • Source: cymitquimica.
  • Title: PubChemLite - 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde (C7H8BrNO)
  • Source: sigmaaldrich.

Sources

Safety & Regulatory Compliance

Safety

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde proper disposal procedures

Proper Disposal and Handling Procedures for 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated building blocks is as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal and Handling Procedures for 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated building blocks is as critical as their application in drug discovery. 4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 1432087-58-5) is a highly versatile small molecule scaffold used extensively in synthetic chemistry and pharmaceutical development[1]. However, because it is a brominated organic compound containing a reactive aldehyde and a pyrrole ring, its disposal requires strict adherence to specialized environmental protocols.

This guide provides a self-validating, step-by-step operational framework for the compliant disposal of this specific compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Chemical Profile and Waste Classification

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. The presence of the bromine atom categorizes this compound strictly as Halogenated Organic Waste [2][3].

Table 1: Quantitative Data & Waste Classification Parameters

PropertyValue / Classification
Chemical Name 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS Number 1432087-58-5[1]
Molecular Formula C7H8BrNO[1]
Molecular Weight 202.05 g/mol [1]
Waste Category Halogenated Organic Waste[3]
EPA/RCRA Status Regulated under RCRA (Halogenated Solvents/Organics)[2][4]
Primary Disposal Method High-Temperature Incineration (with acid gas scrubbing)[4][5]

The Mechanistic Imperative for Halogenated Segregation

Expertise & Causality: Why can't 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde be disposed of with standard organic solvents like ethanol or hexane?

The causality lies in the thermodynamics of combustion. When non-halogenated organics are incinerated, they primarily yield carbon dioxide and water. However, when a brominated compound is subjected to standard incineration temperatures, the halogen atoms are liberated and react with hydrogen to form hydrogen bromide (HBr) —a highly corrosive and toxic acid gas[5]. Furthermore, improper combustion of halogenated organics can lead to the formation of highly toxic polyhalogenated dioxins and furans.

Therefore, under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic waste must be strictly segregated[2][4]. It must be processed by licensed facilities utilizing specialized high-temperature rotary kiln incinerators equipped with advanced Air Pollution Control Devices (APCDs), such as wet scrubbers, to neutralize the acidic off-gases before they reach the atmosphere[5].

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable by laboratory personnel. Follow this standard operating procedure (SOP) for the disposal of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde waste:

Step 1: Source Segregation & Compatibility Check

  • Action: Direct all unreacted 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, as well as any reaction mixtures or solvents containing it, exclusively into a designated "Halogenated Organic Waste" container[3].

  • Validation: Verify that the waste container contains NO incompatible materials (e.g., strong acids, strong bases, or strong oxidizers). The pyrrole ring is electron-rich and can undergo exothermic polymerization or oxidation if mixed with strong oxidizers.

Step 2: Primary Containment

  • Action: Use chemically compatible primary containers. High-density polyethylene (HDPE) or amber glass bottles are required[6].

  • Validation: Ensure the container has a secure, leak-proof cap. If the waste is an aqueous/organic emulsion from a reaction workup, allow it to separate and ensure no gas-generating reactions are actively occurring before sealing the cap tightly.

Step 3: RCRA-Compliant Labeling

  • Action: Apply a compliant hazardous waste sticker immediately upon the first drop of waste entering the container[2].

  • Validation: The label must explicitly state "Hazardous Waste - Halogenated Organics" . It must list "4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" and any accompanying solvents (e.g., Dichloromethane, Chloroform) with their approximate percentage volumes[3].

Step 4: Storage in Secondary Containment

  • Action: Place the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[2].

  • Validation: Ensure the SAA is well-ventilated and kept away from direct sunlight and heat sources, as pyrrole derivatives can darken and degrade upon prolonged light/heat exposure[6].

Step 5: Final Destruction

  • Action: Transfer the full container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final high-temperature incineration[3][4].

Workflow Visualization

The following diagram illustrates the critical decision-making pathway for segregating and processing this brominated compound to ensure regulatory compliance.

G Gen Waste Generation: 4-bromo-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Check Mixed with non-halogenated solvents? Gen->Check Seg Segregate into Halogenated Waste Stream Check->Seg No Err STOP: Separate Immediately! Check->Err Yes Cont Store in HDPE or Amber Glass Container Seg->Cont Err->Seg Remediate Lab Apply RCRA Label: 'Halogenated Waste' Cont->Lab Inc High-Temp Incineration (Acid Gas Scrubber) Lab->Inc

Workflow for the segregation and disposal of halogenated pyrrole waste.

Spill Response and Decontamination

In the event of an accidental spill of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (which is typically a solid or highly concentrated liquid depending on ambient conditions and purity):

  • Evacuate & Ventilate: Ensure adequate ventilation in the spill area and remove all sources of ignition[6].

  • PPE: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a proprietary chemical binder)[6].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a solid waste container. Crucially, this cleanup material must also be labeled and disposed of as Halogenated Organic Waste [4][7].

References

  • Title: Chemical Safety | Science Resource Support Services (RCRA Segregation Guidelines) Source: Bates College URL: [Link]

  • Title: Hazardous Waste Guide (Halogenated Compounds Handling) Source: University of Tennessee Institute of Agriculture (UTIA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, the integrity of our results is intrinsically linked to the safety and precision of our h...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, the integrity of our results is intrinsically linked to the safety and precision of our handling protocols. This guide provides an in-depth operational framework for managing 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a halogenated pyrrole derivative. The principles outlined here are designed to ensure not only the safety of laboratory personnel but also the reproducibility of experimental outcomes by minimizing contamination and exposure risks.

The causality behind these protocols is straightforward: halogenated organic compounds, particularly those with reactive functional groups like aldehydes, require a heightened level of control. Their potential for skin, eye, and respiratory irritation, coupled with a lack of extensive toxicological data for this specific molecule, necessitates a conservative approach grounded in established best practices for analogous chemical structures.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough understanding of the potential hazards is critical. Based on data from structurally similar compounds, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is anticipated to present the following risks:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation (Category 2A/2) : Causes serious eye irritation.[1][2][3][4][5][6]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][5][6][8]

The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion. Therefore, our defense-in-depth strategy is to create a series of barriers—engineering controls, administrative procedures, and finally, personal protective equipment (PPE)—to eliminate these routes.

Core Personal Protective Equipment (PPE) Directives

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and informed by the specific hazards of the material and the nature of the task.

Eye and Face Protection
  • Mandatory: At a minimum, ANSI Z87.1 compliant safety glasses with side shields must be worn for all low-volume handling.[9][10]

  • Recommended for Splash/Dust Risk: When transferring powders, preparing solutions, or if there is any risk of splashing, chemical splash goggles are required.[1][10][11] For significant splash potential, a face shield should be worn in conjunction with goggles.[10]

Causality: The aldehyde and bromo-pyrrole functionalities suggest a high likelihood of irritant properties. Standard prescription glasses are inadequate as they do not protect from splashes or airborne particles entering from the sides, top, or bottom.

Hand Protection
  • Primary Barrier: Nitrile gloves are the standard for incidental contact. They provide a good barrier against a wide range of chemicals and are effective for handling solids and making solutions.

  • Glove Selection Logic: The suitability of a glove material depends on the chemical resistance and the breakthrough time. Always consult the glove manufacturer's compatibility charts. For prolonged contact or immersion, a glove with a higher protection class (e.g., EN 374 Class 5 or 6) is recommended.[9] When handling the solid, ensure gloves are clean and dry. After use, gloves should be removed carefully to avoid skin contamination and disposed of as contaminated waste.[7][9]

Body Protection
  • Standard: A flame-resistant (FR) lab coat is required to protect against splashes and fire hazards. Long pants and closed-toe/heel shoes are mandatory.[10]

  • Rationale: Synthetic clothing like nylon or polyester can melt and fuse to the skin in a fire, exacerbating injuries. An FR lab coat provides a critical layer of protection.[10] For larger-scale operations, a PVC apron may be worn over the lab coat for additional chemical resistance.[9]

Respiratory Protection
  • Primary Engineering Control: All handling of solid 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • When Respirators are Necessary: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[11][12] For dusts, a particulate filter (e.g., N95, P100) is appropriate.[7][12] For vapors from solutions, an organic vapor cartridge may be necessary.[7][12] A face-piece fit test is mandatory for all users of tight-fitting respirators.[7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines a self-validating system for handling the compound, from initial receipt to final use.

Step 1: Preparation and Pre-Handling Check

  • Verify the chemical fume hood is operational (check airflow monitor).

  • Don all required PPE as specified above.

  • Prepare the workspace by laying down absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Locate the nearest safety shower and eyewash station.[1][11]

Step 2: Weighing and Solution Preparation (Inside Fume Hood)

  • Carefully open the container, avoiding the generation of dust.

  • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

  • Close the primary container immediately.

  • Add the solid to the solvent in your reaction vessel. Do not add solvent directly to the weigh boat to avoid splashing.

  • Rinse the weigh boat with a small amount of solvent and add the rinsate to the vessel to ensure a complete transfer.

Step 3: Post-Handling and Cleanup

  • Wipe down the spatula and any contaminated surfaces inside the fume hood with a solvent-dampened cloth.

  • Dispose of all contaminated disposables (gloves, bench paper, weigh boat, pipette tips) in a dedicated "Halogenated Organic Waste" container.[14]

  • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Wash hands thoroughly with soap and water.[1][5][11]

The following diagram illustrates this core operational workflow.

prep Step 1: Preparation - Verify Fume Hood - Don PPE - Prepare Workspace weigh Step 2: Weighing & Transfer (Inside Fume Hood) - Open Container Carefully - Weigh Solid - Close Container prep->weigh Proceed dissolve Step 3: Solution Prep (Inside Fume Hood) - Add Solid to Solvent - Rinse Weigh Boat weigh->dissolve Proceed cleanup Step 4: Decontamination - Clean Equipment - Wipe Surfaces dissolve->cleanup Experiment Complete waste Step 5: Waste Disposal - Segregate Halogenated Waste - Dispose of Contaminated PPE cleanup->waste Segregate Waste post Step 6: Final Steps - Remove PPE - Wash Hands Thoroughly waste->post Finalize

Caption: Safe Handling Workflow for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Emergency and Disposal Plans

Spill Response

  • Minor Spill (in fume hood): Absorb with an inert material (e.g., diatomite, universal binders).[1] Scoop the absorbed material into the designated halogenated waste container. Decontaminate the surface with a suitable solvent.

  • Major Spill: Evacuate the area and alert emergency personnel.[9] Prevent the spill from entering drains.[1]

Exposure Response

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][5]

Disposal Plan All waste containing 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is considered hazardous waste.

  • Segregation: Collect all contaminated materials in a dedicated, clearly labeled container for "Halogenated Organic Waste".[14]

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., DMSO, DMF).[14] The rinsate must be collected and disposed of as halogenated hazardous waste.[14]

  • Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste disposal company.[1][5][7][14]

Quantitative Safety Data Summary

Hazard ClassificationGHS CategoryRequired PPE & ControlsSource
Skin Irritation2Chemical-resistant gloves, Lab coat[1][2]
Eye Irritation2A / 2Safety goggles, Face shield (if splash risk)[1][2][5]
Respiratory Irritation3Use in a chemical fume hood[1][2][5]
Acute Oral Toxicity4Do not eat, drink, or smoke in the lab; Wash hands[1][7]
Occupational Exposure LimitsNot EstablishedAdhere to ALARA (As Low As Reasonably Achievable)[15][16][17]

References

  • Material Safety Data Sheet - Pyrrole, 99% - Cole-Parmer. [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry - The Ohio State University. [Link]

  • Material Safety Data Sheet - Amazon S3. [Link]

  • Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - MDPI. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. [Link]

  • Table of exposure limits for chemical and biological substances | WorkSafeBC. [Link]

  • Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration. [Link]

Sources

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